(S)-(+)-Norepinephrine L-bitartrate
Description
The exact mass of the compound d-Noradrenaline bitartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNNLQNNJQYFA-HQWYAZORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212982 | |
| Record name | d-Noradrenaline bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-88-4 | |
| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Noradrenaline bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Noradrenaline bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S)-(+)-Norepinephrine L-bitartrate
Introduction: The Pivotal Role of Norepinephrine in Physiological Regulation
(S)-(+)-Norepinephrine, a catecholamine, is a cornerstone of mammalian physiology, functioning as a critical neurotransmitter within the central and sympathetic nervous systems and as a hormone released from the adrenal medulla.[1][2][3] Its actions are fundamental to the "fight-or-flight" response, a state of heightened arousal and readiness to confront or flee from perceived threats.[1][2] The L-bitartrate salt of (S)-(+)-Norepinephrine is a stable, water-soluble form commonly utilized in clinical and research settings to leverage its potent physiological effects, primarily in the management of vasodilatory shock states like septic and neurogenic shock.[4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of (S)-(+)-Norepinephrine L-bitartrate, intended for researchers, scientists, and professionals in drug development.
Structurally, norepinephrine is a phenethylamine distinguished by a catechol moiety—a benzene ring with two adjacent hydroxyl groups—and an ethylamine side chain.[2] It is synthesized from the amino acid tyrosine through a series of enzymatic steps, with dopamine as its immediate precursor.[1][6] The actions of norepinephrine are terminated through several mechanisms, including reuptake into presynaptic neurons by the norepinephrine transporter (NET), enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), or diffusion from the synaptic cleft.[1][7] The primary mechanism for terminating noradrenergic signaling is the reuptake of norepinephrine by the NET.[7][8]
Adrenergic Receptor Engagement: The Gateway to Cellular Response
Norepinephrine exerts its diverse physiological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[1][2] These receptors are broadly classified into two main families, α-adrenergic and β-adrenergic receptors, each with multiple subtypes.[2][6] Norepinephrine displays varying affinities for these receptor subtypes, which dictates the tissue-specific and dose-dependent nature of its effects.
Receptor Subtypes and Binding Profile
-
α-Adrenergic Receptors : These are subdivided into α1 and α2 subtypes. Norepinephrine is a potent agonist at both α1 and α2 receptors.[4][9]
-
β-Adrenergic Receptors : These are subdivided into β1, β2, and β3 subtypes. Norepinephrine is a potent agonist at β1 receptors but has a significantly lower affinity for β2 receptors.[9][10]
The differential binding affinity of norepinephrine is a key determinant of its physiological and pharmacological profile. For instance, its strong agonism at α1 receptors is primarily responsible for its potent vasoconstrictive effects.[4][11]
| Receptor Subtype | Norepinephrine Binding Affinity (Ki) | Primary G Protein Coupling |
| α1 | ~330 nM[12] | Gq |
| α2 | ~56 nM | Gi[13] |
| β1 | High Affinity (Potent Agonist)[9][10] | Gs[13][14] |
| β2 | Low Affinity[9][10] | Gs[14] |
Intracellular Signaling Cascades: Translating Receptor Binding into Cellular Action
The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling pathways mediated by heterotrimeric G proteins. The specific G protein coupled to a receptor subtype determines the downstream second messenger system that is engaged.[13][14]
α1-Adrenergic Receptor Signaling Pathway
Upon norepinephrine binding, α1-adrenergic receptors, which are coupled to Gq proteins, activate phospholipase C (PLC).[13][15] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] The elevated intracellular Ca2+, in concert with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets to elicit cellular responses, most notably smooth muscle contraction leading to vasoconstriction.[11][15]
α1-Adrenergic Receptor Signaling Pathway
β1-Adrenergic Receptor Signaling Pathway
β1-adrenergic receptors are coupled to the stimulatory G protein, Gs.[13][14] When activated by norepinephrine, the Gs alpha subunit dissociates and activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA).[17][18] PKA subsequently phosphorylates various intracellular proteins, leading to a cascade of events that result in increased heart rate (chronotropy) and contractility (inotropy).[6][9]
β1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to the inhibitory G protein, Gi.[13] Activation of these receptors by norepinephrine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[13] These receptors are often located on presynaptic nerve terminals and their activation serves as a negative feedback mechanism to inhibit further release of norepinephrine.[6]
Physiological Manifestations of Norepinephrine Action
The integrated effects of norepinephrine on various organ systems are a direct consequence of its receptor binding profile and the subsequent signaling cascades.
-
Cardiovascular System : The most prominent effects of norepinephrine are on the cardiovascular system. Its potent α1-adrenergic agonism causes widespread vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1][4] The β1-adrenergic stimulation increases heart rate and cardiac contractility, further contributing to an elevation in cardiac output and blood pressure.[4][9]
-
Central Nervous System : In the brain, norepinephrine plays a crucial role in attention, arousal, and the sleep-wake cycle.[2][19] It also modulates mood and memory.[19]
-
Metabolic Effects : Norepinephrine can trigger the release of glucose from energy stores and increase the levels of circulating free fatty acids.[1]
Experimental Protocols for Investigating Norepinephrine's Mechanism of Action
A thorough understanding of norepinephrine's mechanism of action relies on a suite of well-established experimental techniques.
Receptor Binding Assays
These assays are fundamental for determining the affinity and selectivity of norepinephrine for different adrenergic receptor subtypes. A common approach is a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Incubation : Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]prazosin for α1 receptors or [3H]propranolol for β receptors) and varying concentrations of unlabeled norepinephrine.
-
Separation : Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification : Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the norepinephrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
Second Messenger Assays
These assays quantify the downstream signaling molecules produced upon receptor activation.
Protocol: cAMP Assay
-
Cell Culture and Treatment : Culture cells expressing the β-adrenergic receptor of interest and treat them with varying concentrations of norepinephrine for a specified time.
-
Cell Lysis : Lyse the cells to release intracellular contents.
-
cAMP Quantification : Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[16][20] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[20] The signal generated is inversely proportional to the amount of cAMP in the sample.[20]
Protocol: IP3/IP1 Assay
-
Cell Culture and Treatment : Culture cells expressing the α1-adrenergic receptor and treat them with norepinephrine.
-
Inhibition of IP1 Degradation : Add lithium chloride (LiCl) to the cells to inhibit the degradation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[21]
-
Cell Lysis : Lyse the cells.
-
IP1 Quantification : Measure the accumulated IP1 using an HTRF-based assay.[21] This assay involves a competitive binding format where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.[21]
Conclusion
This compound is a powerful sympathomimetic agent whose mechanism of action is intricately linked to its interaction with adrenergic receptors. Its ability to potently activate α1- and β1-adrenergic receptors triggers distinct G protein-mediated signaling cascades, leading to profound physiological effects, most notably on the cardiovascular system. A detailed understanding of these molecular pathways, from receptor binding to second messenger production and downstream cellular responses, is essential for its rational use in clinical settings and for the development of novel therapeutics targeting the adrenergic system. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the nuances of norepinephrine signaling and its role in health and disease.
References
-
Norepinephrine | Definition, Function, Effects, & Facts - Britannica. (2025, December 13). In Encyclopædia Britannica. Retrieved from [Link]
-
Circulating Catecholamines. (n.d.). In Cardiovascular Physiology Concepts. Retrieved from [Link]
-
Hahn, M. K., & Blakely, R. D. (2002). Norepinephrine transporter inhibitors and their therapeutic potential. ACS Chemical Neuroscience, 1(1), 4-16. Retrieved from [Link]
-
Norepinephrine transporter. (2023, November 14). In Wikipedia. Retrieved from [Link]
-
What is a Norepinephrine Transporter? (2023, September 21). In Mental Health Matters. Retrieved from [Link]
-
Norepinephrine. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Norepinephrine: What It Is, Function, Deficiency & Side Effects. (2022, March 27). Cleveland Clinic. Retrieved from [Link]
-
Norepinephrine bitartrate. (2021, March 18). In New Drug Approvals. Retrieved from [Link]
-
Zhong, H., et al. (2010). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters, 20(5), 1642-1645. Retrieved from [Link]
-
The norepinephrine transporter and its regulation. (n.d.). PubMed. Retrieved from [Link]
-
Noradrenaline (or norepinephrine). (n.d.). Paris Brain Institute. Retrieved from [Link]
-
Neurotransmitter Action: G-Protein-Coupled Receptors. (n.d.). In Foundations of Neuroscience. Retrieved from [Link]
-
Physiology, Noradrenergic Synapse. (2023, May 1). In StatPearls. Retrieved from [Link]
-
The norepinephrine transporter in physiology and disease. (n.d.). PubMed. Retrieved from [Link]
-
Physiology, Catecholamines. (2024, December 11). In StatPearls. Retrieved from [Link]
-
Norepinephrine transporter function and human cardiovascular disease. (2010). Trends in Cardiovascular Medicine, 20(4), 123-128. Retrieved from [Link]
-
What to know about epinephrine and norepinephrine. (2022, May 10). Medical News Today. Retrieved from [Link]
-
What is the mechanism of Norepinephrine Bitartrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is Norepinephrine Bitartrate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Current concepts in GPCR signaling. (n.d.). ResearchGate. Retrieved from [Link]
-
NOREPINEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 12). Gpatindia. Retrieved from [Link]
-
Norepinephrine. (n.d.). PubChem. Retrieved from [Link]
-
Norepinephrine Bitartrate. (n.d.). PubChem. Retrieved from [Link]
-
IP3/IP1 Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways. (2022, August 31). Translational Lung Cancer Research. Retrieved from [Link]
-
G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). Circulation Research. Retrieved from [Link]
-
The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (2020). Molecular Medicine Reports, 22(4), 3357-3371. Retrieved from [Link]
-
cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
cAMP Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
-
Functional and Regional Specificity of Noradrenergic Signaling for Encoding and Retrieval of Associative Recognition Memory in the Rat. (2025, June 11). Journal of Neuroscience. Retrieved from [Link]
-
8.4: G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. Retrieved from [Link]
-
Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020, October 22). Nature Communications, 11, 5323. Retrieved from [Link]
-
Adrenergics Module. (n.d.). Pitt Cardiology. Retrieved from [Link]
- US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity. (n.d.). Google Patents.
-
Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. (2018). Neurochemical Research, 43(12), 2276-2287. Retrieved from [Link]
-
2-Minute Neuroscience: Norepinephrine. (2019, December 4). YouTube. Retrieved from [Link]
Sources
- 1. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]
- 6. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Physiology | Circulating Catecholamines [cvphysiology.com]
- 10. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 11. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
(S)-(+)-Norepinephrine L-bitartrate: A Comprehensive Technical Guide to Chemical Properties and Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: (S)-(+)-Norepinephrine L-bitartrate, a critical catecholamine used as a potent vasopressor, demands a thorough understanding of its chemical characteristics and stability profile for effective formulation, storage, and clinical application. This guide provides an in-depth analysis of its physicochemical properties, elucidates the primary factors influencing its stability—namely light, pH, temperature, and oxidation—and details its degradation pathways. Furthermore, it offers field-proven, step-by-step experimental protocols for conducting forced degradation studies and employing a stability-indicating HPLC-UV method for accurate analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work with this essential compound.
Introduction
(S)-(+)-Norepinephrine, also known as L-Noradrenaline, is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla.[1] It plays a crucial role in the body's "fight-or-flight" response by increasing heart rate, blood pressure, and glucose release.[2] In clinical practice, its L-bitartrate salt monohydrate form is widely utilized as a vasopressor to manage life-threatening hypotension and shock.[3][4]
The efficacy and safety of norepinephrine bitartrate formulations are intrinsically linked to their chemical integrity. The presence of a catechol moiety in its structure makes the molecule highly susceptible to degradation, posing significant challenges for drug development, manufacturing, and handling. Understanding the precise chemical properties and stability limitations is therefore paramount to ensure product quality, therapeutic potency, and patient safety. This guide synthesizes critical data to provide a comprehensive technical overview for scientific professionals.
Core Chemical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its application in research and pharmaceutical development.
Chemical Structure and Stereochemistry
This compound is the hydrated L-(+)-tartaric acid salt of (S)-(+)-norepinephrine (also designated as the R-isomer). The stereochemistry of the molecule is critical to its pharmacological activity.
Caption: Chemical structure of this compound monohydrate.
Physicochemical Properties
The key physicochemical properties are summarized in the table below. These parameters are fundamental for designing dosage forms, predicting solubility behavior, and establishing analytical methods.
| Property | Value | Reference(s) |
| Synonyms | L-Noradrenaline bitartrate monohydrate, Levarterenol bitartrate | [3][5][6] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 108341-18-0 (monohydrate) | [3][5] |
| Molecular Formula | C₈H₁₁NO₃·C₄H₆O₆·H₂O | [3][5][7] |
| Molecular Weight | 337.28 g/mol (monohydrate) | [3][7] |
| Melting Point | 100-106 °C (with decomposition) | [3][8] |
| Solubility | Sparingly soluble in water; very slightly soluble in alcohol and ether; readily soluble in acids. Soluble in DMSO. | [2][5][9] |
| pKa | 8.58 (conjugate acid) | [10] |
| Specific Optical Rotation | -10° to -12° (Conditions: 50 mg/mL in water) | [11] |
| pH of Injection | 3.0 to 4.5 | [9][12] |
Stability Profile
Norepinephrine bitartrate is an inherently labile molecule. Its stability is a critical quality attribute that must be controlled throughout the product lifecycle.
Factors Affecting Stability
Multiple environmental factors can accelerate the degradation of norepinephrine, compromising its potency and leading to the formation of potentially harmful byproducts.
-
Oxidation: The catechol functional group is highly susceptible to oxidation, which is the primary degradation pathway. This reaction is autocatalytic and is accelerated by the presence of oxygen, heavy metal ions, and alkaline pH.[12][13] Oxidation often results in a color change, with solutions turning pink, red, or brown.[12][14] To mitigate this, formulations often include an antioxidant such as sodium metabisulfite.[2]
-
Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative degradation.[15] Therefore, the compound and its solutions must be protected from light at all times.[16][17] Studies have shown that light exposure is a significant variable affecting the stability of norepinephrine solutions.
-
pH: The pH of the solution is a critical determinant of norepinephrine's stability.[12] It is most stable in acidic conditions, typically between pH 3.6 and 6.[12] In alkaline environments (pH > 6), the rate of oxidation increases dramatically, leading to rapid degradation.[12]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[12] While injections are often stored at controlled room temperature (20-25°C), long-term stability is significantly improved under refrigerated (2-8°C) or frozen (-20°C) conditions.[16][18][19][20] Temperature is considered a major catalyst in the degradation process.[15][20]
Degradation Pathways
The degradation of norepinephrine primarily proceeds through oxidation. The initial step involves the oxidation of the catechol ring to form a highly reactive ortho-quinone intermediate. This intermediate can then undergo a series of further reactions, including cyclization and polymerization, to form a complex mixture of colored degradation products, such as adrenochrome.
In biological systems, norepinephrine is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][21][22] These enzymatic pathways lead to the formation of inactive metabolites, with the principal end product being vanillylmandelic acid (VMA), which is excreted in the urine.[21][22]
Caption: Key chemical and metabolic degradation pathways of norepinephrine.
Storage and Handling Recommendations
Based on the stability profile, the following practices are essential for maintaining the integrity of this compound:
-
Solid Compound: Store in tightly closed containers, protected from light, in a dry, well-ventilated area.[17][23] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5][17]
-
Aqueous Solutions: Solutions should be prepared fresh if possible. If stored, they must be protected from light and refrigerated.[18][19] The use of dextrose-containing diluents can offer some protection against oxidation.[12] The pH should be maintained in the acidic range (3.6-6).[12]
-
Inspection: Always visually inspect solutions before use. Do not use if the solution is discolored (e.g., pinkish, brown) or contains a precipitate.[12]
-
Incompatibilities: Avoid mixing with strong acids, strong bases, and strong oxidizing agents.[9] Be cautious with additives that could raise the final pH of the solution above 6.[12]
Experimental Protocols for Stability Assessment
To ensure product quality, stability must be empirically demonstrated. This requires a validated stability-indicating analytical method and a systematic approach to stress testing.
Caption: General workflow for a forced degradation and stability study.
Protocol: Forced Degradation Study
A forced degradation or stress study is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This protocol provides a framework for such a study.[15][24][25]
Objective: To accelerate the degradation of norepinephrine bitartrate under various stress conditions to develop and validate a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or 0.9% NaCl) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 M HCl.
-
Heat the mixture in a water bath at 90°C for 1-2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.
-
Dilute to a target concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 M NaOH.
-
Heat the mixture in a water bath at 90°C for 1 hour.[24]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M HCl.
-
Dilute to a target concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a target concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a heated chamber at 70°C for 3 days.[15]
-
Cool to room temperature and dilute to a target concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 48 hours).[15]
-
A control sample should be wrapped in aluminum foil and kept alongside.
-
Dilute to a target concentration with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC-UV Method
This method must be able to separate the intact norepinephrine peak from all potential degradation products, excipients, and impurities.[13][24]
Objective: To quantify the concentration of norepinephrine and monitor the formation of degradation products over time.
Typical HPLC Parameters:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of an aqueous solution containing an ion-pairing agent like sodium 1-octanesulfonate and an organic modifier like methanol (e.g., 80:20 v/v).[13] The pH of the aqueous phase should be acidic to ensure stability and good peak shape.
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Detection Wavelength: 280 nm, or a lower wavelength like 199 nm may be used.[13] A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the results of the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main norepinephrine peak.
Conclusion
This compound is a chemically sensitive compound whose stability is profoundly influenced by its environment. The catechol moiety makes it particularly vulnerable to oxidative degradation, a process catalyzed by light, elevated pH, and high temperatures. A comprehensive understanding of these properties and the implementation of rigorous controls—including protection from light, maintenance of an acidic pH, use of antioxidants, and controlled storage temperatures—are imperative for any professional working with this drug. The application of validated, stability-indicating analytical methods, underpinned by thorough forced degradation studies, provides the necessary framework to ensure the quality, safety, and efficacy of norepinephrine formulations from development through to clinical use.
References
-
Chemsrc. Norepinephrine Bitartrate | CAS#:108341-18-0. [Link]
-
Viatris. Norepinephrine Bitartrate Injection - Safety Data Sheet. 2023. [Link]
-
Alshak, M.N., MDas, J. Physiology, Noradrenergic Synapse. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
Klabunde, R.E. Norepinephrine and Epinephrine Metabolism. Cardiovascular Physiology Concepts. [Link]
-
Meitheal Pharmaceuticals. Norepinephrine Bitartrate Injection, USP - Safety Data Sheet. 2021. [Link]
-
Wikipedia. Norepinephrine. [Link]
-
Pfizer Medical - US. LEVOPHED® (norepinephrine bitartrate injection, USP) How Supplied/Storage and Handling. [Link]
-
PubChem - NIH. noradrenaline and adrenaline degradation | Pathway. [Link]
-
PubChem - NIH. Norepinephrine. [Link]
-
Bio-Techne. Noradrenaline bitartrate. [Link]
-
ResearchGate. Diagram showing the three main pathways for metabolism of the norepinephrine (NE) and epinephrine (E). [Link]
-
PubChem - NIH. Norepinephrine - Experimental Properties. [Link]
-
Kaushal, G., et al. Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. Journal of Liquid Chromatography & Related Technologies. 2012;35(18):2534-2542. [Link]
-
Taylor & Francis Online. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. 2012. [Link]
-
ResearchGate. Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. [Link]
-
d'Huart, E., et al. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Francaises. 2019;77(3):212-221. [Link]
-
PubMed. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. [Link]
-
de Abreu, L.C.L., et al. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. Biomedical Chromatography. 2020;34(7):e4832. [Link]
-
Semantic Scholar. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. [Link]
-
PubMed. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. [Link]
- Google Patents.
-
The Japanese Pharmacopoeia. Official Monographs for Part I / Norepinephrine. [Link]
-
Regulations.gov. USP 41 Official Monographs / Norepinephrine. 2018. [Link]
-
Rousseau, A., et al. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy. 2021;28(e1):e43-e49. [Link]
-
European Journal of Hospital Pharmacy. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. 2021. [Link]
-
Donnelly, R.F. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. The Canadian Journal of Hospital Pharmacy. 2011;64(4):255-261. [Link]
-
New Drug Approvals. Norepinephrine bitartrate. 2021. [Link]
-
PubChem - NIH. Norepinephrine Bitartrate. [Link]
-
DrugBank Online. Norepinephrine Bitartrate. [Link]
-
ASHP Publications. Norepinephrine Bitartrate. In: ASHP Injectable Drug Information. [Link]
-
Calbiochem. Norepinephrine-(+)-bitartrate salt monohydrate. [Link]
-
precisionFDA. NOREPINEPHRINE BITARTRATE. [Link]
-
Rousseau, A., et al. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ. 2020. [Link]
-
Merck Index Online. Norepinephrine. [Link]
Sources
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Norepinephrine Bitartrate CAS#: 69815-49-2 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norepinephrine Bitartrate | CAS#:108341-18-0 | Chemsrc [chemsrc.com]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. ejhp.bmj.com [ejhp.bmj.com]
- 16. viatris.com [viatris.com]
- 17. biosynth.com [biosynth.com]
- 18. pfizermedical.com [pfizermedical.com]
- 19. ejhp.bmj.com [ejhp.bmj.com]
- 20. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 22. Norepinephrine - Wikipedia [en.wikipedia.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on (S)-(+)-Norepinephrine L-bitartrate: Stereoisomers and Biological Activity
Introduction: The Criticality of Chirality in Pharmacology
Norepinephrine, a catecholamine, is a pivotal neurotransmitter and hormone in the human body, orchestrating the "fight-or-flight" response and modulating a vast array of physiological processes, from cardiovascular function to attention and arousal.[1][2] Structurally, norepinephrine possesses a chiral center, giving rise to two stereoisomers—enantiomers that are non-superimposable mirror images of each other: (R)-(-)-norepinephrine and (S)-(+)-norepinephrine.[3] This guide delves into the profound impact of this stereoisomerism on the biological activity of norepinephrine, with a particular focus on the commercially available and therapeutically utilized form, which is often formulated with L-bitartrate.
In the realm of drug development and pharmacology, the stereochemical composition of a therapeutic agent is of paramount importance. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established clear guidelines emphasizing the need to characterize the isomeric composition of chiral drugs.[4][5][6] This is because enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, a thorough understanding of the stereoselectivity of drug action is fundamental to the development of safer and more effective medicines.[7]
This technical guide will provide a comprehensive overview of the stereoisomers of norepinephrine, their differential biological activities, the rationale behind the use of the L-bitartrate salt, and the analytical methodologies employed to ensure stereochemical purity.
The Dichotomy of Norepinephrine Enantiomers: A Tale of Two Isomers
The biological activity of norepinephrine is overwhelmingly attributed to its levorotatory isomer, (R)-(-)-norepinephrine.[3] This stereoselectivity is a direct consequence of the three-dimensional arrangement of atoms around the chiral center, which dictates the molecule's ability to bind to and activate its target adrenergic receptors.[3]
The (S)-(+)-enantiomer, in stark contrast, is largely considered inactive. Its presence in a racemic mixture effectively dilutes the concentration of the active (R)-(-) isomer, leading to a lower overall potency.[3]
Differential Receptor Binding and Activation
Norepinephrine exerts its physiological effects by binding to a family of G protein-coupled receptors known as adrenergic receptors, which are broadly classified into α and β subtypes.[3][8][9] The stereochemistry of norepinephrine is critical for its interaction with these receptors.
Experimental evidence consistently demonstrates that the (R)-(-)-isomer of norepinephrine possesses a significantly higher affinity and potency for adrenergic receptors, particularly α-adrenergic receptors, compared to the (S)-(+)-isomer.[3] While norepinephrine binds to α1, α2, and β1 receptors, it exhibits lower activity at β2 receptors.[8][10] The subtle structural difference between the enantiomers results in a profound disparity in their ability to induce the conformational changes in the receptor necessary for signal transduction.
| Receptor Subtype | Predominant G-protein Coupling | Second Messenger | Primary Physiological Effect of (R)-(-)-Norepinephrine |
| α1 | Gq | ↑ Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Vasoconstriction, Increased peripheral resistance, Increased blood pressure[11] |
| α2 | Gi | ↓ Cyclic AMP (cAMP) | Inhibition of norepinephrine release (autoreceptor), Mixed smooth muscle effects[8][12] |
| β1 | Gs | ↑ Cyclic AMP (cAMP) | Increased heart rate (chronotropy), Increased cardiac contractility (inotropy)[10][11] |
Signaling Pathways: The Molecular Cascade of Norepinephrine Action
The binding of the active (R)-(-)-norepinephrine enantiomer to its cognate adrenergic receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by (R)-(-)-norepinephrine leads to the coupling of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological response, such as smooth muscle contraction.[11]
β1-Adrenergic Receptor Signaling
Upon binding of (R)-(-)-norepinephrine, β1-adrenergic receptors couple to the Gs protein. The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA). PKA then phosphorylates a variety of intracellular proteins, including ion channels and enzymes, leading to physiological effects such as increased heart rate and contractility.[11]
The Role of L-Bitartrate in Norepinephrine Formulation
Norepinephrine is commercially available as (R)-(-)-norepinephrine L-bitartrate monohydrate.[13][14] The use of L-(+)-tartaric acid in the formulation serves several critical purposes:
-
Chiral Resolution: L-(+)-tartaric acid is a chiral resolving agent used in the industrial synthesis of (R)-(-)-norepinephrine.[15][16][17] During the manufacturing process, a racemic mixture of norepinephrine is produced. By reacting this mixture with an enantiomerically pure acid like L-(+)-tartaric acid, diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. This is a crucial step in isolating the desired (R)-(-)-norepinephrine enantiomer with high enantiomeric purity.[17]
-
Stability and Solubility: The bitartrate salt form enhances the stability and aqueous solubility of norepinephrine, which is essential for its formulation as a sterile aqueous solution for intravenous administration.[13][18]
Analytical Methodologies for Stereoisomer Characterization
Ensuring the stereochemical purity of (R)-(-)-norepinephrine L-bitartrate is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral separation and quantification of norepinephrine enantiomers.[19][20]
Experimental Protocol: Chiral HPLC Separation of Norepinephrine Enantiomers
This protocol provides a general framework for the chiral separation of norepinephrine enantiomers based on established methods.[19][21][22] Optimization will be required depending on the specific column and instrumentation used.
Objective: To separate and quantify the (R)-(-) and (S)-(+) enantiomers of norepinephrine in a given sample.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., β-cyclodextrin based, such as ORpak CDBS-453)[19][21]
-
Norepinephrine bitartrate reference standards for both enantiomers
-
Mobile phase components (e.g., sodium chloride, acetic acid, acetonitrile, phosphate buffer)[19][22]
-
Sample to be analyzed
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase as per the column manufacturer's recommendations or established literature methods. For example, a mobile phase could consist of a 200 mM sodium chloride aqueous solution with 0.05% acetic acid, mixed with acetonitrile in a 95:5 (v/v) ratio.[22]
-
Filter and degas the mobile phase before use.
-
-
System Preparation:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the norepinephrine reference standards and the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 100 µg/mL).[19]
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 280 nm.[19]
-
Inject a defined volume of the standard solutions and the sample onto the column.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)-(-) and (S)-(+) enantiomers based on the retention times of the reference standards.
-
Calculate the enantiomeric purity (or enantiomeric excess) of the sample using the peak areas of the two enantiomers.
-
Conclusion: The Imperative of Stereochemical Precision
The case of norepinephrine provides a quintessential example of the stereoselectivity of drug action. The biological activity resides almost exclusively in the (R)-(-)-enantiomer, highlighting the critical importance of stereochemical purity in pharmaceutical formulations. For researchers and drug development professionals, a deep understanding of the distinct properties of stereoisomers is not merely an academic exercise but a fundamental requirement for the rational design and development of safe and effective therapeutics. The use of chiral resolving agents like L-bitartrate and the application of robust analytical techniques such as chiral HPLC are indispensable tools in ensuring that the final drug product meets the highest standards of quality and purity from a stereochemical perspective.
References
- A Comparative Guide to Chiral Separation of DL-Norepinephrine Tartrate Enantiomers by HPLC - Benchchem. (n.d.).
- Chiral Separation of Norepinephrine (CDBS-453) | Shodex HPLC Columns and Standards. (n.d.).
- Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1).
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. (n.d.).
- FDA's policy statement for the development of new stereoisomeric drugs - PubMed. (1992).
- Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column - ResearchGate. (2025, August 6).
- A Comparative Analysis of DL-Norepinephrine Tartrate and L-Norepinephrine Tartrate: Unraveling Stereoselectivity in Biological Activity - Benchchem. (n.d.).
- Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery - PubMed. (n.d.).
- FDA's policy statement for the development of new stereoisomeric drugs. - Semantic Scholar. (1992).
- Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC - NIH. (2017, May 31).
- FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs - PubMed. (1999).
- A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).
- A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).
- Norepinephrine bitartrate - New Drug Approvals. (2021, March 18).
- Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents. (n.d.).
- Norepinephrine | C8H11NO3 | CID 439260 - PubChem - NIH. (n.d.).
- Norepinephrine | 51-41-2 - ChemicalBook. (n.d.).
- Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap. (n.d.).
- Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics - PubMed. (2020, January 5).
- Norepinephrine - Wikipedia. (n.d.).
- Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020, October 22).
- Norepinephrine Bitartrate Injection, USP - Baxter PI. (n.d.).
- L-(−)-Norepinephrine (+)-bitartrate salt monohydrate - Sigma-Aldrich. (n.d.).
- L(-)-Norepinephrine Bitartrate|High-Purity Research Chemical - Benchchem. (n.d.).
- Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem. (n.d.).
- Chiral HPLC Separations - Phenomenex. (n.d.).
- Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.).
- L-(-)-Norepinephrine (+)-bitartrate salt monohydrate - Chem-Impex. (n.d.).
- Norepinephrine | C8H11NO3 | CID 439260 - PubChem. (n.d.).
- Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends. (2023, September 19).
- Ligands of Adrenergic Receptors: A Structural Point of View - PMC - PubMed Central. (n.d.).
- Norepinephrine - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- How Noradrenaline / Norepinephrine binds with adrenergic receptor? - YouTube. (2020, March 14).
- The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - Frontiers. (n.d.).
- 2-Minute Neuroscience: Norepinephrine - YouTube. (2019, December 4).
- Norepinephrine vs epinephrine: what's the difference? - Drugs.com. (2024, September 26).
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine vs epinephrine: what's the difference? [drugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine | 51-41-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 13. baxterpi.com [baxterpi.com]
- 14. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP3725765A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 16. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 17. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 18. chemimpex.com [chemimpex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. shodex.com [shodex.com]
- 22. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Cornerstone of Sympathetic Signaling: A Technical Guide to the Discovery and Neuroscience of (R)-(-)-Norepinephrine L-Bitartrate
This guide provides an in-depth exploration of (R)-(-)-Norepinephrine L-bitartrate, a molecule central to our understanding of neuroscience and pharmacology. From its initial distinction from epinephrine to the elucidation of its stereospecific functions and the development of methods for its enantiomeric purification, the story of norepinephrine is a narrative of scientific rigor and discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of its history, synthesis, and profound role in modulating neural circuits.
Part 1: From "Sympathin" to a Defined Neurotransmitter: The Historical Unraveling
The journey to understanding norepinephrine began with early observations of the physiological effects of adrenal extracts and sympathetic nerve stimulation.
The Era of "Sympathin": An Undifferentiated View
In the early 20th century, Walter Cannon and his colleagues proposed the existence of a chemical mediator released by sympathetic nerve endings, which they termed "sympathin."[1] They theorized that a single precursor, likely adrenaline (epinephrine), was released and then converted into either an excitatory ("Sympathin E") or inhibitory ("Sympathin I") substance by the target tissue.[1] This model, while pioneering the concept of chemical neurotransmission, lacked the chemical specificity that would later be discovered.
The Landmark Discovery by Ulf von Euler
The definitive identification of norepinephrine as a distinct entity is credited to the Swedish physiologist Ulf von Euler. In the mid-1940s, through meticulous analysis of tissue extracts, von Euler discovered a sympathomimetic substance that differed from epinephrine.[2][3] In 1947, he successfully isolated and identified this compound as noradrenaline (norepinephrine), demonstrating that it, not epinephrine, was the principal neurotransmitter of the sympathetic nervous system in mammals.[4][5][6] This seminal discovery, which earned him a share of the 1970 Nobel Prize in Physiology or Medicine, fundamentally shifted the understanding of autonomic pharmacology.[4][7]
Elucidating the Biosynthetic Pathway
Following its discovery, the focus shifted to the origin of norepinephrine within the body. In 1939, the German-British biochemist Hermann Blaschko proposed the metabolic pathway for its synthesis from the amino acid tyrosine.[8] This pathway was further solidified by the work of Peter Holtz, who identified the enzyme L-DOPA decarboxylase, a critical component in the conversion of L-DOPA to dopamine, the immediate precursor to norepinephrine.[8]
The complete biosynthetic pathway is now understood to be a series of enzymatic steps: Phenylalanine is converted to Tyrosine, then to L-DOPA, followed by Dopamine, and finally to Norepinephrine by the enzyme dopamine β-hydroxylase.[9]
Part 2: The Criticality of Chirality: (R)-(-)-Norepinephrine
Early chemical syntheses of norepinephrine produced a racemic mixture, a 50:50 combination of two enantiomers that are non-superimposable mirror images of each other. It was quickly determined that the biological activity resided almost exclusively in one of these isomers.
Understanding the Nomenclature: (R) vs. (S) and L vs. D
The stereochemistry of norepinephrine can be confusing due to historical and differing nomenclature systems. It is crucial for any researcher in this field to have a clear understanding.
-
Cahn-Ingold-Prelog (CIP) Convention (R/S): This system assigns priority to the groups attached to the chiral center based on atomic number. For norepinephrine, the biologically active enantiomer has the (R) configuration.[3][10]
-
Optical Activity (d/l or +/-): This refers to the direction in which an enantiomer rotates plane-polarized light. The active isomer is levorotatory, meaning it rotates light to the left, and is thus designated as (-) .[3]
-
Fischer-Rosanoff Convention (D/L): This older system relates the configuration of a molecule to that of glyceraldehyde. The active norepinephrine isomer is designated as L .
Therefore, the pharmacologically active form of norepinephrine is correctly and most unambiguously referred to as (R)-(-)-Norepinephrine . The term "L-Norepinephrine" is also commonly and acceptably used. The user's initial prompt referring to "(S)-(+)-Norepinephrine" appears to be a common point of confusion; the (S)-enantiomer is the dextrorotatory, biologically less active form.
The "L-bitartrate" portion of the name refers to the counter-ion used to form a stable salt, which is derived from L-(+)-tartaric acid.
The Resolution of a Racemate: Tullar's Foundational Work
The necessity of isolating the active (R)-(-)-enantiomer from the racemic mixture was a critical step for its therapeutic use. In 1948, B. F. Tullar at the Sterling-Winthrop Research Institute published a landmark method for the resolution of racemic norepinephrine (then called dl-arterenol).[8][11] This classical chemical resolution takes advantage of the formation of diastereomeric salts with a chiral resolving agent, in this case, d-tartaric acid (the unnatural enantiomer of tartaric acid). The two resulting diastereomeric salts—(R)-norepinephrine-d-tartrate and (S)-norepinephrine-d-tartrate—have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization.[8]
Part 3: Synthesis and Purification: From Lab Bench to Pharmaceutical Grade
The preparation of enantiomerically pure (R)-(-)-Norepinephrine L-bitartrate is a cornerstone of its pharmaceutical application.
Classical Resolution of Racemic Norepinephrine
The method pioneered by Tullar remains a fundamental example of classical resolution. The following protocol is based on his work and subsequent refinements.[8][12]
-
Salt Formation: A solution of racemic (DL)-norepinephrine free base is prepared in an appropriate solvent, such as aqueous methanol.
-
Addition of Resolving Agent: D-(-)-tartaric acid is added to the solution. This reacts with both enantiomers of norepinephrine to form a mixture of diastereomeric salts: L-(+)-norepinephrine-D-(-)-tartrate and D-(-)-norepinephrine-D-(-)-tartrate.
-
Fractional Crystallization: The mixture is allowed to cool slowly. Due to its lower solubility, the D-(-)-norepinephrine-D-(-)-tartrate salt crystallizes out of the solution first.
-
Isolation of the Undesired Diastereomer: The crystallized D-(-)-norepinephrine-D-(-)-tartrate is removed by filtration.
-
Isolation of the Desired Diastereomer: The mother liquor, now enriched with the more soluble L-(+)-norepinephrine-D-(-)-tartrate, is concentrated. The addition of a less polar co-solvent can then induce the crystallization of the desired diastereomeric salt.
-
Conversion to Free Base: The isolated L-(+)-norepinephrine-D-(-)-tartrate salt is treated with a base, such as aqueous ammonia, to neutralize the tartaric acid and liberate the enantiomerically pure L-(+)-norepinephrine (the (R)-(-) isomer) as a free base.
-
Final Salt Formation: The purified (R)-(-)-norepinephrine free base is then reacted with L-(+)-tartaric acid to form the stable, pharmaceutically utilized (R)-(-)-Norepinephrine L-bitartrate salt, which can be isolated as a monohydrate.[12]
Modern Synthetic and Analytical Approaches
While classical resolution is effective, it has a theoretical maximum yield of 50% for the desired enantiomer. Modern organic synthesis has explored methods to improve efficiency.
-
Asymmetric Synthesis: Newer methods introduce chiral reagents or catalysts during the synthesis to directly favor the formation of the (R)-enantiomer, a process known as asymmetric synthesis or chiral induction. This can significantly increase the overall yield beyond the 50% limit of classical resolution.[4][13][14]
-
Dynamic Kinetic Resolution (DKR): This advanced technique combines the resolution step with in-situ racemization of the unwanted enantiomer. As the desired (R)-enantiomer is removed from the equilibrium (e.g., by crystallization), the remaining (S)-enantiomer is converted back into the racemic mixture, allowing for a theoretical yield approaching 100%.[15]
Quality Control: Chiral HPLC
Ensuring the enantiomeric purity of the final product is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical method.
Caption: Workflow for Chiral HPLC Analysis.
-
Column: A chiral column, such as one with a beta-cyclodextrin derivative stationary phase (e.g., ORpak CDBS-453), is used.[9][16]
-
Mobile Phase: An optimized mobile phase, for example, a buffer solution like 200 mM Sodium Chloride with 0.05% Acetic Acid in a Water/Acetonitrile mixture (e.g., 95/5 v/v), is used for isocratic elution.[9]
-
Temperature: The column is often cooled (e.g., to 10°C) to improve resolution.[17]
-
Detection: A UV detector set to a wavelength of 280 nm is commonly used to detect the catechol ring of norepinephrine.[9]
-
Output: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.) of the (R)-(-)-isomer.
Part 4: The Neurobiology of Norepinephrine
In the central nervous system, norepinephrine acts as a crucial neuromodulator, originating primarily from a small nucleus in the pons called the locus coeruleus (LC).[9] Neurons from the LC project widely throughout the brain, influencing large areas and playing a key role in regulating arousal, attention, vigilance, and the stress response.[7][9][16]
Synaptic Lifecycle of Norepinephrine
Caption: The Synaptic Lifecycle of Norepinephrine.
-
Synthesis: Norepinephrine is synthesized from dopamine within synaptic vesicles.[9]
-
Storage: It is then transported into and stored in these vesicles by the vesicular monoamine transporter (VMAT).[9]
-
Release: Upon arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of vesicles with the presynaptic membrane and the release of norepinephrine into the synaptic cleft via exocytosis.[7]
-
Receptor Binding: In the synapse, norepinephrine binds to and activates adrenergic receptors on the postsynaptic (and sometimes presynaptic) neuron.[9]
-
Signal Termination: The signal is terminated primarily by reuptake of norepinephrine back into the presynaptic neuron via the norepinephrine transporter (NET). A smaller portion is metabolized by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[11]
Adrenergic Receptors and Signaling Cascades
Norepinephrine exerts its diverse effects by binding to two main families of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[9] These are further divided into several subtypes.
| Receptor Family | Subtypes | Primary G-Protein Coupling | Intracellular Effect |
| Alpha (α) | α₁, (α₁ₐ, α₁ₑ, α₁ₔ) | Gq | Activates Phospholipase C (PLC) |
| α₂ (α₂ₐ, α₂ₑ, α₂c) | Gi/o | Inhibits Adenylyl Cyclase | |
| Beta (β) | β₁, β₂, β₃ | Gs | Activates Adenylyl Cyclase |
| Table 1: Major Adrenergic Receptor Subtypes and Their Signaling Pathways.[9][18] |
Upon norepinephrine binding, α1 receptors activate the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and together with DAG, activates Protein Kinase C (PKC), leading to various cellular responses like smooth muscle contraction.[8]
Caption: α1-Adrenergic Gq Signaling Pathway.
α2 receptors are often located on presynaptic terminals and act as autoreceptors, providing negative feedback.[9] When activated, they couple to the Gi protein, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity, often resulting in the inhibition of further norepinephrine release.[9][18]
Caption: α2-Adrenergic Gi Inhibitory Pathway.
All three subtypes of β-receptors couple to the Gs protein.[9] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates numerous downstream proteins, mediating physiological effects such as increased heart rate (β1) and smooth muscle relaxation (β2).[18]
Caption: β-Adrenergic Gs Signaling Pathway.
Quantitative Receptor Binding Data
The affinity of norepinephrine for different adrenergic receptor subtypes varies, which underlies its specific physiological effects. While binding affinities (expressed as Ki or Kd values) can vary based on experimental conditions, the general profile is consistent.
| Receptor Subtype | Representative Affinity (Ki/Kd) | Key Physiological Roles |
| α₁ | High (e.g., ~3.4 x 10⁻⁷ M)[19] | Vasoconstriction, increased blood pressure[16] |
| α₂ | High | Inhibition of neurotransmitter release, sedation[18] |
| β₁ | High | Increased heart rate and contractility[13] |
| β₂ | Low | Bronchodilation, vasodilation in skeletal muscle[18] |
| β₃ | Moderate | Lipolysis, thermogenesis |
| Table 2: General Binding Affinities and Functions of Norepinephrine at Adrenergic Receptors. |
Norepinephrine has a notably higher affinity for β1 receptors compared to β2 receptors, a key difference from epinephrine, which binds to both with high affinity.[13][18]
Conclusion
(R)-(-)-Norepinephrine L-bitartrate is more than just a molecule; it is a testament to a century of neuroscientific and pharmacological advancement. From its differentiation from the generalized "sympathin" by Ulf von Euler to the elegant chemical logic of B.F. Tullar's chiral resolution, its history is foundational to modern drug development. For researchers today, a deep, technical understanding of its stereochemistry, synthesis, and complex signaling through adrenergic receptors is indispensable. As a primary modulator of the central and peripheral nervous systems, norepinephrine continues to be a critical target for therapeutic intervention in a wide array of clinical conditions, from cardiovascular emergencies to psychiatric disorders.
References
-
Wikipedia. (n.d.). Norepinephrine. Retrieved January 14, 2026, from [Link]
-
Paris Brain Institute. (n.d.). Noradrenaline (or norepinephrine). Retrieved January 14, 2026, from [Link]
-
Ghatak, Z. & Sizemore, D. C. (2023). Physiology, Noradrenergic Synapse. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
O'Donnell, J., et al. (2017). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. Neurochemical Research, 42(8), 2228-2246. Retrieved from [Link]
-
Dr. Oracle. (2025). What is norepinephrine's role in the brain? Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine.
- Google Patents. (n.d.). CN113717060A - Synthesis method of noradrenaline and bitartrate thereof.
-
Patsnap. (n.d.). Synthesis method of noradrenaline and bitartrate thereof. Retrieved January 14, 2026, from [Link]
-
Ferreira, M. G., et al. (2021). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 12, 713399. Retrieved from [Link]
-
Tullar, B. F. (1948). The resolution of dl-arterenol. Journal of the American Chemical Society, 70(6), 2067. Retrieved from [Link]
-
NobelPrize.org. (n.d.). Ulf von Euler – Facts. Retrieved January 14, 2026, from [Link]
-
Britannica. (2025). Ulf von Euler. Retrieved January 14, 2026, from [Link]
-
Shampo, M. A., & Kyle, R. A. (1995). Ulf von Euler--norepinephrine and the Nobel Prize. Mayo Clinic Proceedings, 70(3), 273. Retrieved from [Link]
-
PubChem. (n.d.). Norepinephrine. Retrieved January 14, 2026, from [Link]
-
Pitt Cardiology. (n.d.). Adrenergics Module. Retrieved January 14, 2026, from [Link]
-
Shodex. (n.d.). Chiral Separation of Norepinephrine (CDBS-453). Retrieved January 14, 2026, from [Link]
-
Ruffolo, R. R., et al. (1981). Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta. The Journal of Pharmacology and Experimental Therapeutics, 219(2), 447–452. Retrieved from [Link]
-
Ye, Y., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis, 143, 10-16. Retrieved from [Link]
-
Karolinska Institutet. (2025). Ulf von Euler found the key to the sympathetic nervous system. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.
-
PubChem. (n.d.). Norepinephrine Bitartrate. Retrieved January 14, 2026, from [Link]
-
DrugBank. (n.d.). Norepinephrine Bitartrate. Retrieved January 14, 2026, from [Link]
-
Chiralpedia. (2022). Naming enantiomers: the left-(or right-) handed? Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 5.6: Labeling Stereogenic Centers with R or S. Retrieved January 14, 2026, from [Link]
Sources
- 1. 636-88-4 CAS MSDS ((S)-(+)-NOREPINEPHRINE L-BITARTRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Physiology, Noradrenergic Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]
- 5. nobelprize.org [nobelprize.org]
- 6. Ulf von Euler | Nobel Prize, Physiology, Biochemistry | Britannica [britannica.com]
- 7. Ulf von Euler--norepinephrine and the Nobel Prize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The resolution of dl-arterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 13. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine - Google Patents [patents.google.com]
- 16. shodex.com [shodex.com]
- 17. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 19. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Adrenergic Receptor Binding Affinity of (S)-(+)-Norepinephrine L-bitartrate
Abstract
(S)-(+)-Norepinephrine, also known as L-noradrenaline, is a pivotal endogenous catecholamine that functions as a hormone and neurotransmitter, mediating a vast array of physiological processes through its interaction with adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the binding affinity of (S)-(+)-Norepinephrine for the various adrenergic receptor subtypes. We will explore the structural basis of this interaction, present a comprehensive summary of binding affinity data (Kᵢ values), and provide detailed, field-proven protocols for conducting competitive radioligand binding assays. Furthermore, this guide will illustrate the downstream signaling pathways activated upon receptor binding and discuss the causality behind key experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals in the field of adrenergic pharmacology.
Introduction: Norepinephrine and the Adrenergic Receptor Family
(S)-(+)-Norepinephrine L-bitartrate is the salt form of the biologically active enantiomer of norepinephrine.[3][4][5] As a primary neurotransmitter of the sympathetic nervous system and a hormone released from the adrenal medulla, norepinephrine plays a crucial role in the "fight or flight" response, regulating cardiovascular function, arousal, and metabolism.[6][7]
Its physiological effects are mediated by a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[8][9] These receptors are broadly classified into two main types, α and β, which are further divided into several subtypes:
-
α₁-Adrenergic Receptors: α₁ₐ, α₁ₑ, and α₁D
-
α₂-Adrenergic Receptors: α₂ₐ, α₂ₑ, and α₂C
Norepinephrine is considered a non-selective agonist, demonstrating varying degrees of affinity for multiple adrenergic receptor subtypes, primarily α₁, α₂, and β₁.[8][10][12] Its interaction with β₂ receptors is notably weaker.[6][13] Understanding the precise binding affinity of norepinephrine for each receptor subtype is fundamental to elucidating its pharmacological profile and designing selective therapeutic agents.
Principles of Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (e.g., norepinephrine) and its receptor. It is typically quantified by the dissociation constant (Kₔ) or the inhibition constant (Kᵢ).
-
Dissociation Constant (Kₔ): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₔ value indicates a higher binding affinity.
-
Inhibition Constant (Kᵢ): The concentration of a competing unlabeled ligand (e.g., norepinephrine) that displaces 50% of a specific radioligand from its receptor. This is the most common value reported in competitive binding assays. A lower Kᵢ value signifies a higher affinity of the competitor for the receptor.
The Kᵢ value is calculated from the IC₅₀ (the concentration of the competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand.
Adrenergic Receptor Binding Profile of Norepinephrine
Norepinephrine exhibits a distinct binding profile across the adrenergic receptor subtypes. It generally displays the highest affinity for α₂-adrenergic receptors, followed by α₁ and β₁ receptors, with significantly lower affinity for β₂ receptors.[6][11] This differential affinity underpins its physiological and therapeutic effects. For instance, at lower concentrations, norepinephrine's effects are predominantly mediated by the high-affinity α₂ receptors.[11]
The following table summarizes the binding affinities (pKᵢ values) of (-)-norepinephrine for various human adrenergic receptor subtypes. The pKᵢ is the negative logarithm of the Kᵢ value (pKᵢ = -log(Kᵢ)). A higher pKᵢ value indicates a higher binding affinity.
| Receptor Subtype | Mean pKᵢ Value | Kᵢ (nM) | G Protein Coupling | Primary Downstream Effector |
| α₁ₐ | 6.5 | 316 | Gq | Phospholipase C ↑ |
| α₁ₑ | 6.0 | 1000 | Gq | Phospholipase C ↑ |
| α₁D | 6.4 | 398 | Gq | Phospholipase C ↑ |
| α₂ₐ | 7.5 | 32 | Gi | Adenylyl Cyclase ↓ |
| α₂ₑ | 7.3 | 50 | Gi | Adenylyl Cyclase ↓ |
| α₂C | 7.4 | 40 | Gi | Adenylyl Cyclase ↓ |
| β₁ | 6.9 | 126 | Gs | Adenylyl Cyclase ↑ |
| β₂ | 5.5 | 3162 | Gs | Adenylyl Cyclase ↑ |
| β₃ | 5.8 | 1585 | Gs | Adenylyl Cyclase ↑ |
Note: The pKᵢ and Kᵢ values are compiled and averaged from various pharmacological databases and literature sources. These values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Methodologies: Determining Binding Affinity
The gold standard for determining the binding affinity of an unlabeled compound like norepinephrine is the competitive radioligand binding assay.[14][15] This technique measures the ability of the test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope like ³H or ¹²⁵I) for binding to the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol provides a self-validating framework for determining the Kᵢ of norepinephrine at a specific adrenergic receptor subtype (e.g., α₁ₐ).
Part A: Membrane Preparation
-
Tissue/Cell Collection: Harvest tissue known to express the target receptor (e.g., rat cerebral cortex for α₁ receptors) or cultured cells overexpressing the specific receptor subtype.[14]
-
Homogenization: Mince the tissue and homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[14] The protease inhibitors are critical to prevent receptor degradation, ensuring the integrity of the target protein.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[16]
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes containing the receptors.[14]
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like sucrose.
-
Quantification: Determine the total protein concentration using a standard method like the Bradford or BCA assay.[16] This is essential for ensuring that the same amount of receptor is added to each assay well, a key to data consistency.
-
Storage: Aliquot the membrane preparation and store at -80°C.
Part B: Competitive Binding Assay
-
Radioligand Selection: Choose a high-affinity, subtype-selective radioligand. For example, [³H]-Prazosin is commonly used for α₁ receptors, [³H]-Rauwolscine for α₂ receptors, and [¹²⁵I]-Iodocyanopindolol for β receptors.[14]
-
Assay Plate Setup: Prepare a 96-well plate with three sets of wells:
-
Total Binding (TB): Will contain membranes, radioligand, and assay buffer. This represents the maximum binding of the radioligand.
-
Non-Specific Binding (NSB): Will contain membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Phentolamine for α receptors). This measures the portion of the radioligand that binds to non-receptor components (like the filter paper) and is a critical control for calculating specific binding.
-
Competition Wells: Will contain membranes, radioligand, and varying concentrations of the competitor (norepinephrine). A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M) is used to generate a full competition curve.
-
-
Reagent Addition: Add the components to the wells in the following order: a. Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[14] b. Competitor (norepinephrine) or NSB antagonist. c. Membrane preparation (e.g., 50-100 µg protein per well). d. Radioligand (at a concentration near its Kₔ).
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[14][16]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[14] This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16] Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[14]
Part C: Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the experimental wells.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor (norepinephrine) concentration.
-
Determine IC₅₀: Use non-linear regression analysis (typically a sigmoidal dose-response model) to fit the competition curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the IC₅₀ value to the Kᵢ value.
Adrenergic Receptor Signaling Pathways
The binding of norepinephrine to its receptor initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[17][18] The specific G protein activated depends on the receptor subtype, which in turn determines the downstream signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways activated by norepinephrine at α₁, α₂, and β adrenergic receptors.
Caption: Primary signaling pathways for adrenergic receptors.
-
α₁-Receptors (Gq-coupled): Activation of α₁ receptors leads to the activation of the Gq protein.[9] Gq, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[19] This pathway generally leads to smooth muscle contraction.[10]
-
α₂-Receptors (Gi-coupled): These receptors are coupled to the inhibitory G protein, Gi.[9] When activated, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11] This reduction in cAMP levels decreases the activity of protein kinase A (PKA). α₂ receptors are often located presynaptically on sympathetic neurons and act as autoreceptors to inhibit further norepinephrine release.[6]
-
β-Receptors (Gs-coupled): β₁, β₂, and β₃ receptors are primarily coupled to the stimulatory G protein, Gs.[9][20] Activation of Gs stimulates adenylyl cyclase, resulting in an increased production of cAMP and subsequent activation of PKA.[19][21] This pathway mediates a wide range of effects, including increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[10]
Conclusion
The interaction of (S)-(+)-Norepinephrine with its various adrenergic receptor subtypes is a complex and finely tuned process that governs many critical physiological functions. A thorough understanding of its binding affinity profile, coupled with robust and validated experimental methodologies, is essential for advancing research in pharmacology and facilitating the development of novel therapeutics that target the adrenergic system. The protocols and data presented in this guide offer a comprehensive resource for professionals dedicated to this field, providing the foundational knowledge and practical tools necessary for accurate and reproducible investigation of adrenergic receptor pharmacology.
References
-
Pitt Cardiology - Adrenergics Module. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Farzam, K., & Tivakaran, V. S. (2023). Adrenergic Drugs. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Trevethan, M. E., & Christie, C. F. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195). Retrieved from [Link]
-
noradrenaline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Jain, A., & Ramaswamy, S. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Annals of Neurosciences, 24(1), 43–53. Retrieved from [Link]
-
Adrenergic agonist. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Adrenergic Receptor Affinity- mnemonic | Alpha vs Beta | Physiology, Pharmacology | #shorts. (2022, February 13). YouTube. Retrieved from [Link]
-
(-)-noradrenaline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
(-)-noradrenaline. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved from [Link]
-
Strosberg, A. D. (1984). Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. Drugs, 28 Suppl 2, 1–15. Retrieved from [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Retrieved from [Link]
-
Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329–338). Humana Press. Retrieved from [Link]
-
(-)-noradrenaline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
(-)-noradrenaline. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved from [Link]
-
Norepinephrine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Xiang, Y. K., & Gao, F. (2021). Gi-protein-coupled β 1-adrenergic receptor. Journal of Geriatric Cardiology, 18(1), 69–75. Retrieved from [Link]
-
Signaling pathways used by adrenergic receptors. Gs could activate... (n.d.). ResearchGate. Retrieved from [Link]
-
Adrenoceptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
(-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Smith, J. S., & Rajagopal, S. (2016). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 291(21), 10983–10991. Retrieved from [Link]
-
Signal Transduction 1: G Protein Coupled Receptors. (n.d.). UW Pressbooks. Retrieved from [Link]
-
Adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Ruffolo, R. R., Jr, Radday, S. K., & Waddell, J. E. (1980). Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta. The Journal of Pharmacology and Experimental Therapeutics, 213(1), 89–96. Retrieved from [Link]
-
Valenzuela, C. F., & Kazanietz, M. G. (1993). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. Biochemical Pharmacology, 45(1), 133–142. Retrieved from [Link]
-
Norepinephrine Bitartrate. (n.d.). PubChem. Retrieved from [Link]
-
Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A... (n.d.). ResearchGate. Retrieved from [Link]
-
Norepinephrine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-noradrenaline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. L-(-)-Norepinephrine Bitartrate Monohydrate - LKT Labs [lktlabs.com]
- 5. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 7. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 19. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 20. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(S)-(+)-Norepinephrine L-bitartrate pharmacokinetics and pharmacodynamics
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (S)-(+)-Norepinephrine L-bitartrate
Executive Summary
This compound, a synthetic salt form of the endogenous catecholamine norepinephrine, is a cornerstone vasopressor in critical care medicine. Its profound physiological effects are rooted in a well-defined interaction with the adrenergic system, leading to potent hemodynamic changes. This guide provides a comprehensive exploration of the pharmacodynamic and pharmacokinetic principles governing its action. We delve into the molecular mechanisms, receptor signaling pathways, and systemic effects, while also detailing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing established knowledge with practical experimental methodologies, this document serves as an authoritative resource for professionals engaged in pharmacological research and drug development.
Introduction to (S)-(+)-Norepinephrine
Norepinephrine (also known as noradrenaline) is a catecholamine that functions as both a hormone and a neurotransmitter, playing a vital role in the body's "fight-or-flight" response.[1][2] As a medication, this compound is the chemically stable, water-soluble salt form used for therapeutic purposes.[3][4] Its primary clinical application is to raise and maintain blood pressure in acute, life-threatening hypotensive states.[5][6][7] Conditions such as septic shock, neurogenic shock, and cardiac arrest often necessitate its use to restore perfusion to vital organs.[2][5][7] Structurally, it is a phenethylamine and catecholamine, differentiated from epinephrine by the absence of a methyl group on its nitrogen atom.[5][8] This subtle structural difference underpins its distinct receptor affinity profile and resulting physiological effects.
Pharmacodynamics: The Molecular and Physiological Impact
Pharmacodynamics describes the effects of a drug on the body. For norepinephrine, this involves a direct and potent interaction with the adrenergic receptor system.
Mechanism of Action and Receptor Selectivity
Norepinephrine exerts its effects by binding to and activating alpha (α) and beta (β) adrenergic receptors on the surface of cells.[1][9] Its action is characterized by a strong affinity for α-adrenergic receptors and a more moderate affinity for β1-adrenergic receptors, with very low affinity for β2-adrenergic receptors.[3][10][11]
-
Alpha-1 (α1) Adrenergic Receptors: Stimulation of α1 receptors, located on vascular smooth muscle, is the dominant effect. This activation leads to potent vasoconstriction, which increases systemic vascular resistance (SVR) and, consequently, elevates both systolic and diastolic blood pressure.[3][5]
-
Alpha-2 (α2) Adrenergic Receptors: These are often located on presynaptic nerve terminals and act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[10][12]
-
Beta-1 (β1) Adrenergic Receptors: Located primarily in the heart, stimulation of β1 receptors produces a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[3][5]
While the direct effect on the heart is to increase its rate, the powerful vasoconstriction and subsequent rise in blood pressure trigger a compensatory baroreceptor reflex.[5] This reflex increases vagal tone, which often counteracts the direct chronotropic effect, resulting in a stable or even decreased heart rate (reflex bradycardia).[5][8]
Adrenergic Receptor Signaling Pathways
The activation of adrenergic receptors initiates distinct intracellular signaling cascades mediated by G-proteins.
-
α1-Adrenergic Pathway (Gq-Coupled): Binding of norepinephrine to α1 receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1][3][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The elevated intracellular Ca2+ leads to the contraction of smooth muscle cells and vasoconstriction.
-
β1-Adrenergic Pathway (Gs-Coupled): Norepinephrine binding to β1 receptors activates the Gs protein, which stimulates adenylyl cyclase.[1] This enzyme converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including calcium channels in cardiac myocytes. This leads to an increased influx of Ca2+, resulting in enhanced cardiac muscle contractility and an increased heart rate.[3]
Systemic Physiological Effects and Dose-Response
The primary pharmacodynamic effect of norepinephrine is a rapid and dose-dependent increase in blood pressure.[13] This is accompanied by a reduction in blood flow to certain organs like the kidneys and gastrointestinal tract, while coronary blood flow is often increased due to both the indirect effects of alpha stimulation and vasodilation secondary to increased myocardial oxygen demand.[5][13]
The clinical response to norepinephrine can be highly variable, influenced by the patient's underlying condition, such as acidosis or hypoxia, which can blunt its pressor effect.[14] Therefore, dosing is not fixed but is titrated to achieve a target physiological endpoint, typically a mean arterial pressure (MAP) sufficient to maintain organ perfusion (e.g., ≥65 mmHg).[15][16] Studies in patients with septic shock have shown that MAP responses can become attenuated at higher starting doses (e.g., above 0.2 µg/kg/min), suggesting progressive receptor saturation.[14][15]
| Clinical Indication | Typical Initial Infusion Rate (as base) | Titration Goal |
| Septic Shock | 8 to 12 mcg/minute | Adjust to maintain a low normal blood pressure (e.g., 80-100 mmHg systolic) sufficient for organ perfusion.[16] |
| Spinal Anesthesia-Induced Hypotension (Prophylaxis) | 5 to 10 µg/kg/h | Reduce the incidence of hypotension without causing significant adverse effects.[17] |
| Cardiac Arrest | 8 to 12 mcg/minute | Maintain adequate blood pressure and tissue perfusion.[16] |
Table 1: Representative Dosing Regimens for Norepinephrine. Doses must always be titrated to individual patient response.
Pharmacokinetics: The Body's Handling of Norepinephrine
Pharmacokinetics describes the journey of a drug through the body. Due to its chemical properties, norepinephrine has a very rapid onset and short duration of action, requiring continuous intravenous administration.[14]
ADME Profile
-
Absorption: When administered intravenously, norepinephrine's onset of action is rapid, achieving a steady-state plasma concentration within 5 minutes.[13][18][19] It is not administered orally, as it is rapidly metabolized and destroyed in the gastrointestinal tract.[3][20]
-
Distribution: The volume of distribution (Vd) is approximately 8.8 L.[13][18][19] Plasma protein binding is low, at about 25%, primarily to albumin.[13][18][19] Norepinephrine localizes mainly in sympathetic nervous tissue and can cross the placenta, but it does not readily cross the blood-brain barrier.[5][13][18][20]
-
Metabolism: The pharmacologic actions of norepinephrine are terminated primarily by reuptake into sympathetic nerve endings and subsequent metabolism.[13][21] The two key enzymes responsible for its degradation are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), which are found in the liver and other tissues.[3][18][19] This enzymatic action converts norepinephrine into inactive metabolites, principally normetanephrine and 3-methoxy-4-hydroxy mandelic acid (vanillylmandelic acid, VMA).[13][18]
-
Excretion: The inactive metabolites are excreted in the urine, mainly as sulfate and glucuronide conjugates.[13] Only a very small quantity of norepinephrine is excreted unchanged.[13][18] The mean half-life is extremely short, approximately 2.4 minutes, which explains why its pressor effects cease within 1-2 minutes of discontinuing the infusion.[13][18]
Summary of Pharmacokinetic Parameters
| Parameter | Value | Significance for Researchers |
| Time to Steady State (Tmax) | ~5 minutes (IV infusion)[13][18][19] | Allows for rapid assessment of initial dose response in experimental models. |
| Half-life (t½) | ~2.4 minutes[13][18] | Requires continuous infusion for sustained effect; drug effects dissipate quickly, facilitating studies with rapid on/off characteristics. |
| Volume of Distribution (Vd) | 8.8 L[13][18][19] | Indicates distribution primarily within the plasma and extracellular fluids, with localization to sympathetic tissues. |
| Metabolic Clearance | ~3.1 L/minute[13][18] | High clearance rate underscores the rapid metabolism and short duration of action. |
| Plasma Protein Binding | ~25%[13][18][19] | A large fraction of the drug is free and pharmacologically active. |
Table 2: Key Pharmacokinetic Parameters of Intravenous Norepinephrine.
Key Experimental Methodologies
For researchers studying norepinephrine, a variety of well-established in vitro and in vivo models are available to probe its pharmacodynamic and pharmacokinetic properties.
In Vitro Protocols
This assay directly measures the primary pharmacodynamic effect of norepinephrine on vascular smooth muscle.
-
Tissue Preparation: Euthanize a Sprague-Dawley rat via an approved IACUC protocol. Carefully dissect the thoracic aorta or tail artery and place it in cold Krebs-Henseleit buffer.
-
Mounting: Cut the artery into 2-3 mm rings, taking care not to damage the endothelium. Mount the rings on wire hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Connect the hooks to an isometric force transducer. Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash and return to baseline.
-
Cumulative Concentration-Response Curve: Add norepinephrine to the bath in a cumulative, logarithmic fashion (e.g., 10⁻⁹ M to 10⁻⁵ M). Record the increase in tension after each addition until a maximal response is achieved.
-
Data Analysis: Plot the contractile response against the log concentration of norepinephrine to generate a concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal effect).
This protocol determines the affinity of norepinephrine for specific adrenergic receptor subtypes expressed in a cell line.
-
Membrane Preparation: Culture HEK293 cells stably expressing a single adrenergic receptor subtype (e.g., α1A, β1). Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-prazosin for α1 receptors), and varying concentrations of unlabeled norepinephrine (the competitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of norepinephrine. Use non-linear regression analysis to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Protocols
This protocol provides real-time measurement of blood pressure and heart rate in response to norepinephrine infusion.
-
Animal Preparation: Anesthetize a rat (e.g., with isoflurane) and maintain its body temperature at 37°C.
-
Catheterization: Surgically expose the carotid artery and jugular vein. Insert a fluid-filled catheter connected to a pressure transducer into the carotid artery for continuous blood pressure monitoring. Insert a separate catheter into the jugular vein for intravenous drug administration.
-
Baseline Recording: Allow the animal to stabilize and record baseline MAP and heart rate for at least 30 minutes.
-
Norepinephrine Infusion: Begin a continuous infusion of norepinephrine L-bitartrate via the jugular vein catheter using a syringe pump. Start with a low dose and titrate upwards every 5-10 minutes.
-
Data Acquisition: Continuously record the hemodynamic parameters throughout the infusion period and for at least 30 minutes after cessation of the infusion to observe the return to baseline.
-
Analysis: Analyze the dose-dependent changes in MAP, systolic pressure, diastolic pressure, and heart rate.
Clinical and Safety Considerations
While indispensable, the use of norepinephrine requires careful monitoring due to its potent effects and potential for serious adverse events.
-
Therapeutic Indications: Its primary use is in the management of vasodilatory shock (e.g., septic, neurogenic) to restore MAP and improve tissue perfusion.[2][5] It is also an adjunct therapy for profound hypotension and cardiac arrest.[7] Guidelines from the Surviving Sepsis Campaign recommend norepinephrine as the first-line vasopressor for septic shock.[1]
-
Adverse Effects: Common side effects include anxiety, transient headache, respiratory difficulty, and reflex bradycardia.[5][7] More severe complications include arrhythmias and excessive hypertension.[7][8] The most feared local complication is tissue ischemia and necrosis due to extravasation (leakage of the drug from the vein into the surrounding tissue).[5][8] If extravasation occurs, the area should be infiltrated with an alpha-adrenergic antagonist like phentolamine to counteract the intense local vasoconstriction.[5]
-
Significant Drug Interactions: Co-administration with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants can potentiate the effects of norepinephrine, leading to severe and prolonged hypertension.[6][8][22] Concomitant use with certain halogenated anesthetics can sensitize the myocardium and increase the risk of cardiac arrhythmias.[7][8]
Conclusion
This compound is a powerful sympathomimetic agent with a well-characterized pharmacokinetic and pharmacodynamic profile. Its clinical utility is driven by potent α1-receptor-mediated vasoconstriction and moderate β1-receptor-mediated cardiac stimulation. The drug's rapid onset, short half-life, and predictable dose-response relationship make it an effective, titratable agent for managing life-threatening hypotension. For the research scientist, a thorough understanding of its receptor selectivity, signaling pathways, and metabolic fate is crucial for designing meaningful experiments and interpreting data accurately. The methodologies outlined in this guide provide a foundation for further investigation into the nuanced roles of this critical catecholamine in both physiology and pharmacology.
References
-
Norepinephrine (medication) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Norepinephrine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cleveland Clinic. (2022, March 27). Norepinephrine: What It Is, Function, Deficiency & Side Effects. Retrieved January 14, 2026, from [Link]
-
Britannica. (2025, December 13). Norepinephrine | Definition, Function, Effects, & Facts. Retrieved January 14, 2026, from [Link]
-
Livingston, D. H., et al. (n.d.). Dose-response relationship between norepinephrine and erythropoiesis: evidence for a critical threshold. PubMed. Retrieved January 14, 2026, from [Link]
-
Pediatric Oncall. (n.d.). Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025, September 17). Norepinephrine Uses, Side Effects & Warnings. Retrieved January 14, 2026, from [Link]
-
RxList. (n.d.). Norepinephrine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 14, 2026, from [Link]
-
Pitt Cardiology. (n.d.). Adrenergics Module. Retrieved January 14, 2026, from [Link]
-
Everyday Health. (n.d.). What Is Norepinephrine? How It Affects the Body and How It's Used in Medication. Retrieved January 14, 2026, from [Link]
-
DailyMed - NIH. (n.d.). norepinephrine bitartrate solution. Retrieved January 14, 2026, from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Norepinephrine. Retrieved January 14, 2026, from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Physiology, Noradrenergic Synapse. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Norepinephrine | C8H11NO3 | CID 439260. Retrieved January 14, 2026, from [Link]
-
Pfizer Medical - US. (n.d.). LEVOPHED® (norepinephrine bitartrate injection, USP) Clinical Pharmacology. Retrieved January 14, 2026, from [Link]
-
DailyMed. (n.d.). norepinephrine bitartrate injection, solution, concentrate. Retrieved January 14, 2026, from [Link]
-
Du, Y., et al. (2020, October 22). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Nature Communications. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Norepinephrine Bitartrate? Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025, April 10). Norepinephrine Bitartrate Monograph for Professionals. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). In vitro measurement of endogenous norepinephrine release from small blood vessels with short stimulation trains. Retrieved January 14, 2026, from [Link]
-
Ovid. (n.d.). Arterial Pressure Response to an Increase in Norepinephrine Varies Depending on the Baseline Norepinephrine Dose in Patients With Septic Shock. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Norepinephrine inhibits human natural killer cell activity in vitro. Retrieved January 14, 2026, from [Link]
-
Guide to PHARMACOLOGY. (n.d.). (-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Efficacy and safety of norepinephrine versus phenylephrine for the management of maternal hypotension during cesarean delivery with spinal anesthesia: A systematic review and meta-analysis. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2024, March 18). Knowing the ropes of vasopressor dosing: a focus on norepinephrine. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018, December 31). The Efficacy and Safety of Norepinephrine and Its Feasibility as a Replacement for Phenylephrine to Manage Maternal Hypotension during Elective Cesarean Delivery under Spinal Anesthesia. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018, May 23). Efficacy and Safety of Different Norepinephrine Regimens for Prevention of Spinal Hypotension in Cesarean Section: A Randomized Trial. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The dose-response curve of norepinephrine for preventing spinal anesthesia-induced hypotension. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025, September 17). Norepinephrine Dosage Guide + Max Dose, Adjustments. Retrieved January 14, 2026, from [Link]
-
Cell Press. (2023, July 20). Designing next-generation norepinephrine indicators for in vivo imaging. Retrieved January 14, 2026, from [Link]
-
New Drug Approvals. (2021, March 18). Norepinephrine bitartrate. Retrieved January 14, 2026, from [Link]
-
PubMed. (2024, June 19). Monitoring norepinephrine release in vivo using next-generation GRABNE sensors. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2007, March 22). Differential effects of in vitro norepinephrine on platelets isolated from severely traumatic brain injured patients. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. Retrieved January 14, 2026, from [Link]
-
Frontiers. (2022, November 27). Comparative efficacy and safety of prophylactic norepinephrine and phenylephrine in spinal anesthesia for cesarean section: A systematic review and meta-analysis with trial sequential analysis. Retrieved January 14, 2026, from [Link]
-
YouTube. (2024, November 19). Norepinephrine in White Matter & Complex Neurocognitive Behavior in EEGs | Neurology Grand Rounds. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Norepinephrine Bitartrate | C12H19NO10 | CID 3047796. Retrieved January 14, 2026, from [Link]
-
PNAS. (2024, December 26). Functional Regrowth of Norepinephrine Axons in the Adult Mouse Brain Following Injury. Retrieved January 14, 2026, from [Link]
-
PubMed. (1997, January 29). Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry. Retrieved January 14, 2026, from [Link]
-
DrugBank. (n.d.). L-Noradrenaline bitartrate | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Norepinephrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 10. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 11. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
- 14. Knowing the ropes of vasopressor dosing: a focus on norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. drugs.com [drugs.com]
- 17. Efficacy and Safety of Different Norepinephrine Regimens for Prevention of Spinal Hypotension in Cesarean Section: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DailyMed - NOREPINEPHRINE- norepinephrine bitartrate solution [dailymed.nlm.nih.gov]
- 19. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. DailyMed - NOREPINEPHRINE BITARTRATE- norepinephrine bitartrate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 22. drugs.com [drugs.com]
The Central Role of (S)-(+)-Norepinephrine L-bitartrate in Sympathetic Nervous System Function: A Technical Guide
This guide provides an in-depth technical exploration of (S)-(+)-Norepinephrine L-bitartrate, a pivotal catecholamine in the sympathetic nervous system. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's synthesis, signaling pathways, physiological effects, and its application in experimental research, grounding all claims in established scientific literature.
Introduction: The Sympathetic Nervous System and Norepinephrine
The sympathetic nervous system (SNS) is a critical component of the autonomic nervous system, orchestrating the body's "fight-or-flight" response to stressful stimuli.[1][2] This rapid, involuntary response mobilizes the body for action by increasing heart rate, blood pressure, and glucose availability.[1][3] Central to this physiological cascade is the neurotransmitter and hormone, norepinephrine (also known as noradrenaline).[2]
This compound is the biologically active enantiomer of norepinephrine, complexed with L-bitartrate to enhance its stability and solubility for pharmaceutical and research applications.[4][5] This form is widely used as a sympathomimetic drug to treat conditions of critically low blood pressure.[6][7] In a research context, it serves as a powerful tool to investigate the intricate workings of the sympathetic nervous system and its downstream effects.
Biosynthesis and Release of Norepinephrine
The synthesis of norepinephrine is a multi-step enzymatic process that occurs within the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[8][9] The pathway begins with the amino acid tyrosine and proceeds through a series of intermediates.
The key enzymatic steps are:
-
Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase.[8][9]
-
L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[8][9]
-
Dopamine to Norepinephrine: Dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase.[2][8]
Upon stimulation by an action potential, these vesicles fuse with the neuronal membrane and release norepinephrine into the synaptic cleft, a process known as exocytosis.[2][8] From here, norepinephrine can bind to adrenergic receptors on target cells to elicit a physiological response.
Caption: Adrenergic Receptor Signaling Pathways
Physiological Effects of Norepinephrine
The widespread distribution of adrenergic receptors throughout the body results in a diverse range of physiological effects upon norepinephrine release. [1][10]These effects are integral to the "fight-or-flight" response and the maintenance of homeostasis.
Key physiological effects include:
-
Cardiovascular System: Norepinephrine increases heart rate and the force of cardiac contraction by acting on β1-adrenergic receptors in the heart. [1][3]It also causes widespread vasoconstriction of blood vessels through α1-adrenergic receptors, leading to an increase in blood pressure. [6][10]* Metabolism: It stimulates the release of glucose from energy stores and increases lipolysis in adipose tissue, providing readily available energy for the body. [1]* Respiratory System: Norepinephrine can cause bronchodilation, allowing for increased airflow to the lungs. [2]* Gastrointestinal and Urinary Systems: It reduces blood flow to the gastrointestinal system and inhibits digestive activity and bladder voiding. [1]* Central Nervous System: In the brain, norepinephrine plays a crucial role in arousal, alertness, vigilance, and the formation and retrieval of memory. [1][2]
This compound in Research and Drug Development
This compound is an indispensable tool in both basic research and clinical drug development. Its ability to potently and selectively activate adrenergic receptors allows scientists to probe the function of the sympathetic nervous system and to screen for novel therapeutic agents that modulate its activity.
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay
This protocol details a standard method for assessing the vasoconstrictive effects of norepinephrine on isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate a segment of a small artery (e.g., mesenteric artery from a rodent model) and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Viability Test: Contract the rings with a high-potassium solution to ensure tissue viability.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Acquisition: Record the isometric tension generated by the arterial rings at each concentration.
-
Analysis: Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of norepinephrine.
Causality: This assay directly measures the physiological response of vascular smooth muscle to adrenergic stimulation, providing a quantitative measure of vasoconstrictor potency. The use of a cumulative dosing schedule allows for the efficient determination of the full concentration-response relationship.
Protocol 2: In Vivo Hemodynamic Monitoring in a Rodent Model
This protocol describes the measurement of cardiovascular parameters in an anesthetized rodent following intravenous administration of norepinephrine.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., a rat or mouse) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Recording: Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR), for a stable period.
-
Norepinephrine Infusion: Administer a continuous intravenous infusion of this compound at a controlled rate. [11][12]4. Hemodynamic Monitoring: Continuously monitor and record MAP and HR throughout the infusion period.
-
Dose-Response Assessment: The infusion rate can be incrementally increased to assess the dose-dependent effects of norepinephrine on cardiovascular parameters.
-
Data Analysis: Analyze the changes in MAP and HR from baseline at each infusion rate.
Causality: This in vivo model provides a systemic assessment of the cardiovascular effects of norepinephrine, reflecting the integrated response of the heart and vasculature. Continuous infusion allows for the establishment of a steady-state plasma concentration and a sustained physiological effect. [7]
Caption: Experimental Workflows
Conclusion
This compound is a cornerstone molecule in the study and manipulation of the sympathetic nervous system. Its well-defined mechanism of action, potent physiological effects, and commercial availability make it an invaluable tool for researchers and clinicians alike. A thorough understanding of its synthesis, signaling, and physiological roles is essential for anyone working in the fields of neuroscience, pharmacology, and drug development.
References
- Norepinephrine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norepinephrine]
- Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK538525/]
- Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [URL: https://www.cvpharmacology.com/neuro-synthesis]
- Norepinephrine (medication) - Wikipedia. [URL: https://en.wikipedia.
- α-Adrenergic Signaling - QIAGEN GeneGlobe. [URL: https://www.qiagen.
- Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience. [URL: https://openbooks.lib.msu.edu/neuroscience/chapter/g-protein-coupled-receptors/]
- Norepinephrine - Faculty. [URL: https://faculty.washington.edu/chudler/nore.html]
- Epinephrine and norepinephrine | Research Starters - EBSCO. [URL: https://www.ebsco.com/research-starters/epinephrine-and-norepinephrine]
- Norepinephrine: Package Insert / Prescribing Info / MOA - Drugs.com. [URL: https://www.drugs.com/pro/norepinephrine.html]
- Noradrenaline/Norepinephrine: Structure, Crucial Functions And Adverse Effects - Netmeds. [URL: https://www.netmeds.com/health-library/post/noradrenaline-norepinephrine-structure-crucial-functions-and-adverse-effects]
- Novel beta2-adrenergic receptor signaling pathways - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11297033/]
- Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.
- Signaling pathways used by adrenergic receptors. Gs could activate... - ResearchGate. [URL: https://www.researchgate.
- Norepinephrine | Definition, Function, Effects, & Facts - Britannica. [URL: https://www.britannica.com/science/norepinephrine]
- Norepinephrine - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537259/]
- Role of adrenergic receptor signalling in neuroimmune communication - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8901416/]
- Protocols for infusion of noradrenaline Expt. 1, cumulative-dose... - ResearchGate. [URL: https://www.researchgate.
- Adrenergic receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Adrenergic_receptor]
- norepinephrine synthesis and metabolic pathways - Benchchem. [URL: https://www.benchchem.
- L-(-)-Norepinephrine-(+)-bitartrate - Biomol. [URL: https://www.biomol.
- Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends. [URL: https://www.synapse.patsnap.com/article/100034/decoding-norepinephrine-bitartrate-a-comprehensive-study-of-its-r-d-trends]
- L-(-)-Norepinephrine-(+)-bitartrate - LKT Labs. [URL: https://www.lktlabs.com/products/L-(-)-Norepinephrine-(+)
- What is Norepinephrine Bitartrate used for? - Patsnap Synapse. [URL: https://www.synapse.patsnap.
- Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - Rosell - Translational Lung Cancer Research. [URL: https://tlcr.amegroups.com/article/view/72005/html]
- Current concepts in GPCR signaling. (A) The binding of norepinephrine... - ResearchGate. [URL: https://www.researchgate.net/figure/Current-concepts-in-GPCR-signaling-A-The-binding-of-norepinephrine-to-the_fig1_320340058]
- Clinical Profile of Norepinephrine Bitartrate USP - GlobalRx. [URL: https://globalrph.
- What is the mechanism of Norepinephrine Bitartrate? - Patsnap Synapse. [URL: https://www.synapse.patsnap.
- Norepinephrine | C8H11NO3 | CID 439260 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Norepinephrine]
- Norepinephrine Modulates Myelopoiesis After Experimental Thermal Injury With Sepsis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2395642/]
- Norepinephrine Bitartrate USP: A Detailed Clinical Profile - GlobalRx. [URL: https://globalrph.
- Study on the Effect of Norepinephrine Infusion for Managing Low Blood Pressure in Patients Undergoing Non-Cardiac Surgery - Clinicaltrials.eu. [URL: https://www.clinicaltrials.
- Norepinephrine bitartrate - Ace Therapeutics. [URL: https://www.acetherapeutics.
- Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36090646/]
- L-(-)-Norepinephrine (+)-bitartrate salt monohydrate - Chem-Impex. [URL: https://www.chemimpex.com/products/07715]
- G protein-coupled receptor signaling: transducers and effectors. [URL: https://www.jci.org/articles/view/120713]
- Norepinephrine (Levophed®). [URL: https://www.globalrph.com/drips/norepinephrine-levophed/]
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epinephrine and norepinephrine | Research Starters | EBSCO Research [ebsco.com]
- 4. L-(-)-Norepinephrine-(+)-bitartrate - LKT Labs [lktlabs.com]
- 5. Norepinephrine bitartrate - Ace Therapeutics [acetherapeutics.com]
- 6. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]
- 7. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 11. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
A Senior Application Scientist's Technical Guide: (S)-(+)-Norepinephrine L-bitartrate vs. L-norepinephrine HCl in Research
Abstract
Norepinephrine, a catecholamine neurotransmitter and hormone, is a cornerstone of research in neuroscience, cardiovascular physiology, and pharmacology. It is commercially available in various salt forms, most commonly as (S)-(+)-Norepinephrine L-bitartrate and L-norepinephrine HCl. The selection of a specific salt is a critical, yet often overlooked, decision that has significant implications for experimental accuracy, reproducibility, and the validity of results. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two salt forms. We will dissect their physicochemical properties, address the critical importance of molar equivalence in dose calculations, and provide validated, step-by-step protocols for their preparation and use in both in vitro and in vivo settings. The objective is to equip the researcher with the necessary expertise to make an informed, causality-driven choice that ensures the scientific integrity of their work.
Core Physicochemical Properties: The Foundation of Accurate Dosing
The primary difference between the two salt forms lies not in the biologically active molecule—the L-norepinephrine cation—but in the counter-ion (bitartrate vs. chloride) it is paired with. This distinction has no significant pharmacological effect at typical research concentrations, but it critically alters the compound's molecular weight and, consequently, all mass-based calculations.
The biologically active component is the L-isomer, also referred to as (S)-(+)-Norepinephrine or Levarterenol.[1][2] Using a stereochemically pure L-isomer is paramount, as the D-isomer possesses negligible activity at adrenergic receptors.[2] This guide focuses exclusively on the L-isomers.
Table 1: Comparative Physicochemical Data
| Property | This compound (monohydrate) | L-norepinephrine HCl | Rationale & Experimental Impact |
| Synonyms | L-Noradrenaline bitartrate, Levarterenol bitartrate[3][4] | L-Noradrenaline HCl, Levarterenol HCl[1][5] | Ensures correct compound identification when searching literature or suppliers. |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O[6] | C₈H₁₁NO₃ · HCl[5] | Defines the constituent atoms and the presence of water of hydration. |
| Molecular Weight | ~337.28 g/mol [3][6] | ~205.64 g/mol [5][7] | CRITICAL: Directly impacts mass-to-mole conversions. A major source of dosing error if ignored.[8][9] |
| Norepinephrine Base (%) | ~50.1% | ~82.3% | Illustrates the percentage of the total mass that is the active compound. |
| Appearance | White to off-white crystalline powder.[4] | White to off-white solid.[10] | Important for initial quality assessment. A pinkish or brown color indicates oxidation.[11] |
| Solubility | Soluble in water/PBS (~10 mg/mL), DMSO (~25 mg/mL).[12] | Soluble in water, dilute HCl, and alkali.[13][14] | Both are suitable for aqueous stock solutions. The choice of solvent depends on the experimental system. |
| Stability | Stable solid. In solution, sensitive to light, air (oxidation), and high pH.[13][15] | Stable solid. Similar solution instability profile as the bitartrate salt.[13] | Solutions require protection from light and the addition of an antioxidant.[8][16] |
The Principle of Molar Equivalence: Beyond Simple Mass
The most significant error a researcher can make is assuming that 1 mg of norepinephrine bitartrate is equivalent to 1 mg of norepinephrine HCl. Due to the large difference in molecular weight (MW), these masses deliver vastly different amounts of the active norepinephrine base.
The Causality: The bitartrate counter-ion (150.09 g/mol ) is substantially heavier than the chloride ion (35.45 g/mol ). Therefore, to achieve the same molar concentration of active norepinephrine, one must weigh out a significantly larger mass of the bitartrate salt. All experimental designs and comparisons must be based on the molar concentration of the norepinephrine base.
Calculation for Accurate Weighing:
Mass to Weigh (g) = Desired Molar Conc. (mol/L) * Volume (L) * MW of Salt (g/mol)
Example: To prepare 10 mL of a 10 mM norepinephrine stock solution:
-
For Bitartrate (MW ~337.28): 0.010 mol/L * 0.010 L * 337.28 g/mol = 0.0337 g = 33.73 mg
-
For HCl (MW ~205.64): 0.010 mol/L * 0.010 L * 205.64 g/mol = 0.0206 g = 20.6 mg
Failing to account for this ~65% mass difference will lead to a gross miscalculation of the dose administered to cells or animals, invalidating the experimental results.
Norepinephrine Signaling Pathways
Norepinephrine exerts its effects by binding to adrenergic receptors (ARs), which are G-protein coupled receptors (GPCRs) located on the surface of various cells.[17] Understanding these pathways is essential for designing experiments that measure relevant downstream effects. The primary receptors are:
-
α1-ARs: Couple to Gq proteins, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately increases intracellular calcium (Ca²⁺) and activates Protein Kinase C (PKC).[18]
-
α2-ARs: Couple to Gi proteins, which inhibit Adenylyl Cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.[19]
-
β-ARs (β1, β2, β3): Couple to Gs proteins, which activate Adenylyl Cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[19]
Caption: Norepinephrine signaling via α and β adrenergic receptors.
Experimental Protocols and Workflows
Adherence to a validated protocol is essential for obtaining reproducible data. The catechol structure in norepinephrine is highly susceptible to oxidation by light, heat, and oxygen, which necessitates careful handling.[16]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a reliable, short-term use stock solution. The key self-validating step is the visual confirmation of a clear, colorless solution; any discoloration indicates degradation.
Materials:
-
This compound monohydrate OR L-norepinephrine HCl
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
L-Ascorbic acid
-
Calibrated analytical balance
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
0.22 µm syringe filter
Step-by-Step Methodology:
-
Prepare Antioxidant Solvent: Prepare a 100x stock of L-ascorbic acid (e.g., 10 mM) in sterile water. The final concentration of ascorbic acid in the norepinephrine stock should be 100 µM to prevent oxidation.[8]
-
Calculate Mass: Using the formula from Section 2, accurately calculate the mass of your chosen norepinephrine salt required for your desired volume and concentration (10 mM).
-
Weigh Compound: Carefully weigh the calculated amount of powder in a draft-free environment. Due to the potency of the compound, appropriate personal protective equipment (PPE) should be worn.
-
Dissolution: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the appropriate volume of antioxidant-containing solvent to achieve the final 10 mM concentration.
-
Mix: Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure it is clear, colorless, and free of particulates.[11]
-
Sterilization & Storage: Filter the stock solution through a sterile 0.22 µm syringe filter into a new, sterile, light-protecting tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 1 year). For immediate use, a solution may be stored at 4°C for up to 5 days, protected from light.[16]
Workflow for Stock Solution Preparation & Use
Caption: Workflow from calculation to experimental application.
Protocol 2: Workflow for an In Vitro Comparative Assay (e.g., EC₅₀ Determination)
This workflow outlines a self-validating experiment to compare the potency of the two salt forms, ensuring the calculations in Section 2 are correct. If the molar-equivalent concentrations of both salts produce overlapping dose-response curves, the preparation was successful.
Objective: To determine and compare the half-maximal effective concentration (EC₅₀) for bitartrate and HCl salts.
Caption: Workflow for in vitro comparison of norepinephrine salts.
Methodology:
-
Cell Culture: Utilize a cell line endogenously or recombinantly expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells expressing β₂-AR).
-
Compound Preparation: Prepare stock solutions of both this compound and L-norepinephrine HCl to an identical molar concentration (e.g., 10 mM) as per Protocol 1.
-
Serial Dilution: Create a series of working solutions from each stock to cover a wide concentration range (e.g., 1 pM to 100 µM) in an appropriate assay buffer or cell culture medium.
-
Cell Treatment: Add the diluted compounds to the cells and incubate for a duration sufficient to elicit a robust second messenger response (e.g., 15-30 minutes for cAMP).
-
Signal Measurement: Lyse the cells and quantify the downstream signal (e.g., cAMP, intracellular Ca²⁺) using a suitable method like ELISA, HTRF, or fluorescent imaging.
-
Data Analysis: Plot the response versus the log of the molar concentration of norepinephrine base. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for each salt form. The resulting curves and EC₅₀ values should be nearly identical if the stock solutions were prepared correctly.[2]
Protocol 3: Considerations for In Vivo Administration
For animal studies, the principles of molar equivalence and stability remain paramount.
-
Dose Calculation: All doses must be calculated based on the mass of the norepinephrine base per kilogram of body weight (mg/kg). Use the percentage of norepinephrine base from Table 1 to convert this to the required mass of the salt form.
-
Vehicle: The most common vehicle is sterile 0.9% saline (Normal Saline) or 5% Dextrose in Water (D5W).[15][20] The pH of the final solution should be maintained between 3.0 and 4.5 to ensure stability.[11]
-
Administration: For hemodynamic studies, continuous intravenous (IV) infusion via a calibrated syringe pump is the standard method to maintain steady-state plasma concentrations.[2]
-
Stability During Infusion: Protect the syringe or infusion bag from light to prevent degradation over the course of the experiment.[15][20] Studies have shown that solutions protected from light are stable for extended periods, even at room temperature.[20]
Conclusion: Making an Authoritative Choice
The choice between this compound and L-norepinephrine HCl is ultimately one of laboratory logistics rather than pharmacological difference. The biological activity is identical when prepared on an equimolar basis.
-
This compound is the most commonly cited salt in research and is specified in United States Pharmacopeia (USP) monographs for injections, making it a well-characterized and reliable choice.[11][21] Its higher molecular weight is a minor inconvenience but is easily managed with correct calculations.
-
L-norepinephrine HCl is a perfectly acceptable alternative. Its lower molecular weight means less powder is required for a given molar concentration, which can be an advantage when working with small quantities.
The Senior Scientist's Recommendation: For consistency and alignment with the majority of published literature, This compound is recommended . However, the most critical factor for ensuring scientific integrity is not which salt is chosen, but the rigorous and consistent application of molar equivalence in all calculations and preparations. Always state the salt form and the basis of your dosing (i.e., as norepinephrine base) clearly in your methods and publications to ensure transparency and reproducibility.
References
- Benchchem. (2025). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays. Benchchem.
- U.S. Pharmacopeia. (n.d.).
- Norepinephrine - P
- ChemicalBook. (n.d.). (S)-(+)
- Navarro, G., et al. (2023). Physiology, Noradrenergic Synapse.
- O'Donnell, J., et al. (2017). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. PubMed Central.
- Benchchem. (2025). A Comparative Guide to DL-Norepinephrine Tartrate and Norepinephrine HCl for Researchers. Benchchem.
- PubChem. (n.d.). Norepinephrine Bitartrate.
- ChemicalBook. (n.d.). Norepinephrine.
- Sigma-Aldrich. (n.d.). Norepinephrine bitartrate United States Pharmacopeia (USP) Reference Standard.
- On Becoming a Neuroscientist. (n.d.). Neurotransmitters: Noradrenaline.
- PubChem. (n.d.). Norepinephrine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). L-Norepinephrine hydrochloride.
- MedChemExpress. (n.d.). Norepinephrine hydrochloride.
- USP. (n.d.).
- ChemicalBook. (n.d.). DL-NORADRENALINE HYDROCHLORIDE.
- Sigma-Aldrich. (n.d.).
- Chem-Impex. (n.d.). L-(-)-Norepinephrine (+)
- Cayman Chemical. (n.d.). (-)-Norepinephrine (bitartrate hydrate)
- Walker, S., et al. (2010). Stability of norepinephrine solutions in normal saline and 5% dextrose in water. The Canadian Journal of Hospital Pharmacy.
- Walker, S. E., et al. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian journal of hospital pharmacy.
- Carr, J. A., et al. (2012). Which type of norepinephrine to use?
- CymitQuimica. (n.d.). CAS 55-27-6: (±)-Norepinephrine hydrochloride.
- ResearchGate. (2022). Norepinephrine Dose Should Be Reported as Base Equivalence in Clinical Research Manuscripts.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Norepinephrine bitartrate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. Norepinephrine hydrochloride, (A+-)- | C8H12ClNO3 | CID 5923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DL-NORADRENALINE HYDROCHLORIDE | 55-27-6 [chemicalbook.com]
- 11. uspbpep.com [uspbpep.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Norepinephrine | 51-41-2 [chemicalbook.com]
- 14. CAS 55-27-6: (±)-Norepinephrine hydrochloride | CymitQuimica [cymitquimica.com]
- 15. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Neurotransmitters: Noradrenaline – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 19. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Norepinephrine Bitartrate [drugfuture.com]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Norepinephrine L-bitartrate in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-(+)-Norepinephrine L-bitartrate in cell culture experiments. This document outlines the critical considerations for handling, preparation, and application of norepinephrine to ensure experimental success, reproducibility, and data integrity.
Introduction: The Significance of Norepinephrine in Cellular Research
This compound, also referred to as L-Noradrenaline bitartrate, is a catecholamine that functions as a neurotransmitter and hormone, playing a pivotal role in the sympathetic nervous system.[1] In the context of cell culture, norepinephrine is a powerful tool to investigate a myriad of cellular processes, including signal transduction, cell proliferation, and differentiation.[2][3] It acts as an agonist for both α- and β-adrenergic receptors, initiating diverse intracellular signaling cascades.[4][5] Understanding the precise effects of norepinephrine on specific cell types is crucial for advancing our knowledge in areas such as neuroscience, oncology, and metabolic disorders.[6][7]
The bitartrate salt form is commonly used in research due to its enhanced stability and solubility in aqueous solutions compared to the free base.[2] However, the catechol structure of norepinephrine makes it highly susceptible to oxidation by light, heat, and oxygen, which can lead to the formation of inactive byproducts and compromise experimental results.[2] Therefore, meticulous handling and preparation are paramount.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound monohydrate is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Synonyms | L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, L-Noradrenaline bitartrate monohydrate | [8][9] |
| CAS Number | 108341-18-0 | [1][8][9] |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O | [8][9] |
| Molecular Weight | 337.28 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Water (~1 mg/mL), PBS (pH 7.2) (~10 mg/mL), DMSO (~25 mg/mL) | [2][9] |
Preparation of Norepinephrine Solutions: A Step-by-Step Protocol
The biological activity of norepinephrine is highly dependent on its chemical integrity. The following protocol is designed to minimize oxidation and ensure the consistent performance of your norepinephrine solutions.
Critical Consideration: Preventing Oxidation
The catechol moiety in norepinephrine is prone to oxidation. To mitigate this, the use of an antioxidant such as L-ascorbic acid or sodium bisulfite in your solvent is strongly recommended.[2][10] This protocol will utilize L-ascorbic acid.
Preparation of 10 mM Stock Solution
-
Prepare Antioxidant-Containing Solvent:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, nuclease-free water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your chosen solvent (e.g., PBS, pH 7.2) to a final concentration of 100 µM. For example, add 10 µL of 100 mM L-ascorbic acid to 10 mL of PBS.
-
-
Weighing this compound monohydrate:
-
On a calibrated analytical balance, carefully weigh out the required amount of the compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.37 mg.[2]
-
Perform this step in a draft-free environment to ensure accuracy.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, amber (light-protecting) microcentrifuge tube.
-
Add the appropriate volume of the antioxidant-containing solvent to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization and Storage:
-
Filter the 10 mM norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term use (up to 5 days).[2] Always protect the solution from light.[11]
-
Preparation of Working Solution
-
Thawing and Dilution:
-
Thaw an aliquot of the 10 mM norepinephrine stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration for your experiment. For instance, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.[2]
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures.
-
Ensure even distribution of the solution within the culture vessel by gently swirling the plate or flask.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effects of norepinephrine on cultured cells and the primary signaling pathways it activates.
Caption: A generalized experimental workflow for cell culture studies involving norepinephrine treatment.
Caption: Simplified overview of major norepinephrine signaling pathways.
Application Example: Investigating Norepinephrine's Effect on Cell Proliferation
This protocol provides a framework for assessing the impact of norepinephrine on the proliferation of a chosen cell line using a standard colorimetric assay.
Materials
-
This compound monohydrate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Norepinephrine Treatment:
-
Prepare a series of norepinephrine working solutions in complete cell culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with antioxidant only).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the appropriate norepinephrine working solution or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for your specific cell line and experimental goals.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
This typically involves adding the assay reagent to each well and incubating for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the relative change in cell proliferation.
-
Troubleshooting and Key Considerations
-
Inconsistent Results: This is often due to the oxidation of norepinephrine. Always prepare fresh working solutions and use an antioxidant. Ensure proper storage of stock solutions.
-
Cell Toxicity: At high concentrations, norepinephrine can be toxic to some cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiments.
-
Receptor Expression: The cellular response to norepinephrine is dependent on the expression levels of α- and β-adrenergic receptors. It may be necessary to confirm the expression of these receptors in your cell line of interest.
Conclusion
This compound is a valuable tool for in vitro research. By adhering to the protocols and considerations outlined in these application notes, researchers can obtain reliable and reproducible data, leading to a deeper understanding of the multifaceted roles of norepinephrine in cellular physiology and pathophysiology.
References
-
Pan, Y., et al. (2024). Norepinephrine triggers glutamatergic long-term potentiation in hypothalamic paraventricular nucleus magnocellular neuroendocrine cells through postsynaptic β1-AR/PKA signaling pathway in vitro in rats. Cell and Tissue Research. Retrieved from [Link]
-
Boin, C., et al. (2021). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. Pharmaceuticals. Retrieved from [Link]
-
Merck. (n.d.). L-(–)-Norepinephrine-(+)-bitartrate salt monohydrate - CAS 108341-18-0 - Calbiochem. Retrieved from [Link]
-
D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Françaises. Retrieved from [Link]
-
Jiang, Y., et al. (2021). Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer. Journal of Breast Cancer. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2017). ASHP's Handbook on Injectable Drugs.
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
-
de Groot, M. W., et al. (2022). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Retrieved from [Link]
-
Vizi, E. S. (2000). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Karaman, R. (2016). Could anybody tell me what salt or form of epinephrine would be the best working in cell culture?. ResearchGate. Retrieved from [Link]
-
Roh, E., & Kim, J. H. (2023). Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways. International Journal of Molecular Sciences. Retrieved from [Link]
-
O'Donnell, J., et al. (2020). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. Frontiers in Synaptic Neuroscience. Retrieved from [Link]
-
Hellstrand, K., et al. (1991). Norepinephrine inhibits human natural killer cell activity in vitro. International Journal of Neuroscience. Retrieved from [Link]
-
Walker, S. E., et al. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
-
Reddit. (2023). Mono vs base Norepinephrine. Retrieved from [Link]
-
SA Health. (n.d.). Noradrenaline (norepinephrine). Retrieved from [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). Norepinephrine/Noradrenaline. Retrieved from [Link]
-
Jhaveri, D. J., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. Journal of Neuroscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Norepinephrine Bitartrate. PubChem Compound Summary for CID 3047796. Retrieved from [Link].
-
Kong, L., et al. (2012). Norepinephrine upregulates the expression of tyrosine hydroxylase and protects dopaminegic neurons against 6-hydrodopamine toxicity. PLoS One. Retrieved from [Link]
- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.
-
New Drug Approvals. (2021). Norepinephrine bitartrate. Retrieved from [Link]
Sources
- 1. L-(-)-Norepinephrine Bitartrate Monohydrate - LKT Labs [lktlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. chemimpex.com [chemimpex.com]
- 9. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 10. L-(–)-Norepinephrine-(+)-bitartrate salt monohydrate - CAS 108341-18-0 - Calbiochem | 489350 [merckmillipore.com]
- 11. publications.ashp.org [publications.ashp.org]
(S)-(+)-Norepinephrine L-bitartrate for inducing vasoconstriction in research
Application Note & Protocol
(S)-(+)-Norepinephrine L-bitartrate: A Researcher's Guide to Inducing Vasoactivity in Preclinical Models
Abstract
This compound, the biologically active enantiomer of the endogenous catecholamine norepinephrine (NE), is an indispensable tool in cardiovascular research.[1] It serves as a potent and reliable vasoconstrictor, essential for studying vascular smooth muscle physiology, hypertension, shock, and the efficacy of novel vasoactive drugs.[2][3] This guide provides a comprehensive overview of the pharmacological basis of norepinephrine-induced vasoconstriction, detailed protocols for its preparation and application in both in vitro and in vivo research models, and critical insights into experimental design and data interpretation.
Pharmacological Profile and Mechanism of Action
Norepinephrine exerts its physiological effects by binding to adrenergic receptors (adrenoceptors) located on the surface of various cells.[4] Its vasoconstrictive properties are primarily mediated by the activation of α1-adrenergic receptors on vascular smooth muscle cells.[5][6][7]
1.1. Receptor Selectivity Norepinephrine is a member of the catecholamine family and acts as a neurotransmitter and hormone.[1][5] It displays agonist activity at the following receptors:
-
α1-Adrenergic Receptors (α1-AR): High affinity. Activation of these Gq protein-coupled receptors on vascular smooth muscle is the principal mechanism of vasoconstriction.[3][7]
-
β1-Adrenergic Receptors (β1-AR): Moderate affinity. Located primarily in the heart, their activation increases heart rate and contractility.[6]
-
α2-Adrenergic Receptors (α2-AR): Variable affinity. These receptors are involved in feedback inhibition of norepinephrine release from nerve terminals.
-
β2-Adrenergic Receptors (β2-AR): Minimal affinity. Activation of these receptors would lead to vasodilation, but norepinephrine's effect is negligible compared to its potent α1-AR agonism.
1.2. The α1-Adrenergic Signaling Cascade The binding of norepinephrine to α1-ARs initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction.[7]
-
Gq Protein Activation: Norepinephrine binding causes a conformational change in the α1-AR, activating the associated heterotrimeric G-protein, Gq.[7]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[7]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[5][8]
-
Myosin Light Chain Phosphorylation: The increased intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains (MLC).[8]
-
Smooth Muscle Contraction: Phosphorylation of MLC enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and, ultimately, smooth muscle cell contraction and vasoconstriction.[5][8]
Product Information and Safe Handling
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
2.1. Compound Specifications
| Parameter | Details |
| Full Chemical Name | 4-[(1R)-2-amino-1-hydroxyethyl]-1,2-benzenediol (2R,3R)-2,3-dihydroxybutanedioate, monohydrate[1] |
| Synonyms | L-Noradrenaline bitartrate, Levarterenol bitartrate[1] |
| CAS Number | 108341-18-0[9] |
| Molecular Formula | C₈H₁₁NO₃ • C₄H₆O₆ • H₂O[1] |
| Formula Weight | 337.3 g/mol [1] |
| Appearance | White to light brown crystalline solid[10] |
| Storage | Store at -20°C, protected from light and air to prevent oxidation.[1][11] |
2.2. Safety and Handling Precautions Norepinephrine bitartrate is a potent pharmacological agent and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[9][12]
-
Exposure Controls: Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation.[9]
-
Contact: Avoid contact with skin, eyes, and clothing.[9][13] Fatal if swallowed or in contact with skin in high concentrations.[9]
-
First Aid (Skin Contact): In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][12]
-
First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes.[13]
-
First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Preparation of Norepinephrine Solutions
Norepinephrine is susceptible to oxidation, which is accelerated by light, air, and alkaline pH.[14] Therefore, solutions should be freshly prepared for each experiment.
3.1. Choosing a Solvent
-
For Aqueous Solutions: The bitartrate salt is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[1] Dextrose-containing solutions (e.g., 5% Dextrose) are recommended for infusions as the sugar provides some protection against oxidation.[14][15] Saline (0.9% NaCl) is also acceptable, but solutions may be slightly less stable if exposed to light.[14][16]
-
For Organic Stock Solutions: If necessary, stock solutions can be made in DMSO (up to 25 mg/mL) or dimethyl formamide.[1] When using an organic stock, ensure the final concentration of the solvent in the experimental buffer is insignificant (typically <0.1%) to avoid off-target effects.[1]
3.2. Protocol for Preparing a 1 mM Aqueous Stock Solution
-
Calculate Required Mass: Weigh 3.373 mg of this compound monohydrate (FW: 337.3 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add the powder to a sterile, light-protected tube (e.g., an amber microcentrifuge tube). Add 10 mL of sterile 5% Dextrose Injection or 0.9% NaCl.
-
Mixing: Vortex gently until the solid is completely dissolved.
-
Storage: Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[1] If short-term storage is unavoidable, keep it at 2-8°C, protected from light.
3.3. Preparation of Working Dilutions Prepare serial dilutions from the stock solution using the same buffer/diluent immediately before application to the experimental system. This is critical for constructing accurate concentration-response curves.
In Vitro Application: Isometric Vasoconstriction in Isolated Arteries
The most common in vitro application is to assess vascular reactivity in isolated arterial rings using a wire myograph system. This allows for the direct measurement of force generated by the vascular smooth muscle in response to the agonist.
4.1. Experimental Workflow
4.2. Detailed Protocol
-
Tissue Preparation: Humanely euthanize the research animal (e.g., rat) and immediately dissect the desired artery (e.g., thoracic aorta or superior mesenteric artery). Place the artery in cold, oxygenated Krebs-Henseleit buffer.
-
Mounting: Under a dissection microscope, carefully clean the artery of adhering fat and connective tissue. Cut the vessel into rings of 2-3 mm length. Mount the rings on the stainless-steel wires of the myograph chamber.
-
Equilibration: Submerge the rings in the organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Allow the rings to equilibrate for at least 60 minutes under a determined optimal passive tension.
-
Viability Check: To ensure the tissue is healthy and responsive, contract the rings with a high-potassium (high-K⁺) solution (e.g., Krebs buffer where NaCl is replaced with an equimolar concentration of KCl). A robust contraction confirms tissue viability.
-
Washout: Wash the rings multiple times with fresh Krebs buffer and allow them to return to the baseline resting tension.
-
Concentration-Response Curve: Add norepinephrine to the organ bath in a cumulative manner, increasing the concentration by half-log or full-log increments (e.g., 1 nM to 10 µM). Allow the contractile response to plateau at each concentration before adding the next.
-
Data Acquisition: Continuously record the tension generated by the arterial ring using a data acquisition system.
4.3. Expected Results and Data Presentation The experiment will yield a sigmoidal concentration-response curve when tension is plotted against the logarithm of the norepinephrine concentration. From this curve, key parameters like the maximum contraction (Emax) and the concentration that produces 50% of the maximum response (EC₅₀) can be calculated.
| Parameter | Typical In Vitro Values |
| Concentration Range | 10⁻⁹ M to 10⁻⁵ M (1 nM to 10 µM) |
| Vessel Types | Aorta, Mesenteric, Femoral, Tail Arteries[17] |
| Typical EC₅₀ | 10⁻⁸ M to 10⁻⁷ M (10-100 nM), varies by vessel type and species. |
In Vivo Application: Hemodynamic Assessment
In vivo studies typically involve the systemic administration of norepinephrine to an anesthetized animal to measure changes in cardiovascular parameters, most notably mean arterial pressure (MAP).
5.1. Protocol for Intravenous Infusion in a Rat Model
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine) and maintain body temperature. Surgically place catheters in a major artery (e.g., carotid or femoral) for blood pressure monitoring and in a major vein (e.g., jugular or femoral) for drug infusion. A central venous line is strongly preferred to minimize the risk of extravasation.[14][16]
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize until a steady baseline is achieved.
-
Norepinephrine Infusion: Prepare norepinephrine in a suitable diluent (e.g., 5% Dextrose). Using a calibrated syringe pump, begin a continuous intravenous infusion at a low dose.
-
Dose Titration: Increase the infusion rate in a stepwise manner, allowing the blood pressure to stabilize at each new dose before proceeding to the next.[16] Monitor the animal closely for signs of excessive vasoconstriction or arrhythmia.[6][18]
-
Data Collection: Record MAP, systolic pressure, diastolic pressure, and heart rate throughout the baseline, infusion, and recovery periods.
5.2. Key Considerations and Example Dosages
It is critical to ensure the animal is normovolemic before starting the infusion, as vasoconstriction in a hypovolemic state can cause severe organ hypoperfusion.[16][18]
| Parameter | Example In Vivo Values (Rat/Hamster Model) |
| Route of Administration | Continuous Intravenous (IV) Infusion |
| Example Dose Range | 0.1 to 2 µg/kg/min[16][19] |
| Primary Endpoint | Increase in Mean Arterial Pressure (MAP) |
| Expected Response | Dose-dependent increase in MAP.[20] |
| Monitoring | Continuous blood pressure, heart rate, and observation for peripheral ischemia.[18] |
References
- Viatris. (2023, September 22). Norepinephrine Bitartrate Injection - Safety Data Sheet.
- WG Critical Care. (2025, April 14). Norepinephrine Bitartrate in 0.9% Sodium Chloride Injection - Safety Data Sheet.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Norepinephrine Bitartrate?
- MedChemExpress. (2025, January 19). Norepinephrine bitartrate monohydrate - Safety Data Sheet.
- Hospira Inc. (2016, August 17). Levophed(TM) (norepinephrine bitartrate Injection, USP) - Safety Data Sheet.
-
Atzori, M., et al. (2016). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology. Retrieved from [Link]
- ECHEMI. (n.d.). (-)-Norepinephrine (+)-bitartrate SDS, 51-40-1 Safety Data Sheets.
- Chem-Impex. (n.d.). L-(-)-Norepinephrine (+)-bitartrate salt monohydrate.
- Patsnap Synapse. (2024, June 14). What is Norepinephrine Bitartrate used for?
-
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]
- Cayman Chemical. (2023, April 10). (-)-Norepinephrine (bitartrate hydrate) - Product Information.
- QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling.
-
Drugs.com. (2025, April 10). Norepinephrine Bitartrate Monograph for Professionals. Retrieved from [Link]
-
Erdoes, G., et al. (2008). Arteriolar vasoconstrictive response: comparing the effects of arginine vasopressin and norepinephrine. Critical Care. Retrieved from [Link]
-
Bylund, D. B. (2004). Norepinephrine: Adrenergic Receptors. ResearchGate. Retrieved from [Link]
- Dr.Oracle. (2025, November 7). How to prepare norepinephrine in normal saline (NS)?
-
Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Cellular Signalling. Retrieved from [Link]
-
Maciel, C. B., et al. (2020). The cerebrovascular response to norepinephrine: A scoping systematic review of the animal and human literature. Journal of the American Heart Association. Retrieved from [Link]
-
Mayhan, W. G. (1995). Effect of norepinephrine on rat basilar artery in vivo. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
- ASHP Publications. (n.d.). Norepinephrine Bitartrate.
- SA Health. (n.d.). Noradrenaline (norepinephrine).
- Cambrex Corporation. (n.d.). Norepinephrine Bitartrate | API Products.
-
Duling, B. R., et al. (1999). Angiotensin II modulates conducted vasoconstriction to norepinephrine and local electrical stimulation in rat mesenteric arterioles. Cardiovascular Research. Retrieved from [Link]
-
GlobalRPH. (n.d.). Dilution Norepinephrine - Levophed®. Retrieved from [Link]
-
Vens-Cappell, D., et al. (2018). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Françaises. Retrieved from [Link]
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Norepinephrine.
-
Hodges, G. J., et al. (2009). The involvement of norepinephrine, neuropeptide Y, and nitric oxide in the cutaneous vasodilator response to local heating in humans. Journal of Applied Physiology. Retrieved from [Link]
- Sringari, R., et al. (2018). Norepinephrine compositions and methods therefor. Google Patents.
-
Ben-Labidi, S., et al. (2018). Norepinephrine concentration versus time according to the method of preparation. ResearchGate. Retrieved from [Link]
-
Theusinger, O. M., et al. (2013). In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. Critical Care. Retrieved from [Link]
-
Tseng, H., et al. (2016). Effects of norepinephrine on vascular smooth muscle ring contraction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of norepinephrine-induced vasoconstriction via an α1 adrenoceptor. Retrieved from [Link]
-
Kellogg, D. L., et al. (2005). Nitric oxide inhibits cutaneous vasoconstriction to exogenous norepinephrine. Journal of Applied Physiology. Retrieved from [Link]
-
Oriowo, M. A. (1995). Modulation of norepinephrine-induced vasoconstriction by endothelin-1 and nitric oxide in rat tail artery. Pharmacology. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Norepinephrine Bitartrate | API Products | Cambrex [cambrex.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 6. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 12. echemi.com [echemi.com]
- 13. viatris.com [viatris.com]
- 14. globalrph.com [globalrph.com]
- 15. publications.ashp.org [publications.ashp.org]
- 16. droracle.ai [droracle.ai]
- 17. Modulation of norepinephrine-induced vasoconstriction by endothelin-1 and nitric oxide in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Arteriolar vasoconstrictive response: comparing the effects of arginine vasopressin and norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cerebrovascular response to norepinephrine: A scoping systematic review of the animal and human literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of (S)-(+)-Norepinephrine L-bitartrate in Neuropharmacological Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (S)-(+)-Norepinephrine L-bitartrate in neuropharmacology. This document provides an in-depth exploration of its mechanism of action, detailed experimental protocols, and the scientific rationale behind its application in various research models.
Introduction: Understanding Norepinephrine's Role
Norepinephrine (NE), also known as noradrenaline, is an endogenous catecholamine that functions as a critical neurotransmitter and hormone.[1][2] In the central nervous system, noradrenergic neurons originating primarily from the locus coeruleus project throughout the brain, regulating a vast array of functions including arousal, attention, stress response, and mood.[2][3] Peripherally, it is a key mediator of the sympathetic nervous system's "fight-or-flight" response.[4][5]
For research purposes, norepinephrine is commonly supplied as the L-bitartrate salt. This form offers enhanced stability and solubility in aqueous solutions compared to the free base, making it ideal for experimental applications.[6][7] These notes will detail its use in elucidating receptor function, modeling disease states, and investigating the neurochemical basis of behavior.
Physicochemical Properties & Solution Preparation
The integrity of any experiment begins with the proper preparation and handling of the primary compound. Due to its catechol structure, norepinephrine is susceptible to oxidation, which can be accelerated by light, heat, and oxygen, leading to the formation of inactive byproducts and a color change in the solution.[6][8][9] Therefore, meticulous preparation is crucial for reproducible results.
Table 1: Physicochemical Data for this compound monohydrate
| Property | Value | Reference |
| Synonyms | L-Noradrenaline bitartrate, Levarterenol bitartrate | [10][11] |
| CAS Number | 108341-18-0 | [10][12] |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O | [10] |
| Molecular Weight | 337.28 g/mol | [6] |
| Appearance | White crystalline powder | [13] |
| Solubility | Water (~400 mg/mL), PBS (~10 mg/mL), DMSO (~25 mg/mL) | [6][12] |
Protocol 1: Preparation of a 10 mM Norepinephrine Stock Solution
This protocol describes the preparation of a stock solution suitable for most in vitro cell culture experiments. The inclusion of an antioxidant is critical to preserve biological activity.[6]
Materials:
-
This compound monohydrate (MW: 337.28 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
L-Ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Prepare Antioxidant-Containing Solvent:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile PBS.
-
Filter-sterilize this solution using a 0.22 µm syringe filter. This step is crucial to prevent contamination of cell cultures. The rationale for using ascorbic acid is to act as a sacrificial antioxidant, protecting the catechol moiety of norepinephrine from degradation.
-
-
Weigh Norepinephrine:
-
In a draft-free environment, accurately weigh 3.37 mg of this compound monohydrate. This mass is calculated to yield a 10 mM solution in a final volume of 1 mL.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile, light-protecting (e.g., amber) microcentrifuge tube.
-
Add 1 mL of the prepared antioxidant-containing PBS to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless. A pinkish or darker color indicates oxidation, and the solution should be discarded.[8][14]
-
-
Storage and Stability:
-
Short-term: For immediate use or storage up to 5 days, solutions can be kept at 4°C, protected from light.[6]
-
Long-term: For storage up to one year, aliquot the stock solution into smaller volumes and store at -20°C or colder.[15] Avoid repeated freeze-thaw cycles. Studies have shown that norepinephrine solutions in 0.9% NaCl or D5W are stable for extended periods when frozen.[15][16]
-
Adrenergic Receptor Binding and Signaling
Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs).[17] Understanding these interactions is fundamental to neuropharmacology. The receptors are broadly classified into alpha (α) and beta (β) families, each with subtypes that couple to different G-proteins and initiate distinct intracellular signaling cascades.[3][17]
-
α₁-Adrenergic Receptors (Gq-coupled): Located postsynaptically, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, causing smooth muscle contraction and neuronal excitation.[1][7]
-
α₂-Adrenergic Receptors (Gi-coupled): Often located presynaptically as autoreceptors, their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[3] This leads to the inhibition of further norepinephrine release, serving as a negative feedback mechanism.[17][18]
-
β-Adrenergic Receptors (Gs-coupled): These receptors (β₁, β₂, β₃) activate adenylyl cyclase, leading to an increase in cAMP.[1][17] In the heart (primarily β₁), this increases contractility and heart rate.[19] In the brain, β-receptor activation is involved in synaptic plasticity and memory consolidation.[20]
Diagram 1: Norepinephrine Signaling Pathways
Caption: Adrenergic receptor signaling cascades.
Key Research Applications & Protocols
This compound is an indispensable tool across a spectrum of neuropharmacological research, from molecular interactions to complex animal behaviors.
In Vitro Applications
In vitro assays are foundational for characterizing the interaction of compounds with the noradrenergic system. Norepinephrine serves as a reference agonist to validate these assays and probe receptor function.
Common Assays:
-
Receptor Binding Assays: Using radiolabeled ligands to determine the affinity (Ki) of test compounds for specific adrenergic receptor subtypes expressed in cell membranes.
-
Second Messenger Assays: Quantifying cAMP (for α₂/β receptors) or intracellular calcium flux (for α₁ receptors) in cultured cells upon stimulation. Norepinephrine is used to generate dose-response curves and determine the potency (EC₅₀) and efficacy of test compounds.
-
Platelet Activation Assays: Platelets express α₂ₐ adrenergic receptors, and their activation can be measured in vitro.[21] This provides a translational model for studying α₂ receptor pharmacology.
Protocol 2: In Vitro Platelet Activation Assay via Flow Cytometry
This protocol provides a method to assess norepinephrine-induced platelet activation by measuring the expression of P-selectin, a marker of α-granule release.
Materials:
-
Freshly drawn whole blood from healthy volunteers (with appropriate ethical approval).
-
Acid-Citrate-Dextrose (ACD) anticoagulant.
-
Platelet-rich plasma (PRP) preparation reagents.
-
Norepinephrine bitartrate solutions of varying concentrations (e.g., 10 nM to 100 µM).[21]
-
Thrombin Receptor-Activating Peptide (TRAP) as a positive control.[21]
-
Fluorescently-labeled anti-P-selectin (CD62P) antibody.
-
Flow cytometer.
Methodology:
-
Platelet Isolation:
-
Collect whole blood into tubes containing ACD anticoagulant.
-
Prepare platelet-rich plasma (PRP) by gentle centrifugation (e.g., 200 x g for 15 minutes) at room temperature. The objective is to separate platelets from red and white blood cells without causing premature activation.
-
-
Stimulation:
-
Staining:
-
Add a saturating concentration of fluorescently-labeled anti-P-selectin antibody to each tube.
-
Incubate for a further 20 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Fix the samples if necessary (e.g., with 1% paraformaldehyde).
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of P-selectin positive platelets for each condition.
-
Expected Outcome: A concentration-dependent increase in P-selectin expression on platelets stimulated with norepinephrine.[21]
-
In Vivo Applications
In vivo studies are essential for understanding the role of the noradrenergic system in the context of a living organism, linking neurochemistry to physiology and behavior.
4.2.1 In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.[22][23] It is a powerful tool to study how drugs, stress, or behavior alter norepinephrine release and clearance.[24][25][26]
Diagram 2: In Vivo Microdialysis Experimental Workflow
Caption: General workflow for an in vivo microdialysis experiment.
4.2.2 Behavioral Models
Norepinephrine is administered directly (e.g., intracerebroventricularly) or its system is manipulated pharmacologically to study its role in various behavioral paradigms.
-
Addiction and Reward: The drug self-administration paradigm is used to assess the reinforcing properties of drugs.[27] Studies have shown that manipulating norepinephrine signaling can alter the motivation to seek psychostimulants and affect the reinstatement of drug-seeking behavior, which models relapse.[27][28]
-
Anxiety and Fear: Norepinephrine is central to the "fight-or-flight" response and is implicated in anxiety disorders.[4] Behavioral tests like the elevated plus maze or fear conditioning are used to screen anxiolytic or anxiogenic effects of noradrenergic drugs. Recent studies use multi-fiber photometry to track norepinephrine dynamics during innate fear behaviors.[29]
-
Aggression and Social Behavior: High levels of norepinephrine release have been associated with aggressive behaviors in animal models and humans.[4] Pharmacological modulation of the NE system can be used to study its influence on social interaction and aggression.[5]
Protocol 3: Conditioned Place Preference (CPP)
CPP is a standard behavioral model used to measure the rewarding or aversive properties of a drug. The animal learns to associate a specific environment with the effects of the drug.
Materials:
-
CPP apparatus (typically a box with two or more distinct compartments).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Experimental animals (e.g., rats or mice).
-
Video tracking software.
Methodology (3-Phase Design):
-
Phase 1: Pre-Conditioning (Baseline Preference)
-
On Day 1, place the animal in the CPP apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment using video tracking software. This establishes the initial, unbiased preference for the compartments. Animals showing a strong initial preference for one side (>80% of the time) are often excluded.
-
-
Phase 2: Conditioning (Drug-Paired Sessions)
-
This phase typically lasts 4-8 days.
-
On "drug" days, administer norepinephrine (at the desired dose) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred one) for 20-30 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
The sequence of drug and vehicle days should be counterbalanced across animals. The rationale is to create a Pavlovian association between the drug's internal state and the sensory cues of the specific compartment.
-
-
Phase 3: Post-Conditioning (Test for Preference)
-
The day after the final conditioning session, place the animal back in the apparatus in a drug-free state, with free access to all compartments.
-
Record the time spent in each compartment for 15-20 minutes.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent there during the pre-conditioning baseline. A significant increase in time indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect (place aversion).
-
Safety and Handling
This compound is a potent pharmacological agent and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the powder or concentrated solutions.[10][30]
-
Handling Precautions: Avoid inhalation of dust or aerosolized solutions.[30][31] Avoid direct contact with skin and eyes.[10] In case of contact, wash the affected area immediately with plenty of water.[10][31]
-
Storage: Store the powder and solutions protected from light in a cool, dry, and well-ventilated area.[31][32] Follow the specific storage temperature recommendations on the product datasheet.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]
References
- GlobalRx. (n.d.). Norepinephrine Bitartrate USP: A Detailed Clinical Profile.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Norepinephrine Bitartrate?.
- Pfizer Medical - US. (n.d.). LEVOPHED® (norepinephrine bitartrate injection, USP) Clinical Pharmacology.
- Patsnap Synapse. (2024, June 14). What is Norepinephrine Bitartrate used for?.
- Drugs.com. (2025, April 10). Norepinephrine Bitartrate Monograph for Professionals.
- Benchchem. (n.d.). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays.
- PubMed Central (PMC). (n.d.). The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction.
- Wikipedia. (n.d.). Norepinephrine.
- ASHP Publications. (n.d.). Norepinephrine Bitartrate.
- Hospira Inc. (2016, August 17). Levophed(TM) (norepinephrine bitartrate Injection, USP) - SAFETY DATA SHEET.
- Psychiatry Online. (n.d.). The Role of Norepinephrine in the Behavioral and Psychological Symptoms of Dementia. The Journal of Neuropsychiatry and Clinical Neurosciences.
- (2021, February 24). Norepinephrine Bitartrate Injection, USP; 4 mg/4 mL (1 mg/mL) - Safety Data Sheet.
- Frontiers. (n.d.). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review.
- MedChemExpress. (2025, January 19). Norepinephrine bitartrate monohydrate-SDS.
- ASHP Publications. (n.d.). Norepinephrine Bitartrate.
- YouTube. (2019, December 4). 2-Minute Neuroscience: Norepinephrine.
- Journal of Neuroscience. (2001, November 15). Norepinephrine Secretion in the Hypothalamic Paraventricular Nucleus of Rats during Unlimited Access to Self-Administered Nicotine: An In Vivo Microdialysis Study.
- bioRxiv. (2023, November 28). Frontal cortex norepinephrine, serotonin, and dopamine dynamics in an innate fear-reward behavioral model.
- Medline. (n.d.). amneal - PHARMACEUTICALS - SAFETY DATA SHEET.
- FDA. (n.d.). norepinephrine bitartrate in sodium chloride injection.
- Encyclopedia.pub. (2022, July 28). The Neuromodulatory Role of the Noradrenergic System.
- Pitt Cardiology. (n.d.). Adrenergics Module.
- (n.d.). The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction.
- NIH. (n.d.). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water.
- PubMed Central (PMC). (n.d.). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex.
- PubMed Central (PMC). (n.d.). Noradrenaline effects on social behaviour, intergroup relations, and moral decisions.
- NIH. (n.d.). Overview of Brain Microdialysis. PubMed Central (PMC).
- PubMed Central (PMC). (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
- Google Patents. (n.d.). CN111700859A - Norepinephrine bitartrate injection and preparation method thereof.
- (n.d.). Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC.
- Benchchem. (n.d.). L(-)-Norepinephrine Bitartrate|High-Purity Research Chemical.
- LKT Labs. (n.d.). L-(-)-Norepinephrine Bitartrate Monohydrate.
- European Journal of Hospital Pharmacy. (2025, November 22). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL.
- Biomol. (n.d.). L-(-)-Norepinephrine-(+)-bitartrate.
- (n.d.). The Science Behind Norepinephrine Bitartrate: A Deep Dive into its Pharmaceutical Significance.
- PubMed Central (PMC). (n.d.). In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury.
- accessdata.fda.gov. (2022, April 15). 214628Orig1s000.
- Google Patents. (n.d.). US10471026B2 - Norepinephrine compositions and methods therefor.
- Regulations.gov. (2018, October 17). USP 41 Official Monographs / Norepinephrine 2967.
Sources
- 1. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Noradrenaline effects on social behaviour, intergroup relations, and moral decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. publications.ashp.org [publications.ashp.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. L-(-)-Norepinephrine-(+)-bitartrate | CAS 69815-49-2 | LKT Laboratories | Biomol.com [biomol.com]
- 12. L-(-)-Norepinephrine Bitartrate Monohydrate - LKT Labs [lktlabs.com]
- 13. nbinno.com [nbinno.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ejhp.bmj.com [ejhp.bmj.com]
- 16. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norepinephrine - Wikipedia [en.wikipedia.org]
- 18. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 19. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
- 25. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC | Semantic Scholar [semanticscholar.org]
- 27. The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. biorxiv.org [biorxiv.org]
- 30. cdn.pfizer.com [cdn.pfizer.com]
- 31. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 32. accessdata.fda.gov [accessdata.fda.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of (S)-(+)-Norepinephrine L-bitartrate: A Validated Method for Assay and Stability Testing
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-(+)-Norepinephrine L-bitartrate in pharmaceutical formulations. As the biologically active S-enantiomer is the therapeutic agent, its accurate quantification is critical for ensuring product quality, safety, and efficacy. We present a robust ion-pairing reversed-phase HPLC (RP-HPLC) protocol, explain the rationale behind key methodological choices, and detail the validation parameters that ensure the method's trustworthiness. Furthermore, we address the critical aspect of enantiomeric purity by discussing a complementary chiral HPLC methodology. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
(S)-(+)-Norepinephrine (also known as L-noradrenaline or Levarterenol) is a catecholamine that functions as a critical neurotransmitter and hormone, mediating the body's "fight-or-flight" response.[1] As a pharmaceutical agent, Norepinephrine L-bitartrate is a potent vasoconstrictor used to treat life-threatening hypotension.[1][2] The compound's therapeutic activity resides exclusively in the (S)-enantiomer. Therefore, a precise and reliable analytical method is essential not only to determine the accurate concentration (assay) but also to ensure stability and control potential degradation products and enantiomeric impurities.[3]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high sensitivity, specificity, and reproducibility.[1][4] This note focuses on a stability-indicating ion-pairing RP-HPLC method, a technique specifically designed to resolve the active pharmaceutical ingredient (API) from any degradation products that may form over the product's shelf-life, a critical requirement for regulatory compliance.[5][6][7]
Principle of the Analytical Method: Ion-Pairing RP-HPLC
The primary analytical challenge in the HPLC of norepinephrine is its high polarity. On a standard nonpolar reversed-phase column (e.g., C18), polar molecules like norepinephrine exhibit poor retention, eluting very early in the chromatogram, often with the solvent front. This makes accurate quantification difficult and separation from other polar excipients or impurities nearly impossible.[1]
To overcome this, our method employs ion-pairing chromatography . This technique introduces an ion-pairing agent, such as sodium 1-heptanesulfonate or sodium 1-octanesulfonate, into the polar mobile phase.[1][5][8] The agent has a long, nonpolar hydrocarbon tail and a charged head group. The nonpolar tail adsorbs onto the C18 stationary phase, effectively creating a new, charged surface. The charged head group then forms an ionic interaction with the protonated amine group of norepinephrine, significantly increasing its retention time and allowing for superior separation. The separation is detected via UV absorbance, typically around 280 nm, which is a characteristic absorbance wavelength for the catechol moiety.[4]
Primary Protocol: Stability-Indicating Assay of Norepinephrine
This section details the complete, validated protocol for the quantification of this compound.
Materials and Equipment
-
Reagents:
-
This compound Reference Standard (e.g., USP RS)
-
Sodium 1-heptanesulfonate (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Water (HPLC or Milli-Q grade)
-
-
Instrumentation:
-
HPLC system with a UV-Vis Detector
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
The following conditions have been optimized for robust and reproducible separation.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®) | The C18 phase provides the nonpolar surface necessary for reversed-phase chromatography. The column dimensions offer a good balance of resolution and run time. |
| Mobile Phase | Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water. Add 200 mL of methanol (80:20 water:methanol). Adjust pH to 3.0 ± 0.1 with phosphoric acid. Filter and degas.[8] | The water/methanol mixture provides the primary eluting strength. Sodium heptanesulfonate acts as the ion-pairing agent. A pH of 3.0 ensures the norepinephrine amine is protonated for effective ion-pairing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 25°C (Ambient or controlled) | Maintaining a consistent temperature ensures reproducible retention times.[4] |
| Detection | UV at 280 nm | This wavelength corresponds to a UV absorbance maximum for the catechol group in norepinephrine, providing good sensitivity.[4] |
| Injection Vol. | 20 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of norepinephrine and potential degradation products, with a typical retention time for norepinephrine around 4-6 minutes.[9] |
Preparation of Solutions
-
Mobile Phase: Following the specifications in the table above, prepare a sufficient volume for the entire analysis. Ensure the solution is well-mixed, filtered through a 0.45 µm filter, and degassed (e.g., by sonication or helium sparging) before use.[2]
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 40 mg of USP Norepinephrine Bitartrate RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. This yields a concentration of about 0.4 mg/mL (400 µg/mL).[8]
-
Calibration Standards (e.g., 4-16 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.[6]
-
Sample Preparation: Dilute the pharmaceutical formulation (e.g., Norepinephrine Bitartrate Injection) with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 8 µg/mL).[6] Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow and Analysis Protocol
The following workflow ensures systematic and validatable results.
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the median concentration standard (e.g., 8 µg/mL) five or six times. The system is deemed ready for analysis if it meets the pre-defined criteria.
-
Blank Injection: Inject the mobile phase (or a sample placebo) to ensure no interfering peaks are present at the retention time of norepinephrine.
-
Calibration Curve: Inject each calibration standard once, from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with standard checks to monitor for system drift.
-
Data Processing: Integrate the peak area of the norepinephrine peak in all chromatograms. Construct a linear regression calibration curve by plotting peak area versus concentration for the standards.
-
Quantification: Determine the concentration of norepinephrine in the sample solutions by interpolating their peak areas against the calibration curve.[1] Apply the appropriate dilution factors to calculate the final concentration in the original formulation.
System Suitability Criteria
This is a mandatory, self-validating check to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak is symmetrical, which is necessary for accurate integration.[10] |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and sharp peaks. |
| % RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[11] |
Workflow Diagram
Caption: Experimental workflow for HPLC analysis of Norepinephrine.
Method Validation: Establishing Trustworthiness
To be considered reliable and trustworthy, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[12] This process demonstrates that the method is suitable for its intended purpose.
Specificity (Stability-Indicating)
The most critical validation parameter is specificity. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]
-
Protocol: Subject norepinephrine solutions to forced degradation under various stress conditions:
-
Expected Outcome: The chromatograms of the stressed samples should show distinct peaks for the degradation products that are baseline-resolved from the intact norepinephrine peak. This proves the method is "stability-indicating."[5]
Summary of Validation Parameters
The following table summarizes the key validation experiments and typical acceptance criteria.
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze 5-7 standards across 50-150% of the target concentration. Plot peak area vs. concentration. | Correlation Coefficient (r²) ≥ 0.999[11] |
| Accuracy | Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%[12] |
| Precision | Repeatability (Intra-day): 6 replicate analyses of the same sample. Intermediate (Inter-day): Repeat on different days with different analysts. | % RSD ≤ 2.0% for each set[11] |
| LOD & LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | LOD: ~1 µg/mL LOQ: ~3 µg/mL[13] |
| Robustness | Make small, deliberate changes to method parameters (e.g., pH ±0.2, % Methanol ±2%). | System suitability parameters should still be met. |
Chiral HPLC for Enantiomeric Purity
While the primary method quantifies total norepinephrine, a separate chiral method is required to determine the enantiomeric purity—the ratio of the active (S)-enantiomer to the inactive (R)-enantiomer.
-
Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers. For norepinephrine, cyclodextrin-based columns are highly effective.[4][14] The different interaction strengths cause the two enantiomers to be retained on the column for different lengths of time, resulting in two separate peaks.
-
Rationale: This analysis is crucial because the (R)-enantiomer is considered an impurity and its level must be controlled. Regulatory agencies require strict limits on the presence of the inactive enantiomer.
Typical Chiral HPLC Conditions
| Parameter | Condition |
| HPLC Column | Chiral Stationary Phase (e.g., ORpak CDBS-453, a beta-cyclodextrin derivative)[4][15] |
| Mobile Phase | 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)[4][16] |
| Flow Rate | 0.5 mL/min[4][16] |
| Column Temp. | 10°C (Cooled)[4][16] |
| Detection | UV at 280 nm[4][16] |
Diagram of Chiral Separation
Caption: Principle of chiral separation of norepinephrine enantiomers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | Change in mobile phase composition or pH; column temperature fluctuation. | Prepare fresh mobile phase, verify pH. Ensure column oven is set and stable. |
| Peak Tailing or Fronting | Column degradation; sample overload; pH of sample solvent mismatch with mobile phase. | Use a guard column or replace the main column. Dilute the sample. Ensure the sample is dissolved in the mobile phase.[1] |
| Loss of Resolution | Column contamination or aging; incorrect mobile phase composition. | Flush the column with a stronger solvent (e.g., 100% acetonitrile). Verify mobile phase preparation. |
| Extraneous Peaks (Ghost Peaks) | Contamination in mobile phase, injector, or sample; carryover from previous injection. | Use high-purity solvents. Flush the injector and system. Run a needle wash program. Inject a blank to confirm the source. |
| Unstable Baseline | Air bubbles in the system; mobile phase not mixed/degassed properly; detector lamp failing. | Degas the mobile phase thoroughly. Purge the pump. Check detector lamp energy and hours of use. |
References
-
de Abreu, C. L., Viana, C., de Santana, F. J. M., Lavor, E. M., Matos, J. do R., de Sousa, V. P., & Cabral, L. M. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. [Link]
-
Chiral Separation of Norepinephrine (CDBS-453). (n.d.). Shodex HPLC Columns. Retrieved January 14, 2026, from [Link]
-
Kaushal, G., Kumar, S., & Singh, S. K. (2012). stability-indicating hplc method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. Journal of Liquid Chromatography & Related Technologies, 35(18), 2595-2606. [Link]
-
Kaushal, G., Kumar, S., & Singh, S. K. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Journal of Liquid Chromatography & Related Technologies, 35(18), 2595–2606. [Link]
-
Kaushal, G., Kumar, S., & Singh, S. K. (2012). Full article: STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Journal of Liquid Chromatography & Related Technologies, 35(18), 2595–2606. [Link]
-
de Abreu, C., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. [Link]
-
Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
USP Monographs: Norepinephrine Bitartrate Injection. (n.d.). U.S. Pharmacopeia. Retrieved January 14, 2026, from [Link]
-
Norepinephrine Bitartrate Injection - USP-NF ABSTRACT. (n.d.). U.S. Pharmacopeia. Retrieved January 14, 2026, from [Link]
-
Rigge, D. C., Jones, M., & Bédard, C. (2022). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy, 29(e1), e12–e17. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Determination of Adrenaline Tartrate. (2017). ResearchGate. [Link]
-
Lucas, K. D., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PMC - NIH. [Link]
- Norepinephrine compositions and methods therefor. (n.d.). Google Patents.
-
USP Monographs: Norepinephrine Bitartrate. (n.d.). USP29-NF24. Retrieved January 14, 2026, from [Link]
-
Norepinephrine Bitartrate - USP-NF ABSTRACT. (n.d.). U.S. Pharmacopeia. Retrieved January 14, 2026, from [Link]
-
NOREPINEPHRINE BITARTRATE - 2018-03-01 - USP-NF. (n.d.). U.S. Pharmacopeia. Retrieved January 14, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
QUANTITATIVE DETERMINATION OF NOREPINEPHRINE BY HPLC IN RODENT URINE SAMPLE. (n.d.). The Seybold Report. Retrieved January 14, 2026, from [Link]
-
HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Norepinephrine Bitartrate Injection [doi.usp.org]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 14. researchgate.net [researchgate.net]
- 15. shodex.com [shodex.com]
- 16. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Dose-Response Curve for (S)-(+)-Norepinephrine L-bitartrate using a Gs-Coupled Adrenergic Receptor Assay
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on generating a robust and reproducible dose-response curve for the adrenergic agonist (S)-(+)-Norepinephrine L-bitartrate. This application note details the underlying pharmacology, provides a step-by-step in vitro protocol using a cAMP accumulation assay, outlines critical considerations for solution preparation, and describes the data analysis workflow for determining key pharmacological parameters such as EC50. The causality behind experimental choices is explained to ensure scientific integrity and empower the user to adapt the protocol to their specific needs.
Introduction: The Pharmacology of Norepinephrine
(S)-(+)-Norepinephrine, also known as noradrenaline, is an endogenous catecholamine that plays a pivotal role as a neurotransmitter in the sympathetic nervous system and as a hormone released from the adrenal medulla.[1] It exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells.[1][2]
Norepinephrine exhibits affinity for both α- and β-adrenergic receptors.[3][4] Its interaction with these receptors initiates distinct intracellular signaling cascades:
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction.[3][5]
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6][7] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses.[6][7]
This application note will focus on quantifying the agonist activity of norepinephrine on a Gs-coupled receptor (e.g., the β2-adrenergic receptor) by measuring the accumulation of the second messenger cAMP. This is a standard and robust method for characterizing the potency of adrenergic agonists.[8] The L-bitartrate salt form of norepinephrine is commonly used in research due to its stability and solubility in aqueous solutions.[9][10]
Signaling Pathway & Experimental Workflow
Norepinephrine-Induced Gs Signaling Cascade
The binding of norepinephrine to a β-adrenergic receptor triggers a well-defined signaling pathway, which is the basis for the assay described herein.
Caption: Norepinephrine Gs-coupled signaling pathway.
Experimental Workflow Overview
The process of generating a dose-response curve involves several distinct stages, from preparing the biological system to analyzing the final data.
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Adrenergic Signaling Pathways with (S)-(+)-Norepinephrine L-bitartrate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Norepinephrine in Adrenergic Research
(S)-(+)-Norepinephrine, also known as L-noradrenaline, is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone released from the adrenal medulla.[1][2] It plays a critical role in the "fight-or-flight" response, regulating cardiovascular function, arousal, and metabolism.[3][4] In a research context, (S)-(+)-Norepinephrine is an indispensable tool for investigating the complex mechanisms of adrenergic signaling. It acts as a potent agonist for adrenergic receptors (adrenoceptors), which are members of the G-protein-coupled receptor (GPCR) superfamily.[5][6]
The L-bitartrate salt form is commonly used for research due to its enhanced stability as a solid, water solubility, and suitability for preparing precise aqueous solutions for experimental use.[1][2][7] This guide provides a comprehensive overview of the adrenergic signaling cascade and detailed protocols for using (S)-(+)-Norepinephrine L-bitartrate to interrogate key events in this pathway, from second messenger activation to downstream effector protein phosphorylation.
Section 1: The Adrenergic Signaling Network
Adrenergic receptors are classified into two main types, alpha (α) and beta (β), each with several subtypes (α₁, α₂, β₁, β₂, β₃).[8][9] Norepinephrine binds to these receptors with varying affinities, triggering distinct intracellular signaling cascades depending on the receptor subtype and the G-protein to which it couples.[6][10]
-
α₁-Adrenergic Receptors (Gq-coupled): Primarily located on postsynaptic cells, these receptors couple to Gq proteins.[6][11] Activation of α₁ receptors by norepinephrine stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][12] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1] This pathway is fundamental to smooth muscle contraction.[13]
-
α₂-Adrenergic Receptors (Gi-coupled): These receptors couple to inhibitory G-proteins (Gi).[6] When activated by norepinephrine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] They are often found on presynaptic nerve terminals, where they function as autoreceptors to inhibit further norepinephrine release.[8]
-
β-Adrenergic Receptors (Gs-coupled): All three subtypes (β₁, β₂, β₃) couple to stimulatory G-proteins (Gs).[6] Norepinephrine binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][14] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates numerous downstream targets, mediating effects such as increased heart rate and force of contraction (β₁) and relaxation of smooth muscle (β₂).[9][15]
The diagram below illustrates the primary signaling pathways initiated by norepinephrine.
Caption: Norepinephrine-activated adrenergic signaling pathways.
Section 2: Practical Considerations and Stock Preparation
The integrity of your experiments begins with the proper handling and preparation of this compound.
Physicochemical & Handling Data
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO₃ • C₄H₆O₆ • H₂O | [2] |
| Molecular Weight | 337.28 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [16] |
| Solubility | Soluble in water (400 mg/mL) | [2] |
| Storage (Solid) | Ambient temperature, protect from light | [16][17] |
Protocol: Preparation of a 10 mM Norepinephrine Stock Solution
Causality: Catecholamines like norepinephrine are susceptible to oxidation, which is accelerated by light, air, and alkaline pH.[17][18] Preparing fresh stock solutions in a slightly acidic, antioxidant-containing buffer is critical for maintaining potency. Dextrose can help protect against oxidation.[17]
-
Weighing: On a calibrated analytical balance, weigh out 3.37 mg of this compound monohydrate.
-
Solvent Preparation: Prepare a solvent of 0.01 N HCl or a buffer containing an antioxidant like 0.1% ascorbic acid. Water is a suitable solvent, but stability is reduced.
-
Dissolving: Dissolve the weighed powder in 1.0 mL of your chosen solvent to yield a 10 mM stock solution. Vortex gently until fully dissolved. The solution should be clear and colorless.
-
Aliquotting: Dispense the stock solution into small-volume, light-protecting (amber) microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[19]
-
Quality Control: Crucially, do not use any solution that appears pink, brown, or contains a precipitate , as this indicates oxidative degradation.[17][18]
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methods to measure key events in the adrenergic signaling cascade.
Protocol 1: Second Messenger Quantification (cAMP Assay)
Principle: This protocol measures changes in intracellular cAMP levels following stimulation with norepinephrine. Activation of β-receptors (Gs) will increase cAMP, while α₂-receptor (Gi) activation will decrease forskolin-stimulated cAMP levels. Competitive immunoassays like ELISA or luminescence-based reporter assays are commonly used.[20][21]
Caption: Workflow for a cell-based cAMP assay.
Methodology:
-
Cell Plating: Seed cells expressing the adrenergic receptor of interest into a white, opaque 96-well plate suitable for luminescence or a clear plate for ELISA. Culture until they reach 80-90% confluency.
-
Serum Starvation: Gently replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling activity.
-
Reagent Preparation: Prepare a serial dilution of norepinephrine in stimulation buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (buffer only).
-
Cell Stimulation: Add the norepinephrine dilutions and controls to the respective wells. Incubate the plate at 37°C for 15-30 minutes.
-
Assay Execution: Follow the specific instructions for your chosen cAMP assay kit (e.g., PerkinElmer AlphaScreen, Promega GloSensor™, or a competitive ELISA kit).[21][22] This typically involves lysing the cells and adding detection reagents that generate a signal inversely (for competitive assays) or directly proportional to the cAMP concentration.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Subtract the background signal, normalize the data (e.g., to the maximum response), and plot the signal versus the log of the norepinephrine concentration. Fit the data using a non-linear regression model (four-parameter logistic) to determine the EC₅₀ value.
Protocol 2: Intracellular Calcium (Ca²⁺) Flux Assay
Principle: This protocol measures the rapid increase in intracellular calcium concentration following α₁-receptor activation. Cell-permeable fluorescent dyes like Fluo-4 AM or Indo-1 AM are loaded into cells. Upon cleavage by intracellular esterases, the dye becomes fluorescent in the presence of calcium, and the change in fluorescence intensity is monitored over time.[23][24][25]
Caption: Workflow for a fluorescent calcium flux assay.
Methodology:
-
Cell Plating: Seed cells expressing α₁-adrenergic receptors onto a 96-well black, clear-bottom microplate and culture to a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Aspirate the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification.
-
Baseline Measurement: Place the plate into a fluorescence microplate reader equipped with injectors, set to the appropriate excitation/emission wavelengths for the dye. Measure the baseline fluorescence for 20-30 seconds.
-
Stimulation and Reading: Using the injector, add a pre-determined concentration of norepinephrine to the wells while simultaneously continuing the kinetic read for an additional 2-3 minutes to capture the full response profile.[23][26]
-
Data Analysis: For each well, calculate the change in fluorescence (Peak Fluorescence - Baseline Fluorescence). Plot the response against the norepinephrine concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 3: Downstream Effector Analysis (ERK1/2 Phosphorylation by Western Blot)
Principle: The activation of the MAPK/ERK pathway is a common downstream event for many GPCRs, including adrenergic receptors.[27] This protocol uses Western blotting to detect the phosphorylated (active) form of ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein, providing a measure of pathway activation.[28]
Caption: Workflow for ERK1/2 phosphorylation Western blot.
Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well or 12-well plates. Once they reach ~80% confluency, serum starve overnight to minimize basal ERK phosphorylation.
-
Stimulation: Treat cells with various concentrations of norepinephrine for a fixed time (e.g., 10 minutes for a dose-response) or with a fixed concentration (e.g., 10 µM) for various times (e.g., 0, 2, 5, 10, 30 minutes for a time-course).[29]
-
Cell Lysis: Immediately after stimulation, aspirate the medium, wash once with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[28]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and image the blot using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.[28]
-
Data Analysis: Perform densitometric analysis on the bands. Calculate the ratio of the p-ERK signal to the total ERK signal for each sample and plot the results.[29]
Section 4: Data Interpretation
The combination of these assays provides a powerful toolkit for characterizing the adrenergic response.
Norepinephrine Receptor Activation Profile
| Receptor Subtype | Primary G-Protein | Key Second Messenger | Expected Assay Result with NE |
| α₁ | Gq | IP₃, DAG, Ca²⁺ | ↑ Intracellular Calcium |
| α₂ | Gi | ↓ cAMP | ↓ Forskolin-stimulated cAMP |
| β₁, β₂, β₃ | Gs | ↑ cAMP | ↑ cAMP |
A positive result in the calcium flux assay strongly indicates the involvement of α₁-receptors.[1] An increase in cAMP points to β-receptor activation, while an inhibition of forskolin-stimulated cAMP suggests α₂-receptor activity.[10] The ERK phosphorylation assay serves as an integrated measure of downstream signaling that can be triggered by multiple pathways (via PKA, PKC, or other mechanisms), providing a holistic view of cellular activation.[27] By using subtype-selective antagonists in combination with norepinephrine, researchers can further dissect the specific receptor populations responsible for each observed effect.
References
-
Aoki Y, Niihori T, Narumi Y, Kure S, Matsubara Y (2008) The RAS/MAPK syndromes: novel roles of the RAS pathway in human genetic disorders. Hum. Mutat. 29(8), 992–1006. Available from: [Link]
-
CUSABIO. G protein-coupled receptor signaling pathway. Available from: [Link]
-
Wikipedia. G protein-coupled receptor. Available from: [Link]
-
Pitt Cardiology. Adrenergics Module. Available from: [Link]
-
Khan Academy. G Protein Coupled Receptors (video). Available from: [Link]
-
Creative Diagnostics. GPCR Pathway. Available from: [Link]
-
Wikipedia. Norepinephrine. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Norepinephrine Bitartrate?. Available from: [Link]
-
Cole, S. W., & Sood, A. K. (2012). Molecular pathways: beta-adrenergic signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(5), 1201–1206. Available from: [Link]
-
Dazzi, L., et al. (2021). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. Available from: [Link]
-
Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. Immunology, 144(3), 353–365. Available from: [Link]
-
Cole, S. W., & Sood, A. K. (2012). Molecular pathways: beta-adrenergic signaling in cancer. Clinical cancer research, 18(5), 1201-1206. Available from: [Link]
-
Semel Institute for Neuroscience and Human Behavior. Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Available from: [Link]
-
PubChem. Norepinephrine Bitartrate. Available from: [Link]
-
Strosberg, A. D. (1987). Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. Protein-ligand interactions, 205-220. Available from: [Link]
-
Xiao, R. P., & Lakatta, E. G. (1999). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 85(11), 1092-1100. Available from: [Link]
-
American Society of Health-System Pharmacists. Norepinephrine Bitartrate. Available from: [Link]
-
PubChem. Norepinephrine Bitartrate. Available from: [Link]
-
Boomsma, F., et al. (1993). Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. Clinical chemistry, 39(12), 2503-2508. Available from: [Link]
-
Klimes, I., et al. (1981). Stability of human plasma catecholamines. Hormone and metabolic research, 13(1), 43-46. Available from: [Link]
-
ResearchGate. A, time course of norepinephrine (NE)-stimulated phosphorylation of... | Download Scientific Diagram. Available from: [Link]
-
Vandier, C., et al. (2002). What are the signaling pathways used by norepinephrine to contract the artery? A demonstration using guinea pig aortic ring segments. Advances in physiology education, 26(1-4), 223-233. Available from: [Link]
-
Vandier, C., et al. (2002). What are the signaling pathways used by norepinephrine to contract the artery? A demonstration using guinea pig aortic ring segments. Advances in physiology education, 26(3), 223-233. Available from: [Link]
-
PDSP. Assay Protocol Book. Available from: [Link]
-
DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]
-
Siegel, G. J., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]
-
Wikipedia. Adrenergic receptor. Available from: [Link]
-
University of Utah Flow Cytometry. CALCIUM FLUX PROTOCOL. Available from: [Link]
-
Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 137–144. Available from: [Link]
-
Schneider, F., et al. (2024). Standardized Solutions of Catecholamines in Intensive Care Medicine: Application, Safety and Economic Aspects. Journal of clinical medicine, 13(11), 3086. Available from: [Link]
-
Eagle Biosciences. Noradrenaline (Norepinephrine) ELISA Assay Kit. Available from: [Link]
-
protocols.io. Fluo-8 Calcium Flux Assay. Available from: [Link]
-
El-Mas, M. M., & Abdel-Rahman, A. A. (2005). Involvement of cyclic AMP-mediated pathway in neural release of noradrenaline in canine isolated mesenteric artery and vein. British journal of pharmacology, 146(2), 248–258. Available from: [Link]
-
University of Utah Flow Cytometry. Intracellular Calcium Flux. Available from: [Link]
-
Agilent. Calcium Flux Assays. Available from: [Link]
-
ResearchGate. Signaling pathway linking beta-adrenergic receptors to regulation of... | Download Scientific Diagram. Available from: [Link]
-
Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. Available from: [Link]
-
PubChem. Norepinephrine. Available from: [Link]
-
ResearchGate. What are the signaling pathways used by norepinephrine to contract the artery? A demonstration using guinea pig aortic ring segments. Available from: [Link]
-
Frontiers. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Available from: [Link]
-
Assay Guidance Manual. Phospho-ERK Assays. Available from: [Link]
Sources
- 1. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 2. L-(-)-Norepinephrine Bitartrate Monohydrate - LKT Labs [lktlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Norepinephrine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 9. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 11. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. publications.ashp.org [publications.ashp.org]
- 18. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 19. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdspdb.unc.edu [pdspdb.unc.edu]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. Norepinephrine ELISA Kit (ab287789) | Abcam [abcam.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. bu.edu [bu.edu]
- 25. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 26. Calcium Flux Assays | Agilent [agilent.com]
- 27. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (S)-(+)-Norepinephrine L-bitartrate Stability and Handling
Welcome to the technical support center for (S)-(+)-Norepinephrine L-bitartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling and preventing the degradation of norepinephrine in experimental settings. Our goal is to ensure the integrity of your experiments through a foundational understanding of norepinephrine's stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: The stability of this compound is influenced by several key environmental factors. The catecholamine structure of norepinephrine makes it particularly susceptible to degradation through oxidation.[1][2] The primary catalysts for this degradation are:
-
Light: Exposure to ambient and fluorescent light is a significant factor in accelerating the degradation of norepinephrine solutions.[3][4]
-
Oxygen: The presence of dissolved oxygen promotes auto-oxidation of the catechol group.[5]
-
pH: Norepinephrine is most stable in acidic conditions, with a recommended pH range of 3.6 to 6.0.[6][7] Alkaline environments (pH > 6) significantly increase the rate of oxidative degradation.[3][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[6][8]
-
Heavy Metal Ions: Trace amounts of heavy metal ions can catalyze oxidative degradation.[9]
Q2: My norepinephrine solution has turned a pink or brownish color. What does this mean, and can I still use it?
A2: A pink, red, or brown discoloration is a clear visual indicator of norepinephrine oxidation and degradation.[5] This color change signifies a loss of potency and the formation of degradation products, which may have unintended biological effects.[9] It is strongly advised to discard any discolored solutions to ensure the accuracy and reproducibility of your experimental results.[5]
Q3: What are the ideal storage conditions for my norepinephrine stock solutions?
A3: Proper storage is critical for maintaining the stability of norepinephrine. For solid this compound powder, storage at -20°C is recommended for long-term stability, with some suppliers indicating stability for ≥4 years under these conditions.[10] For aqueous stock solutions, the following conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) for extended shelf-life.[8][9]
-
Light Protection: Always store solutions in light-protecting containers, such as amber vials or by wrapping clear containers in foil or other light-blocking material.[3][4][11][12]
-
pH: Ensure the solution's pH is within the stable range of 3.6 to 6.0.[7]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can minimize dissolved oxygen.[10]
Q4: Can I prepare and store my norepinephrine solutions in standard laboratory plasticware?
A4: The choice of storage container can impact stability. Studies have shown that norepinephrine solutions can be stored in polyvinyl chloride (PVC) bags and polypropylene (PP) syringes.[3][4][8] However, it is crucial to ensure that the chosen container does not leach impurities that could catalyze degradation. For critical applications, using containers made of cyclic olefin copolymer (COC) or glass is also an option.[8]
Q5: Is it necessary to add antioxidants to my norepinephrine solutions?
A5: While antioxidants like ascorbic acid or sodium metabisulfite can be used to inhibit oxidation, their inclusion is not always necessary or desirable, depending on the experimental context.[13][14] Many commercial norepinephrine formulations for clinical use contain antioxidants.[15] However, for research purposes, it is often preferred to use antioxidant-free formulations to avoid potential confounding effects in biological assays.[16][17][18] If preparing solutions for short-term use under proper storage conditions (i.e., protected from light, refrigerated, and at an appropriate pH), antioxidants may not be required.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability and Poor Reproducibility in Experimental Results
-
Possible Cause: This is often a direct consequence of norepinephrine degradation, leading to a lower and inconsistent effective concentration of the active compound in your assays.[13] The stability of norepinephrine is highly sensitive to handling and storage conditions.[8]
-
Troubleshooting Steps:
-
Confirm Solution Integrity: Always use freshly prepared solutions or solutions that have been stored under validated conditions. Discard any solution that shows signs of discoloration.[5]
-
Implement Single-Use Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.[13]
-
Standardize Solution Preparation: Ensure consistency in the salt form (e.g., bitartrate), solvent, and pH of your norepinephrine solutions across all experiments.[13]
-
Perform Quality Control: For critical long-term studies, periodically assess the concentration and purity of your stock solution using a stability-indicating method like HPLC.[1][5]
-
Issue 2: Precipitation Observed in the Norepinephrine Solution
-
Possible Cause: Precipitate formation can arise from several factors, including repeated freeze-thaw cycles, a shift in pH leading to the formation of insoluble degradation products, or incompatibility with the diluent.[5]
-
Troubleshooting Steps:
-
Immediate Action: Do not use any solution that contains a visible precipitate.[5]
-
Review Preparation Protocol: Ensure that the norepinephrine L-bitartrate is fully dissolved during preparation. You can gently vortex to aid dissolution.[13]
-
Check for pH Shifts: Measure the pH of your solution. If it has shifted outside the optimal range of 3.6-6.0, this could be the cause.[7]
-
Evaluate Diluent Compatibility: While 5% dextrose in water (D5W) and normal saline (NS) are common diluents, ensure there are no incompatibilities with other components in your experimental medium.[4][19]
-
Issue 3: Inconsistent Biological Response Despite Consistent Dosing Calculations
-
Possible Cause: Different salt forms of norepinephrine (e.g., bitartrate, hydrochloride) have different molecular weights. Using them interchangeably without accounting for the weight of the salt will lead to dosing errors.[13]
-
Troubleshooting Steps:
-
Verify the Salt Form: Always confirm the exact salt form of the norepinephrine you are using from the manufacturer's label.
-
Calculate Molar Equivalents: Base all your dosing calculations on the molar concentration of the norepinephrine base to ensure consistency across different salt forms.
-
Maintain Detailed Records: Document the specific lot number and salt form of the norepinephrine used in each experiment to aid in troubleshooting any future inconsistencies.
-
Degradation Pathway and Prevention Workflow
The following diagram illustrates the primary degradation pathway of norepinephrine and a recommended workflow for preventing it.
Sources
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. viatris.com [viatris.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 17. US10159657B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 18. US11413259B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 19. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-(+)-Norepinephrine L-bitartrate Concentration for In Vitro Experiments
Welcome to the technical support center for (S)-(+)-Norepinephrine L-bitartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of norepinephrine in your experiments. My aim here is not to provide a rigid protocol but to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions you might have before starting your experiments.
Q1: What form of norepinephrine should I use for my experiments, and why is the L-bitartrate salt common?
A1: For most in vitro studies, the L-bitartrate salt of (S)-(+)-Norepinephrine is recommended.[1] The reason lies in its enhanced stability and solubility in aqueous solutions compared to the free base.[1][2] The bitartrate salt is a crystalline solid that is more straightforward to handle and weigh accurately.[2] It's crucial to use the biologically active (S)-(+) isomer, also known as L-norepinephrine, as it is the endogenous form that interacts with adrenergic receptors.[3]
Q2: How should I prepare my stock solution of this compound?
A2: Preparing a stable and accurate stock solution is the cornerstone of reproducible experiments. Norepinephrine is highly susceptible to oxidation, which is accelerated by light, oxygen, heat, and a pH above 6.0.[4][5][6] Oxidation is visually indicated by a color change to pink, red, or brown.[4]
Here is a validated protocol for preparing a 10 mM stock solution:
Protocol: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound monohydrate (MW: 337.28 g/mol )[1]
-
High-purity, sterile water (e.g., cell culture grade, Milli-Q)
-
L-Ascorbic acid (optional, as an antioxidant)[1]
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Pre-calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.37 mg of this compound monohydrate.[1]
-
Solvent Preparation (Optional but Recommended): To minimize oxidation, prepare your sterile water with an antioxidant like L-ascorbic acid at a final concentration of 0.1%.[7]
-
Weighing: Carefully weigh the required amount of norepinephrine bitartrate powder.
-
Dissolution: Add the powder to the sterile water (or water with ascorbic acid) to achieve the final concentration of 10 mM. Vortex gently until fully dissolved.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store immediately at -20°C or below, protected from light. Properly stored aliquots should be stable for several weeks, but it is best practice to prepare fresh solutions.[8]
Q3: What is the general concentration range I should test for my experiments?
A3: The optimal concentration of norepinephrine is highly dependent on the cell type, the specific adrenergic receptors expressed, and the biological response being measured. A good starting point is to perform a dose-response curve. Generally, concentrations can range from nanomolar (nM) to micromolar (µM).
| Application | Typical Concentration Range | Reference |
| Myocardial Cell Hypertrophy | 0.1 µM - 10 µM | [9] |
| Hippocampal Precursor Activation | 1 µM - 10 µM | [10] |
| Endothelial Cell Studies | ~5 ng/mL (~30 nM) | [11] |
| General Cell Culture | 50 nM - 1 µM | [12] |
It is crucial to determine the EC50 (half-maximal effective concentration) for your specific system, which represents the potency of norepinephrine in that context.[13]
Q4: What is the signaling pathway of norepinephrine?
A4: Norepinephrine acts by binding to adrenergic receptors (adrenoceptors), which are G-protein coupled receptors (GPCRs). The primary subtypes it interacts with are alpha (α1, α2) and beta (β1, with lower affinity for β2 and β3) receptors.[13][14][15]
-
α1-receptors: Couple to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway typically increases intracellular calcium.[14][15]
-
α2-receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]
-
β-receptors: Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[14]
The net cellular effect is a composite of the signals from the specific receptor subtypes expressed in your experimental model.
Caption: Norepinephrine signaling pathways.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My norepinephrine solution has turned pink/brown.
-
Possible Cause: This discoloration is a clear sign of oxidation and degradation of the norepinephrine molecule.[4] This process is accelerated by exposure to light, oxygen, elevated temperatures, and a pH above 6.0.[4][5]
-
Recommended Solution: Discard the discolored solution immediately, as its use will lead to inaccurate and unreliable results. To prevent this, always prepare fresh solutions for each experiment and protect them from light by using amber vials or wrapping containers in foil.[4] Storing single-use aliquots at -20°C or colder is also a critical preventative measure.
Problem 2: I'm observing inconsistent or weaker-than-expected results.
-
Possible Cause 1: Agonist Degradation: As mentioned, norepinephrine is unstable. If your stock solution has been stored improperly or for too long, its effective concentration will be lower than calculated.[4]
-
Recommended Solution: Always use freshly prepared or properly stored single-use aliquots.[4] For critical experiments, consider performing a quality control check of your stock solution to confirm its concentration.
-
Possible Cause 2: Receptor Desensitization: Prolonged or repeated exposure of cells to norepinephrine can lead to receptor desensitization. This is a protective mechanism where the cell becomes less responsive to the agonist. Mechanistically, this can involve the uncoupling of the receptor from its G-protein, even without a decrease in receptor density.[16][17]
-
Recommended Solution: Minimize the exposure time of your cells to norepinephrine to what is necessary to observe the desired effect. If your experimental design requires longer incubation, be aware that the cellular response may diminish over time. Consider performing a time-course experiment to characterize the onset and duration of the response and any subsequent desensitization.
Problem 3: I see a precipitate in my solution after thawing.
-
Possible Cause: Precipitate formation can occur due to repeated freeze-thaw cycles, which can affect the solubility and stability of the compound.[4] It may also indicate that the norepinephrine has degraded into insoluble byproducts.
-
Recommended Solution: Do not use a solution with a visible precipitate.[4] The best practice is to prepare single-use aliquots to avoid freeze-thaw cycles altogether.[1]
Experimental Workflow: Optimizing Norepinephrine Concentration
This workflow provides a systematic approach to determining the optimal concentration for your experiments.
Caption: Workflow for dose-response analysis.
By following these guidelines and understanding the chemical nature of this compound, you can ensure the generation of high-quality, reproducible data in your research.
References
- BenchChem. (n.d.). Technical Support Center: Handling Light-Sensitive Norepinephrine Solutions.
- BenchChem. (2025). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays.
- ChemicalBook. (n.d.). 636-88-4(this compound) Product Description.
- Vatner, D. E., et al. (1988). Chronic norepinephrine elicits desensitization by uncoupling the beta-receptor. PubMed.
- Fleming, W. W., & Westfall, D. P. (1975). Desensitization by noradrenaline of responses to stimulation of pre- and postsynaptic adrenoceptors. PubMed.
- Husain, A., et al. (1997). Desensitization of norepinephrine receptor function is associated with G protein uncoupling in the rat aorta. PubMed.
- Sattin, A. (n.d.). Physiology, Noradrenergic Synapse. StatPearls - NCBI Bookshelf - NIH.
- Wikipedia. (n.d.). Norepinephrine.
- Kaye, D. M., et al. (1998). Presynaptic modulation of the norepinephrine-induced beta-adrenergic receptor desensitization phenomenon in vivo. PubMed.
- O'Donnell, J., et al. (2019). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. PubMed Central.
- CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism.
- ChemicalBook. (n.d.). Norepinephrine Bitartrate CAS#: 69815-49-2.
- Paris Brain Institute. (n.d.). Noradrenaline (or norepinephrine).
- ASHP Publications. (n.d.). Norepinephrine Bitartrate.
- Vatner, D. E., et al. (n.d.). Chronic norepinephrine elicits desensitization by uncoupling the beta-receptor.
- ASHP Publications. (n.d.). Norepinephrine Bitartrate.
- Calbiochem. (n.d.). Norepinephrine-(+)-bitartrate salt monohydrate - CAS 108341-18-0.
- Cayman Chemical. (n.d.). (-)-Norepinephrine (bitartrate hydrate) - PRODUCT INFORMATION.
- New Drug Approvals. (2021). Norepinephrine bitartrate.
- Chem-Impex. (n.d.). L-(-)-Norepinephrine (+)-bitartrate salt monohydrate.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex Norepinephrine Dose-Response Curves In Vitro.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Norepinephrine.
- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.
- Sigma-Aldrich. (n.d.). L-(−)-Norepinephrine (+)-bitartrate salt monohydrate.
- D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annals of Pharmacy.
- Sigma-Aldrich. (n.d.). Norepinephrine L-bitartrate 99 339091-66-6.
- PubChem. (n.d.). Norepinephrine Bitartrate.
- PubMed Central. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL.
- NIH. (n.d.). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex.
- BenchChem. (n.d.). Technical Support Center: Improving the Long-Term Stability of Norepinephrine Formulations.
- ResearchGate. (n.d.). 35 questions with answers in NOREPINEPHRINE | Science topic.
- Google Patents. (n.d.). US10471026B2 - Norepinephrine compositions and methods therefor.
- Japanese Pharmacopoeia. (n.d.). 650 - Norepinephrine Injection / Official Monographs for Part I.
- Simpson, P. (1983). Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response. PubMed Central - NIH.
- ResearchGate. (2012). Which type of norepinephrine to use?.
- Patsnap Synapse. (2024). What is the mechanism of Norepinephrine Bitartrate?.
- AWS. (n.d.). Norepinephrine ELISA.
- (n.d.). Norepinephrine (Levophed®).
- Frontiers. (n.d.). Impact of norepinephrine on immunity and oxidative metabolism in sepsis.
- Jiao, J., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. Journal of Neuroscience.
- Colucci, W. S. (1996). The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure. PubMed.
- University of Arizona. (n.d.). Norepinephrine Induces Lung Microvascular Endothelial Cell Death by NADPH Oxidase-Dependent Activation of Caspase-3.
- ResearchGate. (n.d.). Cell cultures treated with norepinephrine display increased information... | Download Scientific Diagram.
- Patsnap Synapse. (2024). What are the side effects of Norepinephrine Bitartrate?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 16. Chronic norepinephrine elicits desensitization by uncoupling the beta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Desensitization of norepinephrine receptor function is associated with G protein uncoupling in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with (S)-(+)-Norepinephrine L-bitartrate
Welcome to the technical support center for (S)-(+)-Norepinephrine L-bitartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in vitro and in vivo experiments. Inconsistent results with norepinephrine are frequently traced back to its inherent chemical instability. This document provides in-depth, experience-driven advice to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with norepinephrine are highly variable between experiments. What are the most likely causes?
Inconsistent results with norepinephrine are a common challenge, primarily due to its susceptibility to degradation. The catechol structure in norepinephrine is prone to oxidation, which can be accelerated by exposure to light, heat, and oxygen. This degradation leads to the formation of inactive byproducts, reducing the effective concentration of the active compound in your experiments.[1]
Troubleshooting Steps:
-
Review your solution preparation and storage protocol: Norepinephrine solutions should be prepared fresh for each experiment whenever possible.[1] If storage is necessary, aliquots should be stored at -20°C for long-term use (up to one year) or at 4°C for short-term use (up to five days), protected from light.[1]
-
Incorporate an antioxidant: The use of an antioxidant, such as ascorbic acid or sodium metabisulfite, is highly recommended to preserve the biological activity of norepinephrine in solution.[1][2]
-
Control the pH of your solutions: Norepinephrine is most stable in acidic conditions, with a pH range of 3.0 to 4.5.[2] Stability decreases as the pH becomes more alkaline.[3][4][5]
-
Minimize light exposure: Throughout your experimental workflow, from solution preparation to application to cells, it is crucial to protect norepinephrine solutions from light. Use amber or light-blocking tubes and cover culture vessels with aluminum foil.[2][6]
Q2: I've observed a color change in my norepinephrine stock solution. Is it still usable?
A color change, typically to a pink, brown, or black hue, is a visual indicator of norepinephrine oxidation. This process, which forms noradrenochrome and other degradation products, renders the solution inactive.[7] Therefore, any discolored norepinephrine solution should be discarded and a fresh solution prepared.
Key Insight: Visual inspection alone may not be sufficient to assess the compatibility of admixtures. In some cases, significant degradation can occur before a color change is noticeable.[3][4][5]
Q3: What is the best way to prepare a stable stock solution of this compound for cell culture experiments?
Preparing a stable stock solution is paramount for obtaining reproducible results. The following protocol is based on established best practices.
Detailed Protocol for 10 mM Norepinephrine Bitartrate Stock Solution:
-
Prepare your solvent with an antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, purified water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your desired solvent (e.g., PBS, pH 7.2) to a final concentration of 100 µM.
-
-
Weighing Norepinephrine Bitartrate:
-
On a calibrated analytical balance, carefully weigh the required amount of this compound monohydrate (MW: 337.28 g/mol ). For a 10 mM stock solution, you will need 3.37 mg per 1 mL of solvent.[1]
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared solvent containing the antioxidant to the tube to achieve the final desired concentration.
-
Vortex gently until the powder is completely dissolved.
-
-
Sterilization and Storage:
-
Filter the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 5 days).[1]
-
Quantitative Data Summary: Solubility and Stability
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] |
| Water | 1 mg/mL | [1] |
| Storage Condition | Diluent | Stability | Reference |
| Refrigerated (+5±3°C) | 0.9% NaCl | Up to 1 year | [1] |
| Frozen (-20±5°C) | 0.9% NaCl | Up to 1 year | [1] |
| Room Temperature (+25±2°C) | 0.9% NaCl | Up to 3 months (in COC vials) | [1] |
Advanced Troubleshooting
Q4: My dose-response curve for norepinephrine is not sigmoidal, or the EC50 value is shifted significantly. What could be the issue?
A non-ideal dose-response curve can stem from several factors beyond simple degradation.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent dose-response curves.
-
Receptor Expression and Subtype: Norepinephrine exhibits selectivity for adrenergic receptor subtypes, with a tenfold higher affinity for β1AR over β2AR.[8] Ensure your cell line expresses the appropriate receptor and that the expression levels are consistent between experiments.
-
Cell Health and Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. It is advisable to use cells within a defined passage number range.
-
Receptor Desensitization: Prolonged exposure to norepinephrine can lead to receptor desensitization, which would shift the EC50 value. Optimize your incubation times to capture the initial response.
Q5: I am conducting a receptor binding assay, and the specific binding of my radiolabeled norepinephrine is low. How can I improve this?
Low specific binding in a receptor binding assay can be due to a multitude of factors.
Experimental Protocol: Optimizing a Norepinephrine Receptor Binding Assay
-
Cell Preparation:
-
Culture cells expressing the adrenergic receptor of interest to 80-90% confluency.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., phentolamine for alpha-receptors, propranolol for beta-receptors).
-
For total binding wells, add buffer only.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Washing and Detection:
-
Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Troubleshooting Low Specific Binding:
-
Radioligand Integrity: Ensure your radiolabeled norepinephrine has not degraded.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium without significant degradation of the ligand or receptor.
-
Buffer Composition: The pH and ionic strength of the binding buffer can influence receptor-ligand interactions.
Understanding the Mechanism: Norepinephrine Signaling
Norepinephrine primarily exerts its effects by binding to alpha and beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DailyMed - NOREPINEPHRINE BITARTRATE solution [dailymed.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 10. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
(S)-(+)-Norepinephrine L-bitartrate stability in different buffer solutions
Welcome to the Technical Support Center for (S)-(+)-Norepinephrine L-bitartrate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the stability and efficacy of your norepinephrine solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My norepinephrine solution turned a pink or brownish color. What happened, and can I still use it?
A: The discoloration of your norepinephrine solution is a clear visual indicator of chemical degradation, specifically oxidation.[1] The catechol moiety of the norepinephrine molecule is highly susceptible to oxidation, which is accelerated by exposure to light, oxygen, and a pH outside the optimal acidic range.[2][3][4] This process forms quinone-type products, which are colored.
You should NOT use any discolored or precipitated solution. Discard it immediately. The presence of color indicates a loss of potency and the formation of potentially confounding degradation products.[5][6]
Q2: What is the optimal pH for preparing and storing my norepinephrine buffer solution?
A: The pH of the solution is the most critical factor determining the stability of norepinephrine.[5][6] To minimize degradation, you must maintain the solution within an acidic pH range.
-
Optimal Range: The recommended pH is between 3.0 and 4.5 .[7][8][9]
-
Alkaline Instability: Norepinephrine is extremely labile in neutral or alkaline conditions.[4][10] For instance, at pH 7.5, a 5% loss of potency can occur in just 4 hours.[5][6] At a pH of 8.26, the half-life can be as short as 5.5 minutes.[11]
The acidic environment protonates the amine group and helps protect the catechol hydroxyl groups from oxidation.
Q3: Which diluent or buffer system is best for my norepinephrine solution?
A: The choice of diluent has a significant impact on stability.
-
Recommended: 5% Dextrose (D5W) , either alone or in combination with normal saline (0.9% Sodium Chloride), is the preferred diluent. Dextrose provides a protective effect, reducing the rate of oxidation.[5][6][8]
-
Not Recommended: Using normal saline alone is generally discouraged as it offers less protection against oxidation compared to dextrose-containing solutions.[8][12] While some studies show stability in normal saline, this requires stringent control over all other factors (light, temperature, pH).[13][14]
-
Buffer Systems: If a specific buffer is required for your experimental design, citrate or acetate buffers that maintain a pH between 3.5 and 4.5 are suitable choices.[15] Avoid phosphate buffers that might raise the pH into a less stable range.
Q4: How should I store my prepared norepinephrine solutions to maximize shelf-life?
A: Proper storage is essential and involves controlling temperature and light exposure.
-
Temperature: For long-term stability, solutions should be stored at refrigerated (2°C to 8°C ) or frozen (-20°C ) temperatures.[16][17] Studies have shown that solutions stored under these conditions can maintain stability for extended periods, from 30 days to over a year, depending on the container and concentration.[13][14][16][17] Storage at room temperature leads to significantly faster degradation.[16][17]
-
Light Protection: Norepinephrine is highly sensitive to light.[7][8][10] Always store solutions in amber vials or wrap containers in foil or other light-blocking material.[12] Solutions protected from light are stable for significantly longer than those exposed to ambient light.[11][18]
-
Oxygen: Minimize the headspace in your storage vials to reduce the amount of available oxygen.[12] For critical long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon before sealing can further enhance stability.[15]
Troubleshooting Guide
Problem: Inconsistent results or lower-than-expected potency in my assay.
This is a common issue directly linked to the degradation of the norepinephrine active pharmaceutical ingredient (API).
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent norepinephrine assay results.
Problem: Visible precipitate in my refrigerated norepinephrine solution.
A: While norepinephrine bitartrate is sparingly soluble in water, precipitation upon refrigeration is uncommon if prepared correctly.
-
Check Concentration: Ensure your concentration does not exceed the solubility limits at the storage temperature.
-
Buffer Compatibility: Verify that your buffer components are not interacting with the norepinephrine bitartrate salt to form a less soluble complex.
-
pH Shift: A significant shift in pH during storage could affect solubility. Re-measure the pH of a similar, freshly prepared solution.
-
Action: Do not use solutions with precipitates. The homogeneity and concentration of the solution are compromised. Prepare a fresh batch, ensuring all components are fully dissolved before refrigeration.
Key Degradation Pathway: Oxidation
Norepinephrine's instability is primarily due to the oxidation of its catechol ring. This non-enzymatic process is a key concern for in vitro solutions.
Caption: Simplified pathway of norepinephrine oxidation leading to discoloration.
Data Summary: Stability of Norepinephrine Solutions
The following table summarizes stability data based on published studies. "Stable" is generally defined as retaining >90% of the initial concentration.
| Diluent / Buffer | Concentration | Temperature | Light Condition | Stability / Shelf-Life | Reference |
| 5% Dextrose (D5W) | 64 mg/L | 4°C (Refrigerated) | Protected from Light | Stable for up to 61 days | [11][18] |
| Normal Saline (NS) | 64 mg/L | 4°C (Refrigerated) | Protected from Light | Stable for up to 61 days | [11][18] |
| D5W or NS | 64 mg/L | 4°C (Refrigerated) | Exposed to Light | Stable for up to 39 days | [11][18] |
| 5% Dextrose (D5W) | 5 mg/L | Room Temperature | Not Specified | 5% loss in 6 hours at pH 6.5; 5% loss in 4 hours at pH 7.5 | [5][6][19] |
| 5% Dextrose (D5W) | 0.2 & 0.5 mg/mL | -20°C (Frozen) | Protected from Light | Stable for at least 1 year | [16][17] |
| 5% Dextrose (D5W) | 0.2 & 0.5 mg/mL | 5°C (Refrigerated) | Protected from Light | Stable for at least 1 year | [16][17] |
| Normal Saline (NS) | 8 µg/mL | 2-6°C & 22-25°C | Protected from Light | Stable for at least 30 days | [13][14][20] |
Experimental Protocol: Stability Assessment via HPLC
This protocol outlines a stability-indicating HPLC method to quantify this compound and its degradation products.
Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase, such as a phosphate or citrate buffer with an organic modifier like methanol or acetonitrile. A common approach involves an ion-pairing agent like octane sulfonate.[2]
-
Standard Solution: Accurately weigh and dissolve norepinephrine bitartrate reference standard in the diluent (e.g., D5W, pH adjusted to ~3.5 with HCl) to create a stock solution. Prepare a series of working standards by serial dilution.
-
Test Samples: Prepare your norepinephrine solutions in the desired buffer systems and concentrations. Divide them into different storage conditions (e.g., 25°C/exposed to light, 4°C/protected from light, etc.).
Forced Degradation Study (Method Validation)
To ensure the analytical method is "stability-indicating," you must demonstrate that degradation products do not interfere with the main norepinephrine peak.[2][3][16]
-
Acid Hydrolysis: Add 1M HCl to a sample and heat at ~80°C for 1-2 hours.[14]
-
Base Hydrolysis: Add 1M NaOH to a sample at room temperature. Degradation is rapid; monitor closely.[11][14]
-
Oxidative Degradation: Add 3-6% H₂O₂ to a sample and store at room temperature for several hours.[16]
-
Thermal Degradation: Heat a sample at ~80°C for up to 72 hours.[16]
-
Photodegradation: Expose a sample to direct UV light for 24-48 hours.[16]
-
Neutralize the acid/base-stressed samples before injection. Dilute all samples to the target concentration.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detector at approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Analysis: Inject the standards to create a calibration curve. Inject the samples from the stability study at specified time points (e.g., T=0, 24h, 48h, 7 days, etc.). Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main norepinephrine peak.
Data Evaluation
-
Calculate the concentration of norepinephrine remaining in each sample at each time point using the calibration curve.
-
The stability is typically defined as the time at which the concentration drops to 90% of its initial value.
-
Observe the chromatograms from the forced degradation study to confirm that degradation peaks are well-resolved from the parent peak.
References
- Norepinephrine Bitartrate Injection - Viatris. (2023-09-22).
-
Norepinephrine Bitartrate Injection, USP; 4 mg/4 mL (1 mg/mL). (2021-02-24). Amneal Pharmaceuticals.[Link]
-
Label: NOREPINEPHRINE BITARTRATE solution - DailyMed - NIH. U.S. National Library of Medicine.[Link]
-
Coli Louvisse de Abreu, L., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. Biomedical Chromatography, 34(7). [Link]
-
Coli Louvisse de Abreu, L., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed.[Link]
-
Kassay-Farkas, N., & Wyse, D. G. (1986). Prevention of Electrochemical Oxidation of Norepinephrine Caused by Transmural Electrical Stimulation. Blood Vessels, 23(3), 160-4. [Link]
-
Coli Louvisse de Abreu, L., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. Semantic Scholar.[Link]
-
Norepinephrine Bitartrate. ASHP Publications.[Link]
-
Walker, S. E., et al. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 63(2), 113–119. [Link]
-
Bourdeaux, D., et al. (2020). Long-term stability of ready- to- use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy.[Link]
-
Kaushal, G., et al. (2012). Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. ResearchGate.[Link]
-
Kaushal, G., et al. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Taylor & Francis Online.[Link]
-
Troadec, J. D., et al. (2001). Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress. Journal of Neurochemistry, 79(1), 200-10. [Link]
-
The stability of Noradrenaline in physiological saline solutions. ResearchGate.[Link]
-
Kaushal, G., et al. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Taylor & Francis Online.[Link]
-
Walker, S., et al. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy.[Link]
-
Norepinephrine Bitartrate. ASHP Publications.[Link]
-
Walker, S., et al. (2010). Stability of norepinephrine solutions in normal saline and 5% dextrose in water. Semantic Scholar.[Link]
-
Bourdeaux, D., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy.[Link]
-
Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Prime Scholars.[Link]
- Norepinephrine compositions and methods therefor.
-
Restoring the Redox and Norepinephrine Homeostasis in Mouse Brains Promotes an Antidepressant Response. ACS Publications.[Link]
-
Sautou, V., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. PubMed.[Link]
-
Impact of norepinephrine on immunity and oxidative metabolism in sepsis. Frontiers.[Link]
-
Norepinephrine Bitartrate. ASHP Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. viatris.com [viatris.com]
- 8. DailyMed - NOREPINEPHRINE BITARTRATE solution [dailymed.nlm.nih.gov]
- 9. medline.com [medline.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. CA3051467A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 16. ejhp.bmj.com [ejhp.bmj.com]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 19. publications.ashp.org [publications.ashp.org]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing (S)-(+)-Norepinephrine L-bitartrate Solutions
<_
Introduction
(S)-(+)-Norepinephrine (also known as L-Noradrenaline) is a critical catecholamine neurotransmitter and hormone used extensively in research.[1][2] Its catechol structure, a benzene ring with two adjacent hydroxyl groups, makes it highly susceptible to oxidation, leading to solution discoloration, loss of potency, and the formation of potentially confounding degradation products.[3][4] This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols to prevent the oxidation of (S)-(+)-Norepinephrine L-bitartrate in solution, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my norepinephrine solution turning pink, red, or brown?
This discoloration is a classic visual indicator of oxidative degradation.[5] The catechol moiety of norepinephrine first oxidizes into a highly reactive intermediate called norepinephrine-o-quinone.[6][7][8] This intermediate then undergoes a series of reactions, including cyclization, to form colored compounds like noradrenochrome, and eventually polymerizes into brown or black melanin-like pigments.[4][6] This process is accelerated by exposure to oxygen, light, higher pH, and the presence of metal ions.[9] Any discolored solution should be discarded immediately as it indicates reduced potency and the presence of degradation products that could interfere with your experiments.[5]
Q2: What is the optimal pH for preparing and storing norepinephrine solutions?
The stability of norepinephrine is highly pH-dependent.[10] Oxidation is significantly accelerated in neutral or alkaline conditions (pH > 6).[9] To ensure stability, solutions should be prepared and stored in an acidic buffer, ideally within a pH range of 3.5 to 4.5 .[9][11][12] This acidic environment keeps the catechol hydroxyl groups protonated, making them much less susceptible to oxidation.[13]
Q3: What are the best antioxidants to use and at what concentration?
Antioxidants, or reducing agents, are essential for preventing oxidation. The most commonly used and effective options are:
-
Sodium Metabisulfite (or Sodium Bisulfite): Acts as an oxygen scavenger. A typical concentration is 0.1 to 0.2 mg/mL.
-
Ascorbic Acid (Vitamin C): Donates electrons to reduce the norepinephrine-o-quinone back to norepinephrine.[14] It is also a potent antioxidant in its own right.
-
N-acetylcysteine (NAC): A thiol-containing antioxidant that can also protect against degradation.
While norepinephrine itself has antioxidant properties due to its catechol structure, this inherent activity is not sufficient to prevent its own degradation in solution.[15][16]
Q4: My solution contains antioxidants and is buffered correctly, but still degrades. What else can I do?
If degradation persists, consider these critical factors:
-
Metal Ion Contamination: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for norepinephrine oxidation.[9][17] The inclusion of a chelating agent like Disodium EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.01 to 0.1 mg/mL can sequester these ions and significantly improve stability.[11][18]
-
Oxygen Exposure: Dissolved oxygen is a primary driver of oxidation.[9] Before sealing your container, sparge the solution and the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Photodegradation can accelerate oxidation.[9][19] Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil.[5]
-
Temperature: Store stock solutions at recommended low temperatures, either refrigerated (2-8°C) or frozen (-20°C), to slow the rate of chemical degradation.[9][20]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration (Within Hours of Preparation)
| Possible Cause | Recommended Solution |
| Incorrect pH (too high) | Verify the final pH of your solution is between 3.5 and 4.5 using a calibrated pH meter. Adjust with a suitable acidic buffer (e.g., citrate buffer). |
| High Oxygen Content | Prepare solutions using deoxygenated water (e.g., boiled and cooled, or sparged with N₂/Ar). Purge the vial headspace with inert gas before capping. |
| Metal Ion Contamination | Use high-purity water and reagents. Add Disodium EDTA (0.01-0.1 mg/mL) to the buffer to chelate catalytic metal ions. |
| Significant Light Exposure | Work in a dimly lit area or under yellow light. Immediately transfer the prepared solution to a light-protected container (amber vial). |
Issue 2: Precipitate Formation in the Solution
| Possible Cause | Recommended Solution |
| Advanced Degradation | The precipitate may be insoluble melanin-like polymers resulting from extensive oxidation. The solution is compromised and must be discarded. |
| Solubility Issues | Ensure the concentration of norepinephrine L-bitartrate does not exceed its solubility limit in your chosen solvent and temperature. Gentle warming may help dissolve, but cool before long-term storage. |
| Buffer Incompatibility | Confirm that your buffer components are not reacting with the norepinephrine salt to form an insoluble complex. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Recommended Solution |
| Loss of Active Compound | The effective concentration of norepinephrine is decreasing over time due to degradation. This is often the primary cause of inconsistent results. |
| Interference from Degradation Products | Oxidation byproducts may have biological or chemical activity that interferes with your assay.[3] |
| Variability in Preparation | Inconsistent solution preparation methods (e.g., different exposure to air or light) can lead to varying levels of degradation between batches. |
Solution Workflow:
-
Always prepare fresh dilutions for daily experiments from a properly stored, stabilized stock solution.
-
Implement a stability testing protocol. Use an analytical method like HPLC-UV to quantify the concentration of norepinephrine in your stock solution over time.[21][22][23] This will establish a reliable "use-by" date for your specific preparation.
-
Standardize your preparation protocol. Follow the detailed steps outlined in the protocols section below to ensure minimal variability between batches.
Diagrams and Visual Workflows
Norepinephrine Oxidation Pathway
The following diagram illustrates the key steps in the oxidative degradation of norepinephrine, leading to the formation of colored products.
Caption: Key pathway of norepinephrine oxidation.
Troubleshooting Workflow: Solution Discoloration
This flowchart provides a logical sequence of steps to diagnose and resolve the common issue of solution discoloration.
Caption: Troubleshooting flowchart for solution discoloration.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
This protocol details the preparation of a 10 mM stock solution with recommended stabilizers.
Materials:
-
This compound (MW: 319.29 g/mol )
-
Citric Acid (monohydrate, MW: 210.14 g/mol )
-
Sodium Citrate (dihydrate, MW: 294.10 g/mol )
-
Disodium EDTA (dihydrate, MW: 372.24 g/mol )
-
Sodium Metabisulfite (MW: 190.11 g/mol )
-
High-purity, deoxygenated water (e.g., HPLC-grade, sparged with Argon for 20 min)
-
Calibrated pH meter
-
Amber glass vials with airtight caps
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
Prepare a 0.1 M solution of Citric Acid (2.10 g in 100 mL water).
-
Prepare a 0.1 M solution of Sodium Citrate (2.94 g in 100 mL water).
-
In a beaker, combine approximately 62 parts of the Citric Acid solution with 38 parts of the Sodium Citrate solution.
-
Measure the pH and adjust to exactly 4.0 by adding small volumes of either solution.
-
-
Add Stabilizers to the Buffer:
-
To 50 mL of your pH 4.0 citrate buffer, add:
-
Disodium EDTA: 5.0 mg (for a final concentration of 0.1 mg/mL).
-
Sodium Metabisulfite: 10.0 mg (for a final concentration of 0.2 mg/mL).
-
-
Stir gently until fully dissolved. This is now your "Stabilizing Buffer".
-
-
Weigh Norepinephrine:
-
In a separate container, accurately weigh 31.93 mg of this compound.
-
-
Prepare the Final Solution:
-
Add the weighed norepinephrine to a 10 mL volumetric flask.
-
Add the Stabilizing Buffer to the flask, bringing the total volume to exactly 10 mL.
-
Cap and invert gently until the solid is completely dissolved. Avoid vigorous shaking or vortexing to minimize oxygen introduction.
-
-
Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber vials.
-
Gently flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Label clearly and store at 2-8°C for short-term use (days) or -20°C for long-term storage (weeks to months).
-
Protocol 2: Monitoring Stability with HPLC-UV
This is a general workflow to assess the concentration of norepinephrine over time. Method development and validation specific to your equipment are required.
-
System: Reversed-Phase HPLC with UV detection.[22]
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is common. For example, a mobile phase could consist of a 90:10 (v/v) mixture of 0.05% formic acid in water and acetonitrile.[23] An alternative could be a buffer with sodium acetate at pH 3.1.[21] The mobile phase should be filtered and degassed.[22]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[7]
-
Procedure:
-
Prepare a fresh calibration curve (e.g., 1, 5, 10, 50, 100 µM) using your stabilized stock solution.
-
At specified time points (T=0, T=24h, T=72h, etc.), thaw (if frozen) a sample of your stored stock solution.
-
Dilute the sample to fall within the linear range of your calibration curve.
-
Inject the sample and quantify the norepinephrine peak area.
-
Calculate the concentration and express it as a percentage of the initial (T=0) concentration. A solution is generally considered stable if it retains >90-95% of its initial concentration.[20]
-
References
- Aronson JK. 'Where name and image meet'—the argument for 'adrenaline'. British Medical Journal. 2000 Feb.
-
Manini, P., d'Ischia, M., & Prota, G. (2002). Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation. PubMed. Available at: [Link]
-
Manini, P., d'Ischia, M., & Prota, G. (2002). Oxidation Chemistry of Norepinephrine: Partitioning of the O-Quinone between Competing Cyclization and Chain Breakdown Pathways and Their Roles in Melanin Formation. American Chemical Society. Available at: [Link]
-
Mishra, A., Upadhyay, A., Patra, A., Chaudhury, S., & Chattopadhyay, P. (2009). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. MDPI. Available at: [Link]
-
Whistler, R. L., & Moore, T. R. (1963). Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine. PubMed. Available at: [Link]
-
Alves, G., Guterres, S., & Pohlmann, A. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Norepinephrine. HELIX Chromatography. Available at: [Link]
-
Lee, F. W., & Ho, S. T. (1999). A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid. PubMed. Available at: [Link]
-
Kumar, P., Kumar, A., & Kumar, R. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. PubMed. Available at: [Link]
-
Hjemdahl, P., Daleskog, M., & Kahan, T. (1979). Stability of human plasma catecholamines. PubMed. Available at: [Link]
-
PubChem. (n.d.). noradrenaline and adrenaline degradation | Pathway. PubChem. Available at: [Link]
-
Sugumaran, M. (2018). Oxidation of epinephrine and norepinephrine. ResearchGate. Available at: [Link]
-
Norepinephrine - Faculty. (n.d.). Available at: [Link]
-
ASHP Publications. (n.d.). Norepinephrine Bitartrate. ASHP Publications. Available at: [Link]
-
ResearchGate. (n.d.). Stability of norepinephrine infusions prepared in dextrose and normal saline solutions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chelating Agents as Color Stabilizers for Epinephrine Hydrochloride Solutions. ResearchGate. Available at: [Link]
-
D'Huart, E., Vigneron, J., Clarot, I., & Demoré, B. (2019). Stability of norepinephrine diluted in glucose 5% (G5%). ResearchGate. Available at: [Link]
-
Walker, S. E., & Law, S. (2007). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. NIH. Available at: [Link]
-
Nahas, G. G., & Poyart, C. (1967). Effect of arterial pH alterations on metabolic activity of norepinephrine. PubMed. Available at: [Link]
- Google Patents. (n.d.). US10159657B2 - Norepinephrine compositions and methods therefor. Google Patents.
- Google Patents. (n.d.). WO2018140894A1 - Norepinephrine compositions and methods therefor. Google Patents.
-
D'Huart, E., Vigneron, J., Clarot, I., & Demoré, B. (2019). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. ResearchGate. Available at: [Link]
-
Rajan, K. S., Wiehle, R. D., Riesen, W. H., Colburn, R. W., & Davis, J. M. (1977). Effect of metal chelating agents on the storage of norepinephrine in vitro by cerebral synaptic vesicles. PubMed. Available at: [Link]
-
May, J. M., Qu, Z. C., Nazarewicz, R., & Dikalov, S. (2013). Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine. PubMed. Available at: [Link]
-
Troadec, J. D., Marien, M., & Colpaert, F. C. (2001). Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress. PubMed. Available at: [Link]
-
Ji, S., & Liu, J. (2019). An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation. MDPI. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. Taylor & Francis Online. Available at: [Link]
-
Nishikimi, M., & Yagi, K. (2011). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. PubMed Central. Available at: [Link]
-
Kopin, I. J. (1999). Storage and Release of Catecholamines. Basic Neurochemistry. Available at: [Link]
-
Wikipedia. (n.d.). Catecholamine. Wikipedia. Available at: [Link]
-
Medical News Today. (n.d.). Catecholamines: What are they, and how do they function?. Medical News Today. Available at: [Link]
-
StatPearls. (n.d.). Biochemistry, Catecholamine Degradation. StatPearls. Available at: [Link]
Sources
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. Catecholamines: What are they, and how do they function? [medicalnewstoday.com]
- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of arterial pH alterations on metabolic activity of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10159657B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 12. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effect of metal chelating agents on the storage of norepinephrine in vitro by cerebral synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ejhp.bmj.com [ejhp.bmj.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Norepinephrine L-bitartrate solubility issues and solutions
Technical Support Center: (S)-(+)-Norepinephrine L-bitartrate
A Guide for Researchers, Scientists, and Drug Development Professionals
This compound, also known as L-Noradrenaline bitartrate, is a critical catecholamine used extensively in research to study adrenergic signaling, cardiovascular function, and neuronal pathways. However, its unique chemical structure—specifically the catechol group—makes it susceptible to oxidation, leading to common challenges with solubility, stability, and solution integrity. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of norepinephrine in your experiments.
Troubleshooting Guide: Dissolution and Stability
This section addresses the most common issues encountered when preparing and using norepinephrine solutions.
Q1: My norepinephrine bitartrate isn’t fully dissolving in my aqueous buffer (e.g., PBS). What steps can I take?
Incomplete dissolution is a frequent hurdle. The issue can stem from concentration limits, improper technique, or solvent quality. Follow this workflow to diagnose and solve the problem.
-
Verify Solubility Limits: First, confirm that your target concentration is within the compound's known solubility limits. Exceeding these is the most common cause of dissolution failure.
-
Prepare High-Purity, Deoxygenated Solvent: Use sterile, high-purity water or buffer (e.g., PBS, pH 7.2). To minimize oxidation, purge the solvent with an inert gas like nitrogen or argon for 15-20 minutes before use.[1]
-
Accurate Weighing: Use a calibrated analytical balance to weigh the norepinephrine bitartrate powder in a draft-free environment.[2]
-
Incremental Dissolution:
-
Transfer the weighed powder to a sterile, light-protected tube (e.g., an amber microcentrifuge tube).[2]
-
Add a small portion (e.g., 50-70%) of the final solvent volume to the powder.
-
Vortex gently for 1-2 minutes.[2] Avoid vigorous shaking, which can introduce more oxygen.
-
Add the remaining solvent to reach the final desired concentration and vortex again until the powder is completely dissolved.
-
-
Gentle Assistance (If Necessary):
-
Sonication: If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 37°C. However, be aware that heat can accelerate degradation and oxidation, so this should be a last resort and used with caution.[3]
-
-
Visual Inspection and Filtration: Visually inspect the solution against a dark background to ensure no particulates are present. For sterile applications, such as cell culture, filter the final solution through a sterile 0.22 µm syringe filter.[2]
Caption: Troubleshooting workflow for dissolving norepinephrine bitartrate.
Q2: I successfully dissolved the norepinephrine, but the solution turned pink or brown. What happened, and is it still usable?
This color change is a classic sign of oxidation. The catechol moiety in norepinephrine is highly susceptible to oxidation, especially when exposed to oxygen, light, or alkaline pH.[2][4] This process converts norepinephrine into inactive quinone byproducts, compromising the biological activity of your solution.[3]
Causality:
-
Oxygen: The primary culprit. Dissolved oxygen in non-purged solvents readily reacts with the catechol group.
-
Light: UV light provides the energy to initiate and accelerate oxidative reactions.[5]
-
pH: The stability of norepinephrine is highly pH-dependent. It is most stable in acidic conditions (pH 3.6-6).[6][7] As the pH becomes more alkaline, the molecule is deprotonated and becomes significantly more prone to oxidation.[4]
-
Metal Ions: Trace metal ions can catalyze the auto-oxidation process.[3]
Solutions and Prevention:
-
Never Use Discolored Solutions: A pink, brown, or precipitated solution should be discarded as it indicates significant degradation.[6][8]
-
Protect from Light: Always store both the solid powder and prepared solutions in light-resistant containers (e.g., amber vials) or by wrapping standard tubes in aluminum foil.[2][9]
-
Use Antioxidants: For applications that permit it, adding an antioxidant can dramatically improve stability.
-
Ascorbic Acid (Vitamin C): Often used in cell culture preparations. It acts as a reducing agent, preventing or reversing oxidation.[2][3] A common approach is to prepare the buffer with 100 µM L-ascorbic acid.[2]
-
Sodium Metabisulfite: Used in some commercial formulations as an antioxidant.[10]
-
EDTA: Can be included to chelate catalytic metal ions.[3]
-
-
Prepare Fresh: The most reliable practice is to prepare norepinephrine solutions fresh for each experiment.[2] Storing aqueous solutions for more than a day is not recommended unless stability has been validated under your specific conditions.[1]
Q3: What are the best solvents for this compound, and what are their typical solubility limits?
While aqueous buffers are common, organic solvents can achieve higher concentrations for stock solutions. The choice of solvent depends entirely on the experimental application and the required concentration.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes and Considerations |
| Water | ~31.9 mg/mL[11] | ~100 mM[11] | Practical solubility for many applications may be lower (~1 mg/mL) without pH adjustment or other aids.[2] |
| PBS (pH 7.2) | ~10 mg/mL[1][2] | ~29.6 mM | A common buffer for in vitro assays. Stability is limited at this pH. |
| DMSO | ≥30 mg/mL[11][12] | ≥89 mM[11][12] | Excellent for high-concentration stock solutions. Ensure final DMSO concentration in the assay is low to avoid solvent effects. |
| Dimethylformamide (DMF) | ~10 mg/mL[1][2] | ~29.6 mM | Another option for organic stock solutions. |
Note: The molecular weight of this compound monohydrate is 337.28 g/mol .[2][12] Some datasheets may reference the anhydrous form (319.27 g/mol ), so always check the certificate of analysis for your specific lot.[13]
Protocol for Preparing High-Concentration Stock in DMSO:
-
Weigh the required amount of norepinephrine bitartrate.
-
Add the desired volume of high-purity DMSO.
-
Vortex until fully dissolved. Ultrasonic assistance may be required.[12]
-
Store aliquots in light-protected tubes at -20°C or -80°C.
-
When preparing the working solution, dilute the stock into your final aqueous buffer. Ensure the residual amount of DMSO is insignificant, as it can have physiological effects at low concentrations.[1]
Frequently Asked Questions (FAQ)
-
Q: What are the ideal storage conditions for solid norepinephrine bitartrate and its solutions?
-
Solid: Store the powder at the temperature recommended by the supplier, typically 4°C or -20°C, and always protect it from light in a tightly sealed container.[1][9][12]
-
Solutions: Aqueous solutions should be prepared fresh. If short-term storage is necessary, store at 4°C, protected from light, for up to 5 days.[2] For longer-term storage, DMSO stock solutions can be aliquoted and stored at -20°C for up to one year.[2] Always minimize freeze-thaw cycles.[2]
-
-
Q: How critical is pH for the stability of my norepinephrine solution?
-
Extremely critical. The pH of the solution is a primary determinant of catecholamine stability.[6][7] Norepinephrine is stable at an acidic pH (3.6-6.0) but degrades rapidly in neutral or alkaline solutions.[6][7] The bitartrate salt form helps maintain a slightly acidic pH in unbuffered water. When using buffers like PBS (pH 7.2), be aware that the stability is markedly reduced, making the use of antioxidants or immediate use essential.[3]
-
-
Q: Why is dextrose 5% (D5W) often recommended as a diluent in clinical preparations?
-
Q: Do I need to purge my solvents with an inert gas?
References
- Benchchem. (n.d.). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays.
- MedChemExpress. (n.d.). Norepinephrine bitartrate monohydrate - Product Data Sheet.
- Tocris Bioscience. (n.d.). Noradrenaline bitartrate.
- ResearchGate. (2025, August 10). The stability of Noradrenaline in physiological saline solutions.
- American Society of Health-System Pharmacists. (n.d.). Norepinephrine Bitartrate.
- Google Patents. (n.d.). WO2018140894A1 - Norepinephrine compositions and methods therefor.
- Dr.Oracle. (2025, December 29). How to administer 4mg of norepinephrine (noradrenaline)?.
- Australasian Neonatal Medicines Formulary. (2025). Noradrenaline (Norepinephrine) - Standard Concentration 2025.
- Walker, S. E., Law, S., Garland, J., Fung, E., & Iazzetta, J. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 63(2).
- American Society of Health-System Pharmacists. (n.d.). Norepinephrine Bitartrate.
- American Society of Health-System Pharmacists. (n.d.). Norepinephrine Bitartrate.
- PubMed. (n.d.). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL.
- Cayman Chemical. (n.d.). (-)-Norepinephrine (bitartrate hydrate) - PRODUCT INFORMATION.
- Walker, S., Law, S., et al. (2010).
- SA Health. (n.d.). Noradrenaline (norepinephrine).
- Meitheal Pharmaceuticals. (2021, February 24).
- PubMed. (n.d.). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units.
- Sigma-Aldrich. (n.d.). NOREPINEPHRINE BITARTRATE (Monohydrate) SIGMA REFERENCE STANDARD.
- Bio-Techne. (n.d.). Noradrenaline bitartrate.
- Drug Approvals International. (2021, March 18).
- New Drug Approvals. (2021, March 18).
- Medinfo Galway. (n.d.). Noradrenaline (Norepinephrine) Intravenous Infusion for Adults.
- Royal Hospital for Women. (2021, December 16). LOCAL OPERATING PROCEDURE – CLINICAL NORADRENALINE DRUG PROTOCOL.
- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.
- ResearchGate. (2016, May 27). Could anybody tell me what salt or form of epinephrine would be the best working in cell culture?.
- Sigma-Aldrich. (n.d.). L-(−)-Norepinephrine (+)-bitartrate salt monohydrate.
- ChemicalBook. (n.d.). 636-88-4(this compound) Product Description.
- Google Patents. (n.d.). CA3051467A1 - Norepinephrine compositions and methods therefor.
- Official Monographs for Part I. (n.d.). Norepinephrine.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. drugapprovalsint.com [drugapprovalsint.com]
- 11. Noradrenaline bitartrate | Norepinephrine | Tocris Bioscience [tocris.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 636-88-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. droracle.ai [droracle.ai]
- 15. CA3051467A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
Technical Support Center: Ensuring Reproducibility in Experiments with (S)-(+)-Norepinephrine L-bitartrate
Welcome to the technical support center for (S)-(+)-Norepinephrine L-bitartrate. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments involving this critical adrenergic agonist. Norepinephrine's inherent instability presents significant challenges. This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your data.
Section 1: Critical Compound Fundamentals (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of norepinephrine bitartrate. Understanding these principles is the first line of defense against experimental variability.
Q1: My norepinephrine solution turned pink/brown. What happened, and can I still use it?
A: The pink, red, or brown discoloration is a definitive sign of oxidation and degradation.[1][2] Norepinephrine, a catecholamine, is highly susceptible to oxidation, especially when exposed to light, air (oxygen), or solutions with a pH above 6.0.[1][3] The initial pinkish hue is due to the formation of adrenochrome, which then polymerizes into brown or black melanin-like substances.[2][4]
Crucially, you must discard any discolored solution immediately. Using a degraded solution will lead to a lower effective concentration of the active compound, producing inaccurate and unreliable results.[1] The degradation products themselves could also have unintended biological effects, confounding your experiment.[5]
Q2: What is the optimal pH for preparing and storing norepinephrine solutions?
A: Norepinephrine is most stable in an acidic environment. The optimal pH range for stability is between 3 and 4.5.[6][7] Stability significantly decreases in neutral or alkaline conditions.[3] For instance, at a pH of 6.5, a 5% loss can occur in 6 hours, and at pH 7.5, this loss occurs in just 4 hours.[8] Therefore, preparing stock solutions in a slightly acidic buffer or using diluents like 5% Dextrose (which has an acidic pH) is recommended to protect against significant drug loss.[3][8]
Q3: What is the best way to prepare and store stock solutions to ensure long-term stability?
A: Proper preparation and storage are paramount. For a crystalline solid, store it at -20°C.[9] For solutions:
-
Solvent Choice: Norepinephrine bitartrate is sparingly soluble in water but soluble in DMSO (approx. 25 mg/ml) and dimethyl formamide (approx. 10 mg/ml).[6][9] For aqueous solutions, PBS (pH 7.2) can be used, but solubility is lower (approx. 10 mg/ml), and storage for more than one day is not recommended without stabilizers.[9]
-
Use Antioxidants: To prevent oxidation in aqueous solutions, especially those for in vitro or in vivo use, the addition of an antioxidant like sodium metabisulfite (0.1-0.2%) or ascorbic acid is crucial.[6][10][11]
-
Protect from Light: Always use amber vials or wrap containers in foil to protect solutions from light, as light exposure accelerates degradation.[5][12]
-
Temperature: For long-term storage, aliquoted solutions should be kept at -20°C or colder.[13] For short-term use, refrigeration at 2-8°C is acceptable for a limited time (e.g., up to 5 days, though stability can extend for longer under ideal conditions).[10][12]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.[1][11]
Q4: What are the key differences in handling norepinephrine for in vitro versus in vivo experiments?
A: While the core principles of preventing degradation apply to both, there are specific considerations:
-
In Vitro (e.g., Cell Culture): Culture media are typically buffered to a physiological pH (~7.4), which is alkaline enough to cause rapid norepinephrine degradation.[14] Therefore, it is essential to prepare the final working solution immediately before adding it to the cells. Do not pre-incubate norepinephrine in the media for extended periods.
-
In Vivo (e.g., IV Infusion): For intravenous administration, solutions are typically diluted in 5% Dextrose (D5W) or a D5W/saline mixture.[15] The acidic nature of D5W helps maintain stability.[3] A central line is preferred to minimize the risk of extravasation (leakage), which can cause severe tissue necrosis.[16][17] The infusion site must be monitored closely.
Section 2: Troubleshooting Experimental Workflows
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Problem 1: High Variability in Dose-Response Curves
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Degradation | The effective concentration of norepinephrine is decreasing over the course of the experiment due to oxidation. This is common in physiological buffers (pH ~7.4) at 37°C.[14] | Prepare working solutions fresh from a validated stock immediately before each experiment. If the experiment is lengthy, consider preparing a new dilution midway through. Use antioxidants in your stock solution.[11] |
| Inconsistent Aliquotting | Small pipetting errors when making serial dilutions can be magnified, leading to significant concentration inaccuracies at the lower end of the curve. | Use calibrated pipettes and proper technique. For the lowest concentrations, perform a larger intermediate dilution step rather than a very small direct dilution from the stock. |
| Adsorption to Plastics | Norepinephrine can adsorb to the surface of certain plastics, reducing the actual concentration in the solution, especially at low concentrations. | Use low-adhesion polypropylene tubes and pipette tips. Consider pre-rinsing tips and tubes with the solution before the final transfer. |
Problem 2: Lack of Expected Biological Response
| Potential Cause | Explanation & Causality | Recommended Solution |
| Complete Stock Degradation | The stock solution was improperly stored (e.g., exposed to light, room temperature, wrong pH) and has completely oxidized, containing little to no active norepinephrine. | Discard the old stock and prepare a fresh solution following the rigorous protocol outlined in Section 3. Always check for discoloration before use.[1] |
| Incorrect Salt Form Calculation | The molecular weight of this compound monohydrate (FW: 337.3 g/mol ) is different from the free base (FW: 169.18 g/mol ). Failure to account for the bitartrate and water mass results in a final concentration that is roughly half of what was intended. | Always use the full molecular weight of the salt hydrate (e.g., 337.3 g/mol ) when calculating the mass needed for your stock solution.[9] |
| Cellular Desensitization | Prolonged or repeated exposure of cells to an agonist like norepinephrine can lead to receptor downregulation or desensitization, reducing the response over time. | Ensure cells have an adequate "washout" period between treatments. Check literature for typical desensitization kinetics for your specific cell type or model. |
Problem 3: Inconsistent Results in In Vivo Studies
| Potential Cause | Explanation & Causality | Recommended Solution |
| Extravasation at Injection Site | Leakage of norepinephrine from the blood vessel into the surrounding tissue. This not only prevents the full dose from reaching systemic circulation but can also cause severe local vasoconstriction and tissue damage.[17] | Use a central venous catheter for infusions when possible.[16] If using a peripheral line, choose a large vein (e.g., antecubital) and monitor the site frequently for signs of blanching or swelling.[16][17] |
| In-line Inactivation | If co-administering other drugs, an alkaline solution (like sodium bicarbonate) in the same IV line will rapidly inactivate norepinephrine.[18][19] | Do not mix norepinephrine with alkaline solutions in the same IV line. Administer through a dedicated line or ensure compatibility before co-infusion.[18] |
| Rapid Enzymatic Degradation | In the body, norepinephrine is rapidly metabolized by enzymes like MAO and COMT.[5] This short half-life can lead to variable effects if administration is not continuous and stable. | For sustained effects, use a continuous infusion with a calibrated pump rather than bolus injections. This provides a more stable plasma concentration.[3] |
Section 3: Protocols for Enhanced Reproducibility
Following standardized, validated protocols is essential for minimizing variability.
Protocol 3.1: Preparation of a Validated 10 mM Stock Solution
This protocol details the steps for creating a stable, reliable stock solution.
Materials:
-
This compound monohydrate (FW: 337.3 g/mol )
-
DMSO or Sterile 0.01 M HCl
-
Calibrated analytical balance
-
Low-adhesion, sterile polypropylene microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes and sterile, low-adhesion tips
Step-by-Step Methodology:
-
Calculation: To make 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.3 g/mol * (1000 mg / 1 g) = 3.373 mg
-
-
Weighing: On a calibrated balance, carefully weigh out 3.37 mg of the norepinephrine bitartrate powder. Perform this in a draft-free environment.
-
Dissolution:
-
For DMSO Stock: Transfer the powder to a sterile, light-protected tube. Add 1.0 mL of high-purity DMSO. Vortex gently until fully dissolved.
-
For Aqueous Stock: Transfer the powder to a sterile, light-protected tube. Add 1.0 mL of sterile 0.01 M HCl. The acidic pH is critical for initial stability. Vortex gently.
-
-
Aliquotting & Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protected, low-adhesion tubes.
-
Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C. They are stable for at least 4 years under these conditions.[9] Do not use aqueous solutions stored in PBS for more than one day unless they contain an antioxidant.[9]
Workflow Diagram: Stock Solution Preparation & Validation
This diagram illustrates the critical decision points and quality control steps in preparing a reliable norepinephrine stock solution.
Caption: Workflow for preparing and validating norepinephrine stock solutions.
Protocol 3.2: Quality Control Check using UV-Vis Spectrophotometry
A quick QC check can verify the concentration and detect gross degradation of your stock solution.
Principle: Norepinephrine has a characteristic absorbance maximum (λmax) in the UV spectrum. A significant shift in this peak or the appearance of new peaks can indicate degradation. The primary absorbance peak for norepinephrine is around 283 nm.[9]
Methodology:
-
Prepare Blank: Use the same solvent (e.g., 0.01 M HCl) used for your stock solution as the blank.
-
Dilute Sample: Prepare a dilution of your stock solution that will result in an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU). For a 10 mM stock, a 1:100 or 1:200 dilution in the blanking solvent is a good starting point.
-
Scan: Perform a UV spectrum scan from ~220 nm to 400 nm.
-
Analyze:
-
Confirm λmax: Verify that the primary absorbance peak is at or very near 283 nm.
-
Check for Degradation Peaks: Look for the appearance of a shoulder or a distinct peak in the 300-320 nm range, or a broad absorbance in the visible spectrum (400+ nm), which would correspond to pink/brown oxidation products.[20]
-
Quantify (Optional): Using a standard curve of freshly prepared solutions, you can use the Beer-Lambert law to confirm the concentration of your stock.
-
Troubleshooting Diagram: A Decision Tree for Inconsistent Results
When faced with irreproducible data, this logical flow can help pinpoint the source of the error.
Caption: A decision tree for troubleshooting inconsistent norepinephrine experiments.
References
- Norepinephrine bitartrate - New Drug Approvals. (2021-03-18).
- (−)-Norepinephrine (bitartrate hydrate) - PRODUCT INFORMATION. Cayman Chemical.
- SAFETY DATA SHEET - L-(–)-Norepinephrine-(+)-bitartrate. (2015-11-26). Santa Cruz Biotechnology.
- Norepinephrine bitartrate monohydrate-SDS. MedChemExpress.
- how to prevent oxidation of norepinephrine in stock solutions. (2025-12). BenchChem.
- Norepinephrine Bitartrate. ASHP Publications.
- Technical Support Center: Improving the Long-Term Stability of Norepinephrine Formulations. BenchChem.
- Levophed(TM) (norepinephrine bitartrate Injection, USP) (Hospira Inc.) - SAFETY DATA SHEET. (2016-08-17).
-
Walker, S. E., et al. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 63(2), 113–119. Retrieved from [Link]
- The stability of Noradrenaline in physiological saline solutions. (2025-08-10). ResearchGate.
-
Manini, P., et al. (2000). Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation. Chemical Research in Toxicology, 13(11), 1134–1142. Retrieved from [Link]
- Norepinephrine Bitartrate Injection - Safety Data Sheet. (2023-09-22). Viatris.
- WO2018140894A1 - Norepinephrine compositions and methods therefor. Google Patents.
- What color change indicates oxidation?. (2025-12-02). Dr.Oracle.
- L-(-)-Norepinephrine (bitartrate hydrate) SAFETY DATA SHEET. (2015-09-27).
- Stability of norepinephrine solutions in normal saline and 5% dextrose in water. (2010-03-01). The Canadian Journal of Hospital Pharmacy.
- Technical Support Center: Handling Light-Sensitive Norepinephrine Solutions. BenchChem.
- Norepinephrine Bitartrate. ASHP Publications.
- US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity. Google Patents.
- Stability of norepinephrine solutions in normal saline and 5% dextrose in water. Semantic Scholar.
- Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays. BenchChem.
- Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. (2021). European Journal of Hospital Pharmacy.
-
Norepinephrine. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Norepinephrine-(+)-bitartrate salt monohydrate - CAS 108341-18-0. Calbiochem.
- How to administer intravenous (IV) noradrenaline (norepinephrine) for hypotension?. (2025-11-04).
- term stability of ready- to- use norepinephrine solution at 0.2 and 0.5 mg/mL. (2025-11-22). European Journal of Hospital Pharmacy.
- Stability of Ready-to-Administer and Ready-to-Use Epinephrine and Norepinephrine Injection Solutions. ResearchGate.
-
Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. (2019). Annales Pharmaceutiques Françaises, 77(3), 212-221. Retrieved from [Link]
-
Norepinephrine. PubChem. Retrieved from [Link]
- Norepinephrine (Levophed®).
- L-(−)-Norepinephrine (+)-bitartrate salt monohydrate. Sigma-Aldrich.
- Norepinephrine CAS#: 51-41-2. ChemicalBook.
- How to administer norepinephrine for hypotension?. (2025-07-30). Dr.Oracle.
- Norepinephrine Dosage Guide + Max Dose, Adjustments. Drugs.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. droracle.ai [droracle.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Norepinephrine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 16. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. wvoems.org [wvoems.org]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-(+)-Norepinephrine L-bitartrate
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial (S)-(+)-Norepinephrine L-bitartrate. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial norepinephrine bitartrate?
A1: Impurities in norepinephrine bitartrate can be broadly categorized into three groups:
-
Enantiomeric Impurities: The most significant is the (R)-(-)-norepinephrine enantiomer, the inactive stereoisomer. Its presence can affect the therapeutic efficacy of the drug product.
-
Degradation Products: Norepinephrine is susceptible to oxidation, especially at alkaline pH and when exposed to light and high temperatures.[1][2][3] A key degradation product is Arterenone, which is specifically limited by the United States Pharmacopeia (USP).[4][5]
-
Synthesis-Related Impurities: These can include starting materials, intermediates, and by-products from the manufacturing process.[6][7][8]
Q2: Why is my norepinephrine solution turning a pinkish or brownish color?
A2: The discoloration of norepinephrine solutions is a common indicator of oxidative degradation.[1][3] The catechol moiety in the norepinephrine structure is easily oxidized, leading to the formation of colored degradation products. This process is accelerated by exposure to light, air (oxygen), and higher pH values.[1][2] The USP monograph for Norepinephrine Bitartrate Injection notes that the solution should not be used if its color is pinkish or darker than slightly yellow.[5]
Q3: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
A3: An unexpected peak can be a contaminant, a degradation product, or a synthesis-related impurity. A systematic approach to identification involves:
-
System Suitability Check: First, ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Blank Injection: Inject your mobile phase and sample diluent to rule out contamination from your system or solvents.
-
Forced Degradation Studies: Subject a sample of norepinephrine to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products.[1][9][10] Comparing the chromatograms from these studies to your sample can help identify degradation-related peaks.
-
Mass Spectrometry (MS) Analysis: If available, hyphenating your HPLC with a mass spectrometer (LC-MS) is the most definitive way to identify an unknown impurity by determining its mass-to-charge ratio.[11]
Q4: How can I quantify the amount of the inactive (R)-(-)-enantiomer in my sample?
A4: Quantification of the enantiomeric impurity requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[12][13][14] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and individual quantification.
Troubleshooting Guides
Poor Peak Shape in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Peak Tailing | Secondary Interactions with Column Silanols: The amine group in norepinephrine can interact with residual silanol groups on the silica-based column packing, leading to tailing.[15][16] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3.0) to protonate the silanol groups and minimize these interactions.[17] 2. Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like sodium heptanesulfonate to the mobile phase. This agent will pair with the protonated amine on norepinephrine, masking its charge and improving peak shape.[17] 3. Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to this issue.[15] |
| Peak Fronting | Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a fronting peak. | 1. Dilute the Sample: Prepare a more dilute sample and reinject. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Split Peaks | Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can cause the sample band to split. | 1. Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent to dislodge any particulates. 2. Replace the Column: If a void has formed, the column may need to be replaced. |
Inaccurate Quantification of Impurities
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Non-linear Calibration Curve | Detector Saturation: The concentration of the main norepinephrine peak may be saturating the detector, while the much smaller impurity peaks are not. | 1. Adjust Sample Concentration: Prepare a dilution of the sample so that the main peak falls within the linear range of the detector. 2. Use a Shorter Pathlength Flow Cell: If available, a flow cell with a shorter pathlength can extend the linear range of the detector. |
| Poor Resolution Between Norepinephrine and an Impurity | Suboptimal Chromatographic Conditions: The mobile phase composition or column type may not be suitable for separating closely eluting compounds. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution may be necessary. 2. Change the Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) may provide the necessary selectivity. For enantiomers, a chiral column is required.[12] |
| Inconsistent Impurity Levels Between Injections | Sample Instability: Norepinephrine may be degrading in the autosampler vial over the course of the analytical run. | 1. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow degradation. 2. Limit Sample Exposure to Light: Use amber vials or a light-protected autosampler. 3. Prepare Fresh Samples: For long analytical runs, prepare fresh sample vials periodically. |
Experimental Protocols
Protocol 1: Achiral HPLC-UV Method for Arterenone and Other Related Substances
This method is suitable for the general purity assessment of norepinephrine bitartrate and the quantification of degradation products like Arterenone.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffer (e.g., 50mM sodium acetate adjusted to pH 3.1 with acetic acid) and an organic solvent (e.g., methanol). A common starting point is an 80:20 (v/v) ratio of buffer to methanol.[18][19]
-
Flow Rate: 1.0 mL/min[18]
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm for norepinephrine and 310 nm for Arterenone, as specified in the USP monograph.[4][5]
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Norepinephrine Bitartrate RS in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the commercial norepinephrine bitartrate sample in the mobile phase to the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[10]
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of norepinephrine should be not more than 2.0%.
-
The tailing factor for the norepinephrine peak should be not more than 2.0.
4. Analysis:
-
Inject the standard and sample solutions.
-
Identify the Arterenone peak in the sample chromatogram based on its retention time relative to norepinephrine (if a standard is available) and its absorbance at 310 nm.
-
Quantify impurities using the area percentage method or against a qualified reference standard.
Protocol 2: Chiral HPLC-UV Method for Enantiomeric Purity
This method is designed to separate and quantify the (S)-(+)-norepinephrine from its inactive (R)-(-)-enantiomer.
1. Chromatographic Conditions:
-
Column: Chiral stationary phase, such as a beta-cyclodextrin based column (e.g., ORpak CDBS-453, 4.6 x 150 mm).[12][13]
-
Mobile Phase: 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v).[12]
-
Flow Rate: 0.5 mL/min[12]
-
Column Temperature: 10°C (sub-ambient temperature often improves chiral resolution).[12]
-
Detection Wavelength: 280 nm[12]
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Racemic Standard: If available, dissolve a racemic (DL)-norepinephrine standard in the mobile phase (e.g., 100 µg/mL) to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare the this compound sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).[12]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.
4. Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)-(+)- and (R)-(-)-enantiomers based on their retention times from the racemic standard injection.
-
Calculate the percentage of the (R)-(-)-enantiomer using the area percentage method:
-
% (R)-(-)-enantiomer = [Area of (R)-(-)-peak / (Area of (S)-(+)-peak + Area of (R)-(-)-peak)] x 100
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: A logical approach to troubleshooting common HPLC issues.
References
-
de Abreu, L. C. L., Abrahim-Vieira, B., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. Available at: [Link]
-
de Abreu, L. C. L., Abrahim-Vieira, B., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. Available at: [Link]
-
d'Huart, E., Vigneron, J., Clarot, I., & Demoré, B. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Françaises, 77(3), 212-221. Available at: [Link]
-
d'Huart, E., Vigneron, J., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. ResearchGate. Available at: [Link]
-
European Journal of Hospital Pharmacy. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy. Available at: [Link]
-
uspbp.com. (n.d.). usp31nf26s1_m57300, USP Monographs: Norepinephrine Bitartrate. uspbp.com. Available at: [Link]
-
Regulations.gov. (2018). USP 41 Official Monographs / Norepinephrine 2967. Regulations.gov. Available at: [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. Scribd. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Epinephrine and Related Impurities. SIELC Technologies. Available at: [Link]
-
Shodex. (n.d.). Chiral Separation of Norepinephrine (CDBS-453). Shodex HPLC Columns and Standards. Available at: [Link]
-
USP-NF. (n.d.). Norepinephrine Bitartrate Injection - USP-NF ABSTRACT. USP-NF. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]
- Unidentified Source. (n.d.). HPLC Troubleshooting Guide. Available upon request.
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Norepinephrine. Available upon request.
-
Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. Available at: [Link]
-
ResearchGate. (2009). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US10159657B2 - Norepinephrine compositions and methods therefor. Google Patents.
-
PubChem. (n.d.). noradrenaline and adrenaline degradation | Pathway. PubChem. Available at: [Link]
-
National Institutes of Health. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN113717060A - Synthesis method of noradrenaline and bitartrate thereof. Google Patents.
- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity. Google Patents.
- Google Patents. (n.d.). WO2018140894A1 - Norepinephrine compositions and methods therefor. Google Patents.
-
PubMed. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PubMed. Available at: [Link]
-
New Drug Approvals. (2021). Norepinephrine bitartrate. New Drug Approvals. Available at: [Link]
-
PubChem. (n.d.). Norepinephrine. PubChem. Available at: [Link]
Sources
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. US10159657B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 3. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 4. uspbpep.com [uspbpep.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]
- 7. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. shodex.com [shodex.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. hplc.eu [hplc.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of (S)-(+)-Norepinephrine L-bitartrate Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity and enantiomeric integrity of active pharmaceutical ingredients (APIs) like (S)-(+)-Norepinephrine L-bitartrate is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of HPLC-based methodologies for the validation of norepinephrine purity, grounded in established pharmacopeial standards and advanced chromatographic techniques. We will explore the rationale behind method selection, provide detailed experimental protocols, and compare the performance of standard HPLC with modern alternatives.
Norepinephrine, a critical catecholamine neurotransmitter and hormone, is used therapeutically to manage conditions like hypotension.[1][] Its biological activity is stereospecific, with the (S)-(+)-enantiomer (also referred to as the L- or (R)-enantiomer in different contexts, but consistently the biologically active form) being the desired therapeutic agent.[3] Consequently, analytical methods must not only quantify the API and its impurities but also confirm its enantiomeric purity.
Pillar 1: The Workhorse of Purity Analysis - Reversed-Phase HPLC with UV Detection
The most common and robust method for assessing the purity of norepinephrine bitartrate is reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This method is enshrined in pharmacopeias such as the United States Pharmacopeia (USP) for its reliability and reproducibility.[4]
The 'Why' Behind the Method: A Mechanistic Breakdown
The choice of an RP-HPLC method is deliberate. Norepinephrine is a polar molecule, and to achieve adequate retention on a nonpolar stationary phase (like a C18 column), an ion-pairing agent is often employed.[5] This agent, such as sodium 1-heptanesulfonate as specified in the USP monograph, contains a hydrophobic alkyl chain and an ionic head group.[4] The hydrophobic tail interacts with the stationary phase, while the ionic head interacts with the protonated amine group of norepinephrine, effectively increasing its retention on the column and allowing for better separation from other polar impurities.
The mobile phase is typically an acidic buffered solution mixed with an organic modifier like methanol. The acidic pH (around 3.0) ensures that norepinephrine, a primary amine, is protonated, which is crucial for the ion-pairing mechanism to function effectively.[4] UV detection is set at approximately 280 nm, a wavelength where the catechol ring of norepinephrine exhibits strong absorbance, providing good sensitivity for both the active ingredient and related impurities.[4][6]
Visualizing the Workflow: From Sample to Result
Caption: Standard workflow for the HPLC-UV analysis of Norepinephrine Bitartrate.
Experimental Protocol: USP-Based Purity Assay
This protocol is based on the principles outlined in the USP monograph for Norepinephrine Bitartrate Injection.[4]
1. Materials and Reagents:
-
This compound sample
-
USP Norepinephrine Bitartrate Reference Standard (RS)[7]
-
Sodium 1-heptanesulfonate
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Isoproterenol hydrochloride (for system suitability)
2. Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm x 25 cm
-
Mobile Phase: Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water. Add 200 mL of methanol and adjust with 1 M phosphoric acid to a pH of 3.0 ± 0.1. Filter and degas.[4]
-
Flow Rate: Approximately 2 mL/min[4]
-
Detection: UV at 280 nm[4]
-
Injection Volume: 20 µL
3. Solution Preparation:
-
Diluent: Freshly prepared dilute acetic acid (1 in 25).
-
Standard Preparation: Accurately weigh and dissolve USP Norepinephrine Bitartrate RS in the diluent to obtain a known concentration of about 0.4 mg/mL of norepinephrine bitartrate monohydrate.[4]
-
Assay Preparation: Dilute the sample solution with the diluent to a nominal concentration of about 0.2 mg/mL of norepinephrine.[4]
-
System Suitability Preparation: Dissolve a suitable quantity of isoproterenol hydrochloride in the Standard Preparation to obtain a solution containing 0.4 mg/mL each of USP Norepinephrine Bitartrate RS and isoproterenol hydrochloride.[4]
4. System Suitability:
-
Inject the System Suitability Preparation.
-
Resolution: The resolution between the norepinephrine and isoproterenol peaks must be not less than 4.0.[4]
-
Tailing Factor: The tailing factor for the norepinephrine peak should not be more than 2.5.[4]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Preparation should not be more than 2.0%.[4]
5. Procedure:
-
Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity of norepinephrine in the sample by comparing the peak response of the Assay Preparation to that of the Standard Preparation.
Pillar 2: Beyond the Basics - Comparative Analysis of Analytical Techniques
While the USP HPLC-UV method is a robust standard for purity, other techniques offer advantages in terms of speed, resolution, and the ability to perform chiral separations.
HPLC vs. UHPLC: The Need for Speed and Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more advanced form of HPLC that utilizes smaller column particles (<2 µm) and higher pressures (up to 15,000 psi).[8][9] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[8][10] For high-throughput labs or for resolving complex impurity profiles, UHPLC can be a superior alternative.
| Feature | Standard HPLC (USP Method) | UHPLC | Rationale for Choice |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles provide higher efficiency and resolution.[10] |
| Column Dimensions | 4.6 x 250 mm | 2.1 x 100 mm | Shorter columns allow for faster run times.[10] |
| Pressure | ~400-600 bar | Up to 1500 bar | Higher pressure is required to pump the mobile phase through densely packed small-particle columns.[10] |
| Analysis Time | ~10-15 min | < 5 min | Faster analysis increases sample throughput.[9] |
| Solvent Consumption | Higher | Lower | Reduced flow rates and shorter run times decrease solvent usage, making it more environmentally friendly and cost-effective.[10] |
| Sensitivity | Good | Excellent | Narrower peaks lead to a better signal-to-noise ratio.[8] |
Chiral HPLC: Ensuring Enantiomeric Purity
The standard RP-HPLC method cannot distinguish between the (S)-(+) and (R)-(-) enantiomers of norepinephrine. To validate enantiomeric purity, a chiral separation method is required. This is typically achieved using a Chiral Stationary Phase (CSP). Cyclodextrin-based columns, such as beta-cyclodextrin, are effective for this purpose.[6][11]
The separation mechanism on a cyclodextrin-based CSP involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The differing stability of these complexes allows for their separation.
Key Parameters for Chiral HPLC of Norepinephrine:
-
Column: Beta-cyclodextrin derivative (e.g., ORpak CDBS-453).[6][12]
-
Mobile Phase: A common mobile phase is a buffered aqueous solution with an organic modifier (e.g., 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)).[6]
-
Temperature: Column temperature is a critical parameter and is often controlled at a lower temperature (e.g., 10°C) to enhance chiral recognition and improve resolution.[6]
-
Detection: UV at 280 nm.
Caption: Decision tree for selecting the appropriate HPLC method.
Pillar 3: Identifying and Controlling Impurities
The purity of norepinephrine can be compromised by related substances from synthesis, degradation products, or residual solvents.[1] Norepinephrine is particularly susceptible to degradation when exposed to light, heat, or oxygen.[1] Common impurities that must be monitored include:
-
Arterenone: An oxidized form of norepinephrine.
-
Noradrenalone: A ketone analog.[]
-
Enantiomeric Impurity: The pharmacologically less active (R)-(-)-norepinephrine.
The HPLC methods described are designed to separate these impurities from the main norepinephrine peak. Forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light), are essential during method development and validation to demonstrate that the method is stability-indicating.[13] For instance, degradation under basic conditions can lead to the formation of specific byproducts that must be resolved by the chromatographic system.[13]
Conclusion
Validating the purity of this compound requires a robust and well-characterized analytical method. The standard USP-based RP-HPLC method provides a reliable foundation for quality control, ensuring the identity, strength, and purity of the API. For laboratories seeking higher throughput and resolution, transitioning to a UHPLC method offers significant advantages. Furthermore, confirming the enantiomeric purity is a critical step that necessitates the use of a specialized chiral HPLC method. By understanding the principles behind each technique and implementing a self-validating system of protocols and system suitability checks, researchers and drug development professionals can ensure the quality and safety of this vital medication.
References
-
Chiral Separation of Norepinephrine (CDBS-453). (n.d.). Shodex HPLC Columns and Standards. Retrieved January 10, 2026, from [Link]
-
Norepinephrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 10, 2026, from [Link]
-
Norepinephrine Bitartrate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
USP Monographs: Norepinephrine Bitartrate Injection. (n.d.). USP. Retrieved January 10, 2026, from [Link]
-
Norepinephrine Bitartrate Injection - USP-NF ABSTRACT. (n.d.). USP. Retrieved January 10, 2026, from [Link]
-
Norepinephrine-impurities. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. (2006). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics. (2020). PubMed. Retrieved January 10, 2026, from [Link]
-
Norepinephrine Impurities. (n.d.). SynZeal. Retrieved January 10, 2026, from [Link]
- Norepinephrine compositions and methods therefor. (n.d.). Google Patents.
-
HPLC vs UHPLC: Key Differences & Applications. (2023). Phenomenex. Retrieved January 10, 2026, from [Link]
-
Catecholamine measurements by high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
UHPLC-MS-MS Method for Catecholamines in Urine. (n.d.). MAC-MOD Analytical. Retrieved January 10, 2026, from [Link]
-
What Is the Difference Between UHPLC and HPLC?. (2023). Chrom Tech, Inc. Retrieved January 10, 2026, from [Link]
-
USP Monographs: Norepinephrine Bitartrate. (n.d.). USP29-NF24. Retrieved January 10, 2026, from [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. (2017). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Epinephrine Bitartrate. (n.d.). Webofpharma. Retrieved January 10, 2026, from [Link]
-
noradrenaline tartrate - Print Preview. (2012). European Pharmacopoeia 6.0. Retrieved January 10, 2026, from [Link]
-
Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. (2020). European Journal of Hospital Pharmacy. Retrieved January 10, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Norepinephrine bitartrate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC or UHPLC? [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. shodex.com [shodex.com]
- 13. ejhp.bmj.com [ejhp.bmj.com]
A Comparative Analysis of (S)-(+)-Norepinephrine L-bitartrate from Different Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quality and consistency of active pharmaceutical ingredients (APIs) are paramount. (S)-(+)-Norepinephrine L-bitartrate, a critical catecholamine used in both research and clinical settings, is no exception.[1][2] Sourcing this compound from a reliable supplier is a crucial step that can significantly impact experimental outcomes and the trajectory of drug development projects. This guide provides a comprehensive comparative analysis of this compound from various suppliers, focusing on key quality attributes and the analytical methods required to verify them.
Introduction to this compound
This compound, also known as L-Noradrenaline bitartrate, is the biologically active enantiomer of norepinephrine.[3] It is a neurotransmitter and hormone that plays a vital role in the body's "fight or flight" response by acting on α- and β-adrenergic receptors.[4][5] Its primary functions include increasing heart rate, constricting blood vessels to raise blood pressure, and mobilizing energy stores.[5] In a clinical context, it is a potent vasopressor used to treat conditions like severe hypotension and shock.[1][2][3] The L-bitartrate salt form enhances its stability and solubility in aqueous solutions, making it suitable for intravenous administration.[1]
The stereochemistry of norepinephrine is critical; the (S)-(+)-enantiomer possesses the desired pharmacological activity, while the (R)-(-)-enantiomer is significantly less active.[6] Therefore, ensuring the enantiomeric purity of the supplied material is a primary concern for any research or clinical application.
Key Quality Attributes for Supplier Comparison
When evaluating this compound from different suppliers, several key quality attributes must be considered. These parameters directly influence the compound's performance, safety, and reproducibility in experiments.
-
Purity: The percentage of the desired compound, free from impurities and related substances. The United States Pharmacopeia (USP) sets the standard for Norepinephrine Bitartrate at not less than 97.0% and not more than 102.0% on an anhydrous basis.[7][8]
-
Chiral Identity and Enantiomeric Purity: Confirmation of the correct (S)-(+)-enantiomer and quantification of the inactive (R)-(-)-enantiomer. Enantiomeric purity of at least 98% for the R-isomer (equivalent to the S-(+) form in this context) is often preferred.[6]
-
Identity: Verification of the chemical structure of the compound.
-
Stability: The ability of the compound to maintain its chemical and physical properties over time under specified storage conditions. Catecholamines like norepinephrine are susceptible to degradation from light, oxidation, and pH changes.[9][10][11]
-
Supplier Documentation: The availability and completeness of documentation such as Certificates of Analysis (CoA), Safety Data Sheets (SDS), and information on manufacturing and quality control processes.
Analytical Methodologies for Quality Assessment
To objectively compare suppliers, a robust set of analytical methods must be employed. These methods provide the empirical data needed to assess the key quality attributes.
HPLC is the most common and reliable technique for determining the purity and assay of this compound.[12] A reversed-phase HPLC method with UV detection is typically used.
Experimental Protocol: Purity and Assay by HPLC
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium 1-heptanesulfonate in water, adjusted to an acidic pH of around 3.0 with phosphoric acid) and an organic modifier like methanol.[13]
-
Standard Preparation: Accurately weigh and dissolve a USP Norepinephrine Bitartrate Reference Standard in a suitable diluent (e.g., dilute acetic acid) to a known concentration.[13]
-
Sample Preparation: Prepare samples from each supplier by dissolving the material in the same diluent to a concentration comparable to the standard.
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main norepinephrine peak relative to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Causality Behind Experimental Choices: The acidic pH of the mobile phase is crucial for ensuring the stability of norepinephrine during the analysis, as it is prone to degradation at higher pH values.[6] The use of an ion-pairing agent like heptanesulfonate helps to improve the retention and peak shape of the polar norepinephrine molecule on a non-polar C18 column.
Workflow for HPLC Purity and Assay
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-(-)-Norepinephrine-(+)-bitartrate | CAS 69815-49-2 | LKT Laboratories | Biomol.com [biomol.com]
- 3. L-(-)-Norepinephrine Bitartrate Monohydrate - LKT Labs [lktlabs.com]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 6. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 7. Norepinephrine Bitartrate [doi.usp.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspbpep.com [uspbpep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Norepinephrine | SIELC Technologies [sielc.com]
A Researcher's Guide to Confirming the In Vitro Biological Activity of (S)-(+)-Norepinephrine L-bitartrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively confirm the biological activity of (S)-(+)-Norepinephrine L-bitartrate. By comparing its performance against selective adrenergic agonists and employing robust, self-validating experimental protocols, users can confidently ascertain the potency and functional integrity of their compound.
Chapter 1: The Adrenergic Signaling Network: A Primer
(S)-(+)-Norepinephrine (Noradrenaline) is an endogenous catecholamine that is fundamental to the sympathetic nervous system's "fight-or-flight" response.[1][2] Its biological effects are mediated through its binding to and activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells.[3][4]
These receptors are broadly classified into alpha (α) and beta (β) subtypes, which in turn couple to distinct G-protein signaling cascades:
-
α1-Adrenergic Receptors: Couple to Gq proteins. Agonist binding activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event.[3][5]
-
β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins. Agonist binding activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6][7]
-
α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit Adenylyl Cyclase and lead to a decrease in intracellular cAMP levels.[1][3]
Norepinephrine exhibits broad activity, acting as a potent agonist at α1, α2, and β1 receptors, with lower potency at β2 receptors.[2][8] The L-bitartrate salt form is commonly used in research due to its stability and solubility in aqueous solutions.[5][9] This guide will focus on verifying the two primary stimulatory pathways: Gq (via α1 receptors) and Gs (via β2 receptors).
Caption: Canonical Gq and Gs signaling pathways activated by Norepinephrine.
Chapter 2: Experimental Design: A Self-Validating Approach
To robustly confirm the biological activity of your this compound, the experimental design must be self-validating. This is achieved by comparing the test article against well-characterized, selective agonists on specific, well-defined cellular systems.
Cell Line Selection
The ideal cellular toolkit for this validation consists of host cells, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to stably express a single human adrenergic receptor subtype.[10][11][12] This approach isolates the signaling pathway of interest, providing a clean and unambiguous readout. HEK293 cells are a common choice as they grow robustly and have low endogenous expression of many GPCRs, although they do express some native β2-adrenergic receptors.[13][14]
-
For α1 Receptor Activity: Use HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
For β2 Receptor Activity: Use HEK293 cells stably expressing the human β2-adrenergic receptor.[10][11]
Comparative Agonists: The Alternatives
The performance of your test norepinephrine should be benchmarked against agonists with known selectivity.
-
Phenylephrine: A selective α1-adrenergic receptor agonist.[15][16][[“]][18] It should be highly potent in the α1A-expressing cell line and show little to no activity in the β2-expressing line.
-
Isoproterenol: A potent, non-selective β-adrenergic receptor agonist.[19][20][21] It should be highly potent in the β2-expressing cell line and inactive in the α1A-expressing line.
Your this compound should demonstrate potent activity in both cellular systems, confirming its expected broad-spectrum agonist profile.
Caption: Overall workflow for validating norepinephrine activity.
Chapter 3: Protocols for Quantifying Adrenergic Receptor Activation
Method 1: Gq Pathway Activation via Intracellular Calcium Mobilization
This assay quantifies the activation of α1A-adrenergic receptors by measuring the resulting increase in intracellular calcium.[22] It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells.[23] Agonist binding to the Gq-coupled receptor triggers calcium release, which is detected as an increase in fluorescence intensity.[22][23]
Step-by-Step Protocol:
-
Cell Plating: Seed HEK293-α1A cells into a 96-well or 384-well black-walled, clear-bottom microplate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8) according to the manufacturer's instructions. Often, this buffer will include probenecid, an anion-transport inhibitor that helps retain the dye inside the cells.[22]
-
Aspirate the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light. This allows the dye ester to be cleaved into its active, calcium-sensitive form within the cytoplasm.[24]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS with an antioxidant like ascorbic acid to prevent degradation).[9] Prepare similar stocks for Phenylephrine and Isoproterenol.
-
Perform a serial dilution of each compound in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for generating a dose-response curve (e.g., 10 µM to 0.1 nM).
-
-
Signal Measurement:
-
Place the dye-loaded cell plate into a fluorescence microplate reader equipped with an automated injection system (e.g., a FlexStation® 3 or similar instrument).
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~520 nm Em for Fluo-8).
-
Establish a stable baseline reading for 15-20 seconds.
-
Inject the compound dilutions into the wells and immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis: The agonist-induced response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Method 2: Gs Pathway Activation via cAMP Accumulation
This assay quantifies the activation of β2-adrenergic receptors by measuring the subsequent increase in intracellular cAMP.[6][11] Modern assays often use competitive immunoassay principles with detection via Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors.[14][25][26]
Step-by-Step Protocol (HTRF Example):
-
Cell Plating: Seed HEK293-β2 cells into a suitable low-volume 384-well white microplate. Incubate overnight at 37°C, 5% CO2.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound, Isoproterenol, and Phenylephrine in a stimulation buffer. This buffer should contain a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram, to prevent the enzymatic degradation of cAMP and amplify the signal.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents, prepared in a lysis buffer, to each well as per the kit manufacturer's protocol. These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[25]
-
Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.[25]
-
-
Signal Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader. The reader excites the europium donor (at ~337 nm) and measures emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's emission (~665 nm), which occurs only when FRET is intact.
-
-
Data Analysis: The HTRF ratio (Emission 665 nm / Emission 620 nm) is inversely proportional to the amount of cAMP produced.[25] Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Chapter 4: Data Interpretation and Comparison
The primary output of these experiments will be the half-maximal effective concentration (EC50) for each compound in each assay. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response and is a key measure of the compound's potency.
Expected Results Summary
| Compound | Assay System | Target Receptor | Expected Activity | Expected EC50 Range |
| This compound (Test Article) | Calcium Mobilization | α1A-Adrenergic | Potent Agonist | 1 - 50 nM |
| cAMP Accumulation | β2-Adrenergic | Potent Agonist | 10 - 200 nM | |
| Phenylephrine (α1 Selective Control) | Calcium Mobilization | α1A-Adrenergic | Potent Agonist | 10 - 100 nM |
| cAMP Accumulation | β2-Adrenergic | Inactive / Very Weak | > 10,000 nM | |
| Isoproterenol (β Selective Control) | Calcium Mobilization | α1A-Adrenergic | Inactive | > 10,000 nM |
| cAMP Accumulation | β2-Adrenergic | Potent Agonist | 0.1 - 10 nM |
Interpretation:
-
Confirmation of Norepinephrine Activity: Your this compound is confirmed to be biologically active if it produces robust, dose-dependent responses in both the calcium and cAMP assays, yielding EC50 values within the expected nanomolar range.
-
Validation of Assay Specificity: The selective agonists should perform as expected. Phenylephrine should only be active in the α1A assay, and Isoproterenol should only be active in the β2 assay.[15][21] This confirms that your cellular systems are responding specifically and reliably.
-
Comparative Potency: By comparing the EC50 values, you can quantitatively assess your compound's potency relative to established standards. Norepinephrine is typically more potent at α1 receptors than β2 receptors, which should be reflected in the EC50 values.
By following this guide, researchers can systematically and objectively validate the biological activity of their this compound, ensuring the integrity and reproducibility of their subsequent experiments.
References
-
StatPearls. Isoproterenol. [Internet]. NCBI Bookshelf; [cited 2026 Jan 13]. Available from: [Link]
-
StatPearls. Phenylephrine. [Internet]. NCBI Bookshelf; 2023 Oct 30 [cited 2026 Jan 13]. Available from: [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Internet]. Bio-protocol; [cited 2026 Jan 13]. Available from: [Link]
-
RxList. Phenylephrine: Side Effects, Uses, Dosage, Interactions, Warnings. [Internet]. RxList; [cited 2026 Jan 13]. Available from: [Link]
-
Consensus Academic Search Engine. Phenylephrine Drug. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
RK.MD. Phenylephrine. [Internet]. 2018 Sep 2 [cited 2026 Jan 13]. Available from: [Link]
-
PubChem. Isoproterenol. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
Minicule. Isoproterenol: Uses, Dosage, Side Effects & Interactions. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
AS ONE INTERNATIONAL. Adrenergic Receptor beta2 HEK293 cell line. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Patsnap Synapse. What are ADRA1 agonists and how do they work?. [Internet]. 2024 Jun 21 [cited 2026 Jan 13]. Available from: [Link]
-
StatPearls. Physiology, Noradrenergic Synapse. [Internet]. NCBI Bookshelf; [cited 2026 Jan 13]. Available from: [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Internet]. NCBI Bookshelf; 2017 Nov 20 [cited 2026 Jan 13]. Available from: [Link]
-
New Drug Approvals. Norepinephrine bitartrate. [Internet]. 2021 Mar 18 [cited 2026 Jan 13]. Available from: [Link]
-
PubMed Central. Role of adrenergic receptor signalling in neuroimmune communication. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
Wikipedia. Norepinephrine. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Patsnap Synapse. What is Norepinephrine Bitartrate used for?. [Internet]. 2024 Jun 14 [cited 2026 Jan 13]. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Norepinephrine Bitartrate?. [Internet]. 2024 Jul 17 [cited 2026 Jan 13]. Available from: [Link]
-
UH Institutional Repository. Detection of the Beta-2 Adrenergic Receptor (B2AR) in Cultured Human Embryonic Kidney (HEK 293) Cells. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
ResearchGate. Norepinephrine: Adrenergic Receptors. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Assay Guidance Manual. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Internet]. 2019 Mar 15 [cited 2026 Jan 13]. Available from: [Link]
-
PubMed Central. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
PubMed Central. In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
PubMed. Norepinephrine inhibits human natural killer cell activity in vitro. [Internet]. National Institutes of Health; 1991 May [cited 2026 Jan 13]. Available from: [Link]
-
PubChem. Norepinephrine Bitartrate. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
PubMed Central. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
AS ONE INTERNATIONAL. HEK293-ADRB3 Adrenergic-beta 3 receptor stable expressing HEK293 Cell Line. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
ResearchGate. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Internet]. 2023 Feb [cited 2026 Jan 13]. Available from: [Link]
-
PubMed Central. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor. [Internet]. National Institutes of Health; [cited 2026 Jan 13]. Available from: [Link]
-
NCBI. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. [Internet]. 2021 Sep 1 [cited 2026 Jan 13]. Available from: [Link]
-
Flow Cytometry Core Facility. CALCIUM FLUX PROTOCOL. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Drug Target Review. High-throughput calcium flux assays: luminescent versus fluorescent readout. [Internet]. 2016 Sep 20 [cited 2026 Jan 13]. Available from: [Link]
-
PubMed. In vitro measurement of endogenous norepinephrine release from small blood vessels with short stimulation trains. [Internet]. National Institutes of Health; 1996 Feb [cited 2026 Jan 13]. Available from: [Link]
-
ResearchGate. Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
-
Alpco. Norepinephrine ELISA. [Internet]. [cited 2026 Jan 13]. Available from: [Link]
Sources
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tag-lite Adrenergic β2 Receptor Stable Cell Line (HEK293) | Revvity [revvity.co.jp]
- 11. Adrenergic Receptor beta2 HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 12. HEK293-ADRB3 Adrenergic-beta 3 receptor stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Phenylephrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. consensus.app [consensus.app]
- 18. rk.md [rk.md]
- 19. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. bu.edu [bu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-(+)-Norepinephrine L-bitartrate: A Cross-Validation Guide for Adrenergic Agonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform a rigorous cross-validation of (S)-(+)-Norepinephrine L-bitartrate against other key adrenergic agonists. The focus is on elucidating the nuanced differences in receptor affinity, functional potency, and physiological outcomes through robust experimental design and objective data interpretation.
Introduction: The Adrenergic System and the Central Role of Norepinephrine
The adrenergic system is a cornerstone of physiological regulation, controlling vital functions ranging from cardiovascular tone to metabolic homeostasis. Its actions are mediated by catecholamines, primarily norepinephrine and epinephrine, acting on a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[1][2] These receptors are broadly classified into two main types: alpha (α) and beta (β), each with distinct subtypes (α₁, α₂, β₁, β₂, β₃) that couple to different intracellular signaling pathways.[3][4]
This compound, the biologically active enantiomer of norepinephrine, serves as the prototypical agonist in many studies.[2] It exhibits broad activity across most adrenergic receptor subtypes, though with varying affinities. Understanding its effects in the context of more selective agonists is crucial for dissecting specific signaling pathways and for the rational design of therapeutic agents with improved specificity and reduced side effects. This guide outlines the principles and methodologies for such a comparative analysis.
The Adrenergic Signaling Network: A Mechanistic Overview
Effective cross-validation requires a firm grasp of the underlying signaling mechanisms. Adrenergic receptors, upon agonist binding, trigger distinct intracellular cascades:
-
α₁-Adrenergic Receptors (Gq-coupled): Primarily located on postsynaptic effector organs like smooth muscle.[5] Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] This leads to an increase in intracellular calcium (Ca²⁺) and subsequent smooth muscle contraction.[3][5]
-
α₂-Adrenergic Receptors (Gi-coupled): Often found on presynaptic nerve endings, their stimulation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] This serves as a negative feedback mechanism, reducing further norepinephrine release.[5][6][7][8]
-
β-Adrenergic Receptors (β₁, β₂, β₃; Gs-coupled): All three subtypes are coupled to the Gs protein.[3] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9][10][11] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[4][11][12]
Below is a diagram illustrating these canonical pathways.
Caption: Adrenergic receptor signaling pathways.
Experimental Design for Cross-Validation
A multi-tiered approach using orthogonal assays is essential for a robust cross-validation. This strategy allows for the independent verification of findings at different biological levels, from molecular interactions to physiological responses.
Selection of Comparator Adrenergic Agonists
The choice of comparators is critical. A well-rounded panel should include agonists with varying selectivity profiles to parse the specific contributions of each receptor subtype.
| Agonist | Primary Target(s) | Class | Rationale for Inclusion |
| (S)-(+)-Norepinephrine | α₁, α₂, β₁ | Endogenous, Non-selective | The benchmark compound with broad-spectrum activity. |
| Phenylephrine | α₁ | α₁-Selective Agonist | Isolates Gq-mediated pathways (e.g., vasoconstriction).[13][14][15] |
| Clonidine | α₂ | α₂-Selective Agonist | Isolates Gi-mediated pathways (e.g., presynaptic inhibition).[6][16][17] |
| Isoproterenol | β₁, β₂ | Non-selective β-Agonist | Probes general Gs-mediated responses without α-receptor effects.[18][19][20][21] |
| Dobutamine | β₁ | β₁-Selective Agonist | Isolates cardiac-specific effects (inotropic and chronotropic).[12][22][23][24] |
| Salbutamol (Albuterol) | β₂ | β₂-Selective Agonist | Isolates β₂-mediated effects like smooth muscle relaxation (bronchodilation).[10][25][26][27] |
Cross-Validation Workflow
A logical workflow ensures that data from molecular assays inform the design and interpretation of subsequent functional studies.
Caption: A multi-tiered workflow for agonist cross-validation.
Key Experimental Protocols
The following protocols are foundational for generating the comparative data required for cross-validation. Each protocol must include appropriate controls (e.g., vehicle, known antagonist) to ensure data integrity.
Tier 1: Radioligand Binding Assays (Affinity Determination)
Objective: To determine the binding affinity (Ki) of each agonist for specific adrenergic receptor subtypes. This is typically done via competition assays.[28][29][30]
Principle: A known concentration of a high-affinity radiolabeled antagonist (the "radioligand") is incubated with a membrane preparation expressing the target receptor. Increasing concentrations of the unlabeled test agonist are added to compete for binding. The concentration of the test agonist that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).[31]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with ADRα1A, rat heart for β₁, etc.) in a lysis buffer and prepare a membrane fraction via centrifugation.[31]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Dihydroalprenolol for β), and serial dilutions of the test agonist.[31]
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[31]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[31]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Tier 2: Second Messenger Assays (Functional Potency & Efficacy)
Objective: To measure the ability of agonists to stimulate (Gs) or inhibit (Gi) adenylyl cyclase, and thus quantify their functional potency (EC₅₀) and efficacy (Emax).[9][32][33]
Principle: This assay quantifies the intracellular concentration of cAMP in response to receptor activation. For Gs-coupled receptors (β₁, β₂), agonists will increase cAMP. For Gi-coupled receptors (α₂), agonists will inhibit the forskolin-stimulated increase in cAMP.[9]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-ADRB2) in a 96- or 384-well plate and grow to confluence.
-
Agonist Stimulation: Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and serial dilutions of the test agonist.
-
For Gi assays: Also include a fixed concentration of forskolin to pre-stimulate adenylyl cyclase.[9]
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation.[34] These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[34]
-
Data Analysis: Plot the detection signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy, often expressed relative to a reference agonist like Isoproterenol).
Objective: To measure the increase in intracellular calcium concentration following α₁-receptor activation.[35][36]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon α₁-receptor activation and subsequent IP₃-mediated release of Ca²⁺ from intracellular stores, the dye binds to Ca²⁺, resulting in a measurable increase in fluorescence intensity.[35][36]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the α₁-receptor (e.g., HEK293-ADRA1A) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[35][37][38]
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument automatically adds serial dilutions of the test agonist to the wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax.
Tier 3: Ex Vivo Aortic Ring Assay (Physiological Response)
Objective: To assess the contractile (vasoconstriction) response of an intact blood vessel to α₁-adrenergic stimulation.[39][40][41][42]
Principle: A segment of an artery (e.g., rat thoracic aorta) is mounted in an organ bath, and changes in isometric tension are measured in response to agonist addition. This provides a physiologically relevant measure of functional activity.
Step-by-Step Methodology:
-
Tissue Dissection: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (1-2 mm width).[40][43]
-
Mounting: Mount the aortic rings in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After washout and return to baseline, add the test agonist in a cumulative manner (increasing concentrations without washout in between). Record the increase in tension after each addition until a maximal response is achieved.
-
Data Analysis: Plot the contractile force (in grams or as a percentage of the KCl response) against the log concentration of the agonist. Fit the data to determine the EC₅₀ and Emax.
Data Interpretation and Comparative Summary
The ultimate goal is to synthesize the data from all tiers into a cohesive profile for each agonist. The data should be compiled into a summary table for direct comparison.
Table 1: Comparative Pharmacological Profiles of Adrenergic Agonists (Note: Values are representative and should be determined experimentally. Ki and EC₅₀ are typically expressed in nM.)
| Agonist | Receptor | Binding Affinity (Ki) | Functional Potency (EC₅₀) | Efficacy (% of Max NE) | Primary Physiological Effect |
| Norepinephrine | α₁ | Low nM | Low nM | 100% | Vasoconstriction |
| α₂ | Mid nM | Mid nM | 100% | Presynaptic Inhibition | |
| β₁ | Low nM | Low nM | 100% | ↑ Heart Rate & Contractility | |
| Phenylephrine | α₁ | Mid nM | Mid nM | ~95% | Potent Vasoconstriction |
| β₁, β₂ | >10,000 nM | Inactive | 0% | - | |
| Clonidine | α₂ | Low nM | Low nM | ~100% | Potent Presynaptic Inhibition |
| α₁ | High nM | Weak Partial Agonist | <20% | - | |
| Isoproterenol | β₁ | Low nM | Sub-nM | >100% | Potent ↑ Heart Rate & Contractility |
| β₂ | Low nM | Low nM | >100% | Potent Bronchodilation | |
| α₁, α₂ | >10,000 nM | Inactive | 0% | - | |
| Dobutamine | β₁ | Mid nM | Mid nM | ~80% | Strong ↑ Contractility |
| β₂ | High nM | Weak Partial Agonist | <30% | - | |
| α₁ | High nM | Weak Partial Agonist | <20% | - | |
| Salbutamol | β₂ | Mid nM | Mid nM | ~90% | Strong Bronchodilation |
| β₁ | High nM | Low Potency | <40% | - |
By cross-validating the effects of this compound with a panel of selective agonists using this multi-tiered experimental approach, researchers can build a comprehensive and reliable pharmacological profile. This enables a deeper understanding of adrenergic signaling and provides a solid foundation for drug discovery and development.
References
- What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? - Dr.Oracle.
-
Dobutamine as selective beta(1)-adrenoceptor agonist in in vivo studies on human thermogenesis and lipid utilization - PubMed. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Available at: [Link]
-
Dobutamine • LITFL • CCC Pharmacology - Life in the Fast Lane. Available at: [Link]
-
Beta adrenergic receptor agonists - eGPAT. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]
-
Isoproterenol - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Isoproterenol Injection: Package Insert / Prescribing Info / MOA - Drugs.com. Available at: [Link]
-
Clonidine - Wikipedia. Available at: [Link]
-
(+-)-Isoproterenol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]
-
Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects - YouTube. Available at: [Link]
-
Isoproterenol: Uses, Dosage, Side Effects & Interactions - Minicule. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]
-
GPCR-radioligand binding assays - PubMed. Available at: [Link]
-
Beta2-adrenergic agonist - Wikipedia. Available at: [Link]
-
Alpha-2 adrenergic receptor - Wikipedia. Available at: [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation - Semantic Scholar. Available at: [Link]
-
Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed. Available at: [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed. Available at: [Link]
-
What are Alpha 2 adrenoceptor agonists and how do they work? - Patsnap Synapse. Available at: [Link]
-
A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed. Available at: [Link]
-
α-Adrenergic Signaling - QIAGEN GeneGlobe. Available at: [Link]
-
4.2: Beta-1 Agonists - Medicine LibreTexts. Available at: [Link]
-
Adrenergic receptor - Wikipedia. Available at: [Link]
-
Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC - NIH. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) - Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC - NIH. Available at: [Link]
-
Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine. Available at: [Link]
-
cAMP assays in GPCR drug discovery - PubMed. Available at: [Link]
-
Neurology | Adrenergic Receptors - YouTube. Available at: [Link]
-
Video: Adrenergic Receptors: ɑ Subtype - JoVE. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - ResearchGate. Available at: [Link]
-
Calcium Flux Assay Protocol | Download Table - ResearchGate. Available at: [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. Available at: [Link]
-
CALCIUM FLUX PROTOCOL - University of Pennsylvania. Available at: [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH. Available at: [Link]
-
Rat aortic ring model to assay angiogenesis ex vivo: Bio Protoc - Vrije Universiteit Brussel. Available at: [Link]
-
Pharmacology of Phenylephrine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]
-
Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed. Available at: [Link]
-
β2-Agonist Therapy in Lung Disease - American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Phenylephrine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Clinical Profile of Phenylephrine Hydrochloride USP - LinkedIn. Available at: [Link]
-
The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PubMed Central. Available at: [Link]
-
Discovery and development of beta2 agonists - Wikipedia. Available at: [Link]
-
Mechanism of action of b 2 -agonists (based on information - ResearchGate. Available at: [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ccjm.org [ccjm.org]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Video: Adrenergic Receptors: ɑ Subtype [jove.com]
- 6. droracle.ai [droracle.ai]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 11. atsjournals.org [atsjournals.org]
- 12. egpat.com [egpat.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. Clonidine - Wikipedia [en.wikipedia.org]
- 17. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. (+-)-Isoproterenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. minicule.com [minicule.com]
- 22. litfl.com [litfl.com]
- 23. med.libretexts.org [med.libretexts.org]
- 24. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. multispaninc.com [multispaninc.com]
- 29. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Receptor-Ligand Binding Assays [labome.com]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. bio-protocol.org [bio-protocol.org]
- 36. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 37. bu.edu [bu.edu]
- 38. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 39. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchportal.lih.lu [researchportal.lih.lu]
- 42. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
An In Vivo Efficacy Comparison: (S)-(+)-Norepinephrine L-bitartrate vs. Dopamine
A Technical Guide for Preclinical Researchers
This guide provides a detailed comparison of the in vivo efficacy of (S)-(+)-Norepinephrine L-bitartrate (hereafter referred to as Norepinephrine) and Dopamine, two catecholamines frequently used in preclinical and clinical settings to manage hemodynamic instability. As a senior application scientist, my aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical experimental design, enabling researchers to make informed decisions for their in vivo studies.
Section 1: Comparative Pharmacology and Mechanism of Action
A nuanced understanding of the receptor binding profiles of Norepinephrine and Dopamine is fundamental to interpreting their differential in vivo effects. While both are catecholamines derived from tyrosine, their affinities for adrenergic and dopaminergic receptors vary significantly, dictating their hemodynamic signatures.[1][2]
(S)-(+)-Norepinephrine primarily exerts its effects through potent agonism of α- and β-adrenergic receptors.[2][3]
-
α1-Adrenergic Receptors: Norepinephrine's strong affinity for α1-receptors, located on vascular smooth muscle, induces potent vasoconstriction. This action reliably increases systemic vascular resistance (SVR), a key determinant of blood pressure.[2]
-
β1-Adrenergic Receptors: Its activity at β1-receptors in the heart leads to increased inotropy (contractility) and chronotropy (heart rate), thereby augmenting cardiac output (CO).[2]
Dopamine's pharmacological profile is uniquely dose-dependent, a critical factor in experimental design and interpretation.[4][5]
-
Low Doses (0.5-2 µg/kg/min): At these infusion rates, dopamine primarily stimulates D1 dopaminergic receptors in the renal, mesenteric, and coronary vascular beds, leading to vasodilation.[4][5]
-
Intermediate Doses (2-10 µg/kg/min): As the dose increases, β1-adrenergic receptor agonism becomes more prominent, resulting in increased cardiac contractility and cardiac output.[4]
-
High Doses (>10 µg/kg/min): At higher doses, α1-adrenergic receptor stimulation predominates, causing vasoconstriction and an increase in blood pressure.[4][5] However, this α-adrenergic effect is generally weaker than that of norepinephrine.[5]
It is also noteworthy that norepinephrine can act as a potent agonist for all D2-like receptor subtypes, which may contribute to its complex physiological effects.[6]
Section 2: Experimental Design for In Vivo Comparison
To objectively compare the in vivo efficacy of norepinephrine and dopamine, a robust and clinically relevant animal model is essential. The Cecal Ligation and Puncture (CLP) model in rodents is considered a gold standard for sepsis research as it mimics the polymicrobial nature and hemodynamic progression of human septic shock.[7][8][9] This model induces a hyperdynamic phase that transitions to a hypodynamic phase, providing an ideal platform to evaluate vasopressor response.[7]
Key Efficacy Parameters: The primary goal is to assess the ability of each agent to restore and maintain adequate tissue perfusion. This is evaluated by measuring a suite of hemodynamic and metabolic parameters:
-
Mean Arterial Pressure (MAP): The primary target for vasopressor therapy.
-
Heart Rate (HR): To assess chronotropic effects and potential for tachyarrhythmias.
-
Cardiac Output (CO) and Cardiac Index (CI): Measures of global blood flow.[10]
-
Systemic Vascular Resistance (SVR): A calculated measure of afterload, reflecting the degree of vasoconstriction.[10]
-
Lactate Levels: A key indicator of anaerobic metabolism and tissue hypoperfusion.
-
Urine Output: An indirect marker of renal perfusion.[11]
Justification for Experimental Choices: The selection of the CLP model is causal; it creates a state of distributive shock characterized by vasodilation and capillary leak, which is the precise pathophysiology that vasopressors are intended to counteract. Measuring the full spectrum of hemodynamic parameters, rather than just blood pressure, is critical for a comprehensive efficacy comparison, as agents can achieve the same MAP through different mechanisms (e.g., increased CO vs. increased SVR).
Sources
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine effects at different doses | Time of Care [timeofcare.com]
- 6. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Comparative study of dopamine and norepinephrine in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying the Enantiomeric Purity of (S)-(+)-Norepinephrine L-bitartrate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drugs like (S)-(+)-Norepinephrine L-bitartrate is a critical analytical challenge. The stereoisomeric composition of a drug can significantly impact its pharmacological activity, efficacy, and safety profile. This guide provides an in-depth, objective comparison of modern analytical techniques for quantifying the enantiomeric purity of this compound, supported by experimental data and field-proven insights to aid in method selection and implementation.
The Criticality of Enantiomeric Purity in Norepinephrine
Norepinephrine, a catecholamine, functions as a hormone and neurotransmitter, playing a crucial role in the body's "fight-or-flight" response. Its biological activity resides primarily in the (S)-(+)-enantiomer (the eutomer), which is a potent agonist of adrenergic receptors. The (R)-(-)-enantiomer (the distomer) is significantly less active. Therefore, the presence of the (R)-(-)-enantiomer as an impurity can lead to a reduction in therapeutic efficacy and potentially introduce unforeseen pharmacological effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of enantiomeric impurities, making robust and reliable analytical methods essential for drug quality and patient safety.
Core Analytical Strategies for Chiral Separation
The primary analytical techniques for resolving and quantifying norepinephrine enantiomers are chiral chromatography and capillary electrophoresis. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of (S)-(+)-Norepinephrine L-bitartrate
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of active pharmaceutical ingredients (APIs) is paramount. (S)-(+)-Norepinephrine L-bitartrate, a critical catecholamine vasoconstrictor used in the management of hypotensive states, is no exception.[1][2][3] Lot-to-lot variability in this API can have significant implications for both preclinical research and clinical outcomes, affecting everything from dose-response relationships in experimental models to patient safety in critical care settings.[4][5]
This guide provides a comprehensive framework for assessing the lot-to-lot variability of this compound. Moving beyond a simple checklist of tests, we will delve into the causality behind experimental choices and establish a self-validating system of protocols to ensure the scientific integrity of your findings.
The Criticality of Consistency: Why Lot-to-Lot Variability Matters
This compound functions as a potent agonist at α- and β-adrenergic receptors, inducing vasoconstriction and increasing blood pressure.[1] Its therapeutic efficacy is directly tied to its concentration and purity. Inconsistent lots can lead to:
-
Inaccurate Dosing: Variations in potency can result in either under-dosing, leading to therapeutic failure, or over-dosing, increasing the risk of adverse events such as severe hypertension and ischemic injury. The distinction between the norepinephrine base and its bitartrate salt form is a critical factor in accurate dosing, and inconsistencies in labeling or composition can have significant clinical implications.[2][3][4][5]
-
Altered Bioavailability: Differences in physical properties like particle size and crystallinity can affect dissolution rates and, consequently, the bioavailability of the drug, particularly in non-intravenous formulations.
-
Unpredictable Impurity Profiles: The presence of unknown or variable levels of impurities, including process-related compounds and degradation products, can impact the safety and efficacy of the final drug product.[6][7]
The following diagram illustrates the signaling pathway of norepinephrine, highlighting the importance of a consistent active molecule concentration for predictable downstream effects.
Caption: Norepinephrine signaling cascade.
A Multi-faceted Approach to Quality Assessment
A robust assessment of lot-to-lot variability requires a combination of analytical techniques that probe the chemical and physical attributes of the API. The United States Pharmacopeia (USP) provides a monograph for Norepinephrine Bitartrate that outlines key quality tests and acceptance criteria.[8]
Core Analytical Techniques
The following table summarizes the essential tests for evaluating the quality of this compound, along with the rationale for their inclusion.
| Analytical Technique | Parameter Assessed | Rationale for Inclusion |
| High-Performance Liquid Chromatography (HPLC) | Purity, Potency (Assay), and Impurity Profile | HPLC is the cornerstone for quantifying the active ingredient and detecting process-related impurities and degradation products. A stability-indicating method is crucial.[9] |
| Chiral HPLC | Enantiomeric Purity | Ensures the correct stereoisomer, (S)-(+)-Norepinephrine, is present and quantifies the inactive (R)-(-)-enantiomer. |
| Infrared (IR) Spectroscopy | Identification | Confirms the identity of the molecule by comparing its unique IR spectrum to a reference standard.[8] |
| Specific Rotation | Optical Activity | Measures the rotation of plane-polarized light by the chiral molecule, confirming its stereochemical identity.[8] |
| Karl Fischer Titration | Water Content | Determines the amount of water present, which can affect stability and accurate weighing.[8] |
| Residue on Ignition | Inorganic Impurities | Measures the amount of inorganic material remaining after combustion.[8] |
| Appearance and Color | Physical Properties | Visual inspection for color changes can indicate degradation. The USP monograph specifies that the injection should not be used if it is pinkish or darker than slightly yellow.[10] |
Illustrative Comparison of Hypothetical Lots
The following table presents hypothetical data from the analysis of three different lots of this compound, demonstrating potential areas of variability.
| Parameter | Lot A | Lot B | Lot C | USP Acceptance Criteria |
| Assay (HPLC, %) | 99.8% | 98.5% | 101.5% | 97.0% - 102.0% (anhydrous basis)[8] |
| Enantiomeric Purity ((S)-isomer, %) | 99.9% | 99.2% | 99.7% | Not specified, but high enantiomeric purity is expected. |
| Total Impurities (HPLC, %) | 0.15% | 0.45% | 0.20% | Report impurities >0.05%; identify >0.10%; qualify >0.15% (ICH Q3A)[11] |
| Specific Impurity X (HPLC, %) | 0.08% | 0.25% | 0.12% | Dependent on qualification |
| Water Content (Karl Fischer, %) | 5.2% | 4.8% | 5.5% | 4.5% - 5.8%[8] |
| Specific Rotation | -11.5° | -10.8° | -11.2° | -10° to -12°[8] |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white crystalline powder |
Analysis of Hypothetical Data:
-
Lot A represents a high-quality batch, well within all specifications.
-
Lot B shows a higher level of total impurities, with "Specific Impurity X" exceeding the identification and qualification thresholds suggested by ICH Q3A guidelines.[11] This would necessitate further investigation to identify and toxicologically qualify this impurity. The lower enantiomeric purity could also be a concern.
-
Lot C meets all USP specifications, but the assay is on the higher end of the acceptable range. While compliant, this could lead to a more potent final product compared to a lot with an assay on the lower end, highlighting the importance of consistent manufacturing.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of your assessment, it is crucial to follow well-defined and validated analytical methods. The following protocols are based on established pharmacopeial methods and scientific literature.
Workflow for Comprehensive Quality Assessment
The following diagram outlines the logical flow for a comprehensive assessment of a new lot of this compound.
Caption: Workflow for quality assessment.
Detailed Protocol for HPLC Purity and Assay Determination
This protocol is adapted from the USP monograph for Norepinephrine Bitartrate Injection and is suitable for assessing purity and assay.[10]
Materials and Reagents:
-
This compound reference standard (USP)
-
Acetonitrile (HPLC grade)
-
Sodium 1-heptanesulfonate
-
Phosphoric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water. Add 200 mL of methanol and adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter and degas the mobile phase.[10]
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of USP Norepinephrine Bitartrate RS in the mobile phase to obtain a known concentration of about 0.4 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound lot to be tested in the mobile phase to obtain a concentration of about 0.4 mg/mL.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard preparation multiple times to ensure system suitability (relative standard deviation of the peak area should be not more than 2.0%).
-
Inject the sample preparation.
-
Identify the norepinephrine peak based on the retention time of the standard.
-
Calculate the assay of the sample by comparing the peak area to that of the standard.
-
Identify and quantify any impurity peaks relative to the main norepinephrine peak.
-
Understanding and Controlling Sources of Variability
Lot-to-lot variability often originates from the manufacturing process. The synthesis of this compound typically involves a resolution step to separate the desired (S)-enantiomer from the racemic mixture.[12][13]
Potential Sources of Variability:
-
Chiral Resolution Efficiency: Incomplete separation of enantiomers can lead to variations in enantiomeric purity.
-
Recrystallization Processes: The purification of the final product by recrystallization can influence the impurity profile and physical characteristics of the API.
-
Raw Material Quality: The purity of starting materials and reagents can directly impact the final product's impurity profile.
-
Storage and Handling: Norepinephrine is sensitive to light, heat, and oxidation.[14] Improper storage can lead to degradation and the formation of impurities like arterenone.[8]
Good Manufacturing Practices (GMP) are essential for controlling these sources of variability and ensuring consistent product quality.[15][16]
Conclusion: Ensuring Consistency for Reliable Research and Patient Safety
A thorough assessment of lot-to-lot variability of this compound is not merely a quality control exercise; it is a fundamental component of scientific rigor and patient safety. By implementing a comprehensive analytical strategy, understanding the potential sources of variability, and adhering to established protocols, researchers and drug development professionals can ensure the consistency and reliability of this critical medication. This proactive approach to quality assessment is essential for generating reproducible data in preclinical studies and ensuring predictable therapeutic outcomes in the clinic.
References
-
Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
(PDF) Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. [Link]
-
Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. Semantic Scholar. [Link]
-
USP Monographs: Norepinephrine Bitartrate Injection. USP. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
- Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.
-
Norepinephrine Bitartrate. PubChem. [Link]
- Norepinephrine bitartrate injection and preparation process thereof.
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]
- Synthesis method of noradrenaline and bitartrate thereof.
-
Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy. [Link]
-
Synthesis method of noradrenaline and bitartrate thereof. Patsnap. [Link]
-
Quality guidelines. European Medicines Agency. [Link]
-
Position Paper on the Reporting of Norepinephrine Formulations in Critical Care from the Society of Critical Care Medicine and European Society of Intensive Care Medicine Joint Task Force. PubMed. [Link]
-
Position Paper on the Reporting of Norepinephrine Formulations in Critical Care from the Society of Critical Care Medicine and. Broome Docs. [Link]
-
Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Prime Scholars. [Link]
-
Norepinephrine Impurities. SynZeal. [Link]
-
ICH: quality. European Medicines Agency. [Link]
-
USP 41 Official Monographs / Norepinephrine 2967. Regulations.gov. [Link]
-
Norepinephrine-impurities. Pharmaffiliates. [Link]
-
The impact of norepinephrine dose reporting heterogeneity on mortality prediction in septic shock patients. PubMed Central. [Link]
-
The impact of norepinephrine dose reporting heterogeneity on mortality prediction in septic shock patients. PubMed. [Link]
-
Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency. [Link]
-
Cardiovascular Effects of Norepinephrine. ClinicalTrials.gov. [Link]
Sources
- 1. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Position Paper on the Reporting of Norepinephrine Formulations in Critical Care from the Society of Critical Care Medicine and European Society of Intensive Care Medicine Joint Task Force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broomedocs.com [broomedocs.com]
- 4. The impact of norepinephrine dose reporting heterogeneity on mortality prediction in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of norepinephrine dose reporting heterogeneity on mortality prediction in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. Norepinephrine Bitartrate [drugfuture.com]
- 9. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. database.ich.org [database.ich.org]
- 12. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ejhp.bmj.com [ejhp.bmj.com]
- 15. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Dosing Equivalence: (S)-(+)-Norepinephrine L-bitartrate vs. Noradrenaline Tartrate and the Critical Role of the Base Form
For researchers, clinicians, and drug development professionals working with vasoactive agents, precision in dosing is not merely a matter of best practice—it is a critical determinant of experimental outcomes and patient safety. The nomenclature surrounding norepinephrine, a cornerstone vasopressor, is a frequent source of confusion that can lead to significant dosing errors. This guide provides an in-depth comparison of (S)-(+)-Norepinephrine L-bitartrate and noradrenaline tartrate, clarifying that the pivotal factor for accurate dosing is the distinction between the salt form and the active norepinephrine base.
Unraveling the Nomenclature: A Tale of Two Names for One Salt
In the global scientific and clinical community, the same active molecule is often known by different names, leading to potential ambiguity. This is the case with norepinephrine.
-
Norepinephrine vs. Noradrenaline: These terms refer to the identical active catecholamine molecule (C₈H₁₁NO₃). "Norepinephrine" is the common term in the United States, while "noradrenaline" is predominantly used in Europe and the United Kingdom.[1][2]
-
Stereoisomerism: The biological activity of norepinephrine resides almost exclusively in its levorotatory isomer, designated as (S)-(+)- or L-.[3][4] The dextrorotatory (D) isomer has negligible activity at adrenergic receptors. Therefore, pharmaceutical-grade products use the pure L-isomer.
-
The Salt Form: The active norepinephrine base is unstable. To create a stable, water-soluble pharmaceutical product, it is combined with an acid to form a salt.[5] The most common salt is the bitartrate (also called tartrate or acid tartrate).[1][6]
Therefore, This compound (United States Pharmacopeia) and Noradrenaline Tartrate (European Pharmacopoeia) refer to the same pharmaceutical entity: the biologically active L-isomer of norepinephrine stabilized as a bitartrate salt.[1][6] For the remainder of this guide, they will be treated as functionally identical. The crucial dosing consideration is how the mass of this salt form relates to the mass of the active norepinephrine base it contains.
The Core of Dosing Equivalence: A 2:1 Ratio of Salt to Base
The most significant source of error in norepinephrine administration stems from the failure to distinguish between the mass of the entire salt compound and the mass of the active norepinephrine base.[7][8]
The established dosing equivalence is:
2 mg of Norepinephrine Bitartrate is equivalent to 1 mg of Norepinephrine Base. [1][9][10]
This 2:1 ratio is a direct consequence of the difference in their molecular weights. The addition of the tartaric acid and a water molecule (in the monohydrate form) approximately doubles the mass of the compound relative to the active base.[11]
| Property | Norepinephrine Base | This compound Monohydrate |
| Molecular Formula | C₈H₁₁NO₃ | C₁₂H₁₉NO₁₀ (C₈H₁₁NO₃ · C₄H₆O₆ · H₂O)[12][13] |
| Molecular Weight | ~169.18 g/mol [5] | ~337.28 g/mol [6][12] |
| Active Moiety | Norepinephrine | Norepinephrine[6] |
This distinction has critical real-world implications. Dosing in North America is typically expressed in terms of the norepinephrine base , whereas in Europe, it is often expressed as the tartrate salt .[1] A prescription for "0.1 µg/kg/min" can represent a two-fold difference in the actual amount of active drug administered depending on the regional convention, potentially leading to misinterpretation of clinical trial results and therapeutic errors.[1][7][14]
Mechanism of Action: The Adrenergic Signaling Cascade
Norepinephrine exerts its potent vasopressor effects by acting as an agonist at adrenergic receptors on the surface of cells.[15][16] Its primary targets are the alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[2][17]
-
α₁-Adrenergic Receptor Activation: Located on vascular smooth muscle, activation of α₁ receptors is the primary mechanism for vasoconstriction. This process is mediated by a Gq protein, which activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), which leads to smooth muscle contraction, increased systemic vascular resistance, and a rise in blood pressure.[15][17]
-
β₁-Adrenergic Receptor Activation: Located predominantly in the heart, activation of β₁ receptors leads to increased heart rate (positive chronotropic effect) and increased myocardial contractility (positive inotropic effect). This is mediated by a Gs protein that activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which phosphorylates various targets to enhance cardiac function.[15][17]
Caption: Norepinephrine signaling via α₁ and β₁ adrenergic receptors.
Experimental Validation of Dosing Equivalence and Potency
To ensure scientific rigor, any claim of equivalence must be supported by empirical data. The following protocols outline how to validate the concentration and functional potency of a norepinephrine formulation, ensuring that dosing is based on the verified quantity of the active base.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol determines the precise concentration of norepinephrine base in a given formulation. It is adapted from standards found in the United States Pharmacopeia.[18]
Objective: To quantify the amount of norepinephrine (C₈H₁₁NO₃) in a Norepinephrine Bitartrate solution.
Methodology:
-
Standard Preparation: Accurately weigh a quantity of USP Norepinephrine Bitartrate RS (Reference Standard) and dissolve it in a dilute acetic acid solution to create a stock solution of known concentration (e.g., 0.4 mg/mL of the bitartrate salt).[12][18]
-
Causality: A certified reference standard is essential for creating a calibration curve, which allows for the conversion of the analytical signal (peak area) into a concentration.
-
-
Sample Preparation: Dilute the test sample of Norepinephrine Bitartrate Injection with the same dilute acetic acid solution to achieve an expected concentration within the range of the standard.
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 25 cm.
-
Mobile Phase: Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water, add 200 mL of methanol, and adjust with phosphoric acid to a pH of 3.0.[18]
-
Causality: The C18 column provides a nonpolar stationary phase for reversed-phase chromatography. The ion-pairing agent (sodium 1-heptanesulfonate) interacts with the protonated amine of norepinephrine to improve retention and peak shape. Acidic pH ensures the catechol amines are stable and properly ionized.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Injection and Analysis:
-
Inject equal volumes (e.g., 20 µL) of the Standard preparation and the Assay (sample) preparation into the chromatograph.[18]
-
Record the chromatograms and measure the area of the major peak corresponding to norepinephrine for both the standard and the sample.
-
-
Calculation: Calculate the quantity of norepinephrine base in the sample using the peak area responses compared to the standard. The calculation must account for the 2:1 mass ratio of the bitartrate salt (used for the standard) to the base.
Caption: Experimental workflow for HPLC quantification of norepinephrine.
Protocol 2: In Vivo Bioassay for Functional Potency Comparison
This protocol compares the real-world physiological effect of different norepinephrine formulations in an animal model to confirm bioequivalence.
Objective: To compare the hemodynamic response (change in blood pressure) to equimolar concentrations of two norepinephrine formulations.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats instrumented with an arterial catheter for continuous blood pressure monitoring.
-
Dose Preparation: Prepare infusion solutions of each formulation (e.g., Formulation A and Formulation B). Critically, the concentrations must be normalized to the norepinephrine base , as determined by the HPLC assay.
-
Causality: Administering equimolar concentrations of the active base is the only way to make a direct comparison of potency. Dosing based on the salt weight would be a confounding variable.
-
-
Drug Administration: Administer the formulations via intravenous infusion at several escalating dose rates (e.g., 0.1, 0.2, 0.4 µg/kg/min of base). Allow for a washout period between administrations.
-
Hemodynamic Monitoring: Continuously record the Mean Arterial Pressure (MAP) before, during, and after each infusion period.
-
Data Analysis:
-
For each dose, calculate the change in MAP from baseline.
-
Plot the dose-response curves for each formulation.
-
If the formulations are bioequivalent, the dose-response curves will be superimposable, demonstrating that an equal dose of norepinephrine base produces an equal pressor effect, regardless of the salt name on the vial.
-
Conclusion and Best Practices
While the nomenclature of "this compound" and "noradrenaline tartrate" can appear complex, they refer to the same pharmaceutical product. The paramount consideration for researchers, drug developers, and clinicians is the dosing equivalence between the salt form and the active base .
Key Takeaways:
-
Standardize to the Base: Always express and calculate doses in terms of the norepinephrine base to ensure accuracy and comparability across studies and clinical settings.[5]
-
Verify Formulations: Be aware of the potential for a 2:1 dosing discrepancy between salt and base expressions. Always confirm the concentration units on the product label and in research publications.[7][8]
-
Trust but Verify: When developing new formulations or conducting critical experiments, use quantitative methods like HPLC to confirm the concentration of the active moiety, ensuring that dosing is precise and reproducible.
By adhering to these principles, the scientific community can eliminate a significant source of potential error, leading to more reliable research data and improved safety in the application of this critical medication.
References
-
Klug, J. (2022). Norepinephrine/Noradrenaline dosing equivalence. JK - Julian Klug. [Link]
-
USP Monographs: Norepinephrine Bitartrate Injection. United States Pharmacopeia online. [Link]
-
Hoang, B., Bonner, C., Pietrasiewicz, A., & Wiltshire, S. A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. Charles River. [Link]
-
Norepinephrine Bitartrate. PubChem. [Link]
-
O'Donnell, J., & Zemal, M. (2023). Physiology, Noradrenergic Synapse. StatPearls - NCBI Bookshelf. [Link]
-
O'Donnell, J., et al. (2017). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. PubMed Central. [Link]
-
Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. CVPharmacology. [Link]
-
Summary of Product Characteristics for Norden (Norepinephrine Bitartrate Injection USP 2 mg/ml) 4ml Injection. [Link]
-
Plasma Catecholamines by LC/MS/MS. (2016). Agilent. [Link]
-
Norepinephrine. Wikipedia. [Link]
-
Noradrenaline (or norepinephrine). Paris Brain Institute. [Link]
-
HPLC Methods for analysis of Norepinephrine. HELIX Chromatography. [Link]
-
Permpikul, C., et al. (2022). Norepinephrine Dose Should Be Reported as Base Equivalence in Clinical Research Manuscripts. ResearchGate. [Link]
-
Yamatodani, A., et al. (1985). Automated analysis for plasma epinephrine and norepinephrine by liquid chromatography, including a sample cleanup procedure. PubMed. [Link]
-
Siddiqui, W. I., & Basit, H. (2023). Norepinephrine. StatPearls - NCBI Bookshelf. [Link]
-
Saka, C. (2016). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. ResearchGate. [Link]
-
Noradrenaline Bitartrate. DrugBank. [Link]
-
Norepinephrine (Levophed®). [Link]
-
What is the mechanism of Norepinephrine Bitartrate?. (2024). Patsnap Synapse. [Link]
-
Mongardon, N., et al. (2023). Norepinephrine formulation for equivalent vasopressive score. PubMed Central. [Link]
-
Mono vs base Norepinephrine. (2023). Reddit. [Link]
-
norepinephrine bitartrate (formerly levarterenol bitartrate). [Link]
-
NEUROPHRINE (variation) Artwork.cdr. FDA Verification Portal. [Link]
-
Walter, M. (2021). FDA approves ready-to-use norepinephrine injections for severe hypotension. Cardiovascular Business. [Link]
-
NOREPINEPHRINE BITARTRATE. precisionFDA. [Link]
-
NOREPINEPHRINE BITARTRATE IN DEXTROSE injection. FDA. [Link]
-
(-)-Norepinephrine (+)-bitartrate. PubChem. [Link]
-
Hernandez, G., et al. (2024). Norepinephrine dose reporting: are we looking at different sides of the same coin?. NIH. [Link]
-
What is Norepinephrine Bitartrate used for?. (2024). Patsnap Synapse. [Link]
-
Kotani, Y., et al. (2023). Response to: norepinephrine formulation for equivalent vasopressive score. PubMed Central. [Link]
-
Norepinephrine. PubChem. [Link]
-
Leone, M., et al. (2022). Norepinephrine Salt Formulations and Risk of Therapeutic Error: Results of a National Survey. PubMed. [Link]
Sources
- 1. julianklug.com [julianklug.com]
- 2. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Norepinephrine formulation for equivalent vasopressive score - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine Salt Formulations and Risk of Therapeutic Error: Results of a National Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 10. wvoems.org [wvoems.org]
- 11. reddit.com [reddit.com]
- 12. L-(−)-ノルエピネフリン (+)-重酒石酸塩 一水和物 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. GSRS [precision.fda.gov]
- 14. Norepinephrine dose reporting: are we looking at different sides of the same coin? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Norepinephrine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 18. uspbpep.com [uspbpep.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-(+)-Norepinephrine L-bitartrate
This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-(+)-Norepinephrine L-bitartrate. As a potent catecholamine with significant physiological effects and high toxicity, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a powerful sympathomimetic amine that is fatal if swallowed or absorbed through the skin.[1][2] Its disposal is governed by its classification as a hazardous substance. The primary risks stem from its acute toxicity and potential environmental impact. Improper disposal, such as flushing down the drain, is strictly prohibited by federal regulations like the EPA's nationwide ban on sewering hazardous waste pharmaceuticals, as it can harm aquatic ecosystems.[3][4][5][6]
Understanding this hazard profile is the first step in mitigating risk. The choice of personal protective equipment (PPE), spill response, and final disposal method are all directly informed by the chemical's inherent dangers.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2, or 3 | H300/H301: Fatal or Toxic if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 1 or 2 | H310: Fatal in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[2] |
Personnel Protection & Safety Protocols
Before handling or preparing this compound for disposal, a thorough review of safety protocols and proper donning of PPE is mandatory. The goal is to create a complete barrier between the operator and the hazardous material.
Pre-Handling Checklist:
-
Locate and Verify: Ensure an up-to-date Safety Data Sheet (SDS) is accessible.
-
Establish a Designated Area: All handling and weighing of the solid compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[1][3]
-
Assemble Spill Kit: Have a spill kit rated for toxic powders or liquids readily available.
-
Check Emergency Equipment: Verify the location and functionality of the nearest safety shower and eye wash station.[1]
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Safety glasses with side-shields or a full-face shield.[1][3] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Inspected, chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents dermal absorption, which can be fatal. Use proper glove removal technique to avoid cross-contamination.[3] |
| Body Protection | Impervious lab coat or protective clothing.[1] | Provides a barrier against spills on clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator.[2][3][7] | Mandatory when handling the powder form to prevent the formation and inhalation of dust and aerosols, which is a fatal exposure route.[2][3] |
Disposal Decision Workflow
The correct disposal path for this compound depends on its form and the context of the waste stream (e.g., a small spill versus bulk expired material). This workflow provides a logical pathway for decision-making.
Caption: Disposal decision workflow for norepinephrine bitartrate waste.
Step-by-Step Disposal Protocols
Adherence to these protocols is critical. Never attempt a procedure without the proper training and equipment.
Protocol 4.1: Managing Small Spills
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area.[1][3] Ensure adequate ventilation, preferably within a chemical fume hood.
-
Don PPE: Wear all PPE as specified in the table above.
-
Containment:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid making powder airborne. Pick up and arrange disposal without creating dust.[3]
-
For Liquid Spills: Cover the spill with an absorbent, inert material such as diatomite or a universal binder.[1] Do not use combustible materials like paper towels for large liquid spills.
-
-
Collection: Carefully sweep or scoop the contained material into a suitable, sealable, and clearly labeled container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by an appropriate decontaminant like 70% ethanol.[1]
-
Waste Packaging: Place all contaminated materials (gloves, wipes, absorbent) into the same hazardous waste container. Seal the container.
Protocol 4.2: Disposal of Bulk or Expired this compound
The primary and only acceptable method for disposing of bulk, expired, or unwanted this compound is through a licensed professional waste disposal company.[3]
-
Do Not Attempt Chemical Neutralization: Do not attempt to neutralize or deactivate the compound in the lab. Inactivation mechanisms can be complex and are not suitable for a standard laboratory setting.[8][9]
-
Segregate Waste: Keep norepinephrine waste separate from all other waste streams. Do not mix it with other chemicals.
-
Packaging:
-
Leave the chemical in its original, clearly labeled container if possible.
-
If repackaging is necessary, use a new, compatible container that can be tightly sealed.
-
Clearly label the container as "Hazardous Waste: this compound, Solid, Acute Toxin." Include the date.
-
-
Storage: Store the sealed waste container in a secure, designated, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3] The area should be locked and accessible only to authorized personnel.[1]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal, which is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]
Protocol 4.3: Decontamination & Disposal of Associated Labware
-
Empty Containers: Uncleaned containers must be treated as the product itself. They should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous waste along with the bulk material. The rinsed container can then be disposed of according to institutional policy, which may still require it to be handled as hazardous waste.
-
Contaminated Sharps: Syringes used to administer the drug are considered biohazard waste and should be placed in a sharps container.[10] However, unused solutions in syringes must be disposed of as hazardous chemical waste.[10]
-
Glassware & Plasticware: All contaminated labware should be decontaminated by soaking in a suitable solvent or cleaning solution. This cleaning solution must then be disposed of as hazardous waste.
Regulatory Framework & Compliance
Disposal of this compound is regulated by several bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): This act governs the management of hazardous waste from "cradle-to-grave."[11] Pharmaceutical waste is a key focus, and facilities are required to correctly identify, manage, and dispose of hazardous pharmaceutical waste to protect public health and the environment.[6][11]
-
OSHA (Hazard Communication Standard - 29 CFR 1910.1200): This standard mandates that employers inform and train employees about the chemical hazards in their workplace.[12][13] Proper labeling, accessible SDSs, and comprehensive training on disposal procedures are legal requirements.
It is imperative to follow all applicable federal, state, and local regulations, which may be stricter than federal guidelines.[14] Always consult your institution's EHS department for specific guidance.
References
- (S)-(+)
- Norepinephrine bitartrate monohydrate Safety D
- L-(−)-Norepinephrine (+)
- L-(-)-Norepinephrine (bitartrate hydrate)
- L-NORADRENALINE BITARTRATE Safety D
- Norepinephrine Bitartrate Injection, USP (Levophed)
- Norepinephrine Bitartrate Injection Safety Data Sheet.
- Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.
- Levophed(TM) (norepinephrine bitartrate Injection, USP)
- Norepinephrine Bitartrate Injection, USP Safety Data Sheet. Breckenridge Pharmaceutical, Inc.
- LEVOPHED (norepinephrine bitartrate)
- The Collection and Disposal of Waste Medic
- Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
- Management Of Hazardous Waste Pharmaceuticals.
- Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
- Deactivation of norepinephrine by peroxynitrite as a new pathogenesis in the hypotension of septic shock. PubMed.
- Mechanisms of inactivation of noradrenaline in the iris sphincter, tracheal muscle and facial artery of cattle: implications for beta-adrenoceptor-medi
- Laboratory Safety Guidance.
- 1910.1200 - Hazard Communication.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nkfr.org [nkfr.org]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. L-NORADRENALINE BITARTRATE - Safety Data Sheet [chemicalbook.com]
- 8. Deactivation of norepinephrine by peroxynitrite as a new pathogenesis in the hypotension of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of inactivation of noradrenaline in the iris sphincter, tracheal muscle and facial artery of cattle: implications for beta-adrenoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leegov.com [leegov.com]
- 11. danielshealth.com [danielshealth.com]
- 12. osha.gov [osha.gov]
- 13. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 14. viatris.com [viatris.com]
Personal protective equipment for handling (S)-(+)-Norepinephrine L-bitartrate
An Essential Guide to Personal Protective Equipment for Handling (S)-(+)-Norepinephrine L-bitartrate
This compound, a potent sympathomimetic amine, requires meticulous handling due to its significant physiological effects and high toxicity.[1][2] Exposure through inhalation, skin contact, or ingestion can be fatal.[2][3][4] This guide offers a comprehensive, step-by-step directive on the selection, use, and disposal of Personal Protective Equipment (PPE) to mitigate these risks effectively.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific dangers of this compound is fundamental to appreciating the necessity of stringent PPE protocols. Safety Data Sheets (SDS) classify this compound with high acute toxicity across multiple exposure routes.
-
Fatal if Swallowed (Acute Toxicity, Oral): Ingestion of even small quantities can be lethal.[5][6]
-
Fatal in Contact with Skin (Acute Toxicity, Dermal): The compound can be absorbed through the skin, leading to systemic toxicity.[3][4]
-
Fatal if Inhaled (Acute Toxicity, Inhalation): Inhaling the powdered form of this compound can cause severe and potentially fatal respiratory distress.[2][3][6]
-
Irritant Properties: It may cause irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[3][5]
Given these severe hazards, a multi-layered PPE strategy is not merely recommended; it is mandatory to create a protective barrier between the researcher and the chemical.
Core Protective Equipment Requirements
The selection of PPE must be tailored to the specific task being performed, considering the physical state of the compound (solid vs. solution) and the potential for aerosol generation or splashing.
| PPE Category | Minimum Requirement (Low-Concentration Solutions) | Mandatory for Solids & High-Concentration Solutions | Rationale & Causality |
| Eye & Face Protection | Safety glasses with side shields.[7] | Chemical splash goggles and a full-face shield.[5][7] | Protects against accidental splashes and prevents aerosolized particles from contacting mucous membranes. A face shield offers a broader barrier when handling powders.[5] |
| Hand Protection | Single pair of disposable nitrile gloves.[7] | Double-gloving with two pairs of nitrile gloves.[7] | Prevents dermal absorption, which is a fatal exposure route.[4] Double-gloving provides a critical safety layer; the outer glove can be removed immediately after handling, containing contamination within the primary engineering control (e.g., fume hood).[8] |
| Body Protection | Standard laboratory coat.[7] | Disposable, impervious protective clothing or a tightly cuffed lab coat.[4][9] | Protects skin from spills and contamination. Full-length pants and closed-toe shoes are required at all times to cover exposed skin.[7] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood.[7] | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling powders outside of a fume hood or if aerosolization is possible.[3] | Mitigates the risk of inhaling the potent, fine powder, which is a fatal exposure route.[2][3] All handling of the solid form should occur within a chemical fume hood to minimize dust formation.[7] |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Attire Check: Confirm you are wearing full-length pants and closed-toe shoes. Tie back long hair.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on your lab coat or disposable gown, ensuring it is fully buttoned.
-
Respiratory Protection: If required by your risk assessment, perform a fit-check and don your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if handling solids.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[8]
Experimental Protocol: PPE Doffing Sequence (to be performed in a designated area)
-
Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.[8]
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Body Protection: Unbutton and remove the lab coat, folding it inward to contain any contamination.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside-out.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]
Operational and Disposal Plans
A safe laboratory environment is a self-validating system where procedures for handling, spills, and disposal are clearly defined and followed.
Safe Handling Workflow
All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to control exposure.[7] Use tools like spatulas and weighing paper to handle solids and avoid creating dust.[7] When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Emergency Protocol: Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or you are not trained to handle it.
-
Secure the Area: Prevent entry into the contaminated zone. Ensure the area is well-ventilated.[6]
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection, double gloves, goggles, a face shield, and a protective gown.[10]
-
Contain & Clean: For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a labeled hazardous waste container.[6] For liquid spills, use dikes or absorbents to prevent spreading before collecting the material.[9][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your institution's safety officer.
Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and solid this compound must be collected in a clearly labeled, sealed hazardous waste container.[6][10]
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, pipette tips, weighing paper, and absorbent pads, are considered hazardous waste and must be disposed of in a designated, sealed container.[7] Do not mix with regular trash.
Visualization of Risk-Based PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task involving this compound.
Caption: Workflow for selecting appropriate PPE based on the specific handling task and associated risk level.
References
- L-(-)-Norepinephrine (bitartrate hydrate) SAFETY DATA SHEET. (2015, September 27). Cayman Chemical.
- Norepinephrine Bitartrate Injection, USP (Levophed). (2008, October 21). Exposome-Explorer.
- (S)-(+)
- Norepinephrine Bitartrate Injection, USP; 4 mg/4 mL (1 mg/mL)
- Levophed(TM) (norepinephrine bitartrate Injection, USP) (Hospira Inc.)
- Norepinephrine Bitartrate Injection Safety Data Sheet. (2023, September 22).
- SAFETY DATA SHEET - L-Noradrenaline Bitartrate Monohydr
- SAFETY DATA SHEET - L-(−)-Norepinephrine (+)
- Norepinephrine bitartrate monohydrate-SDS. (2025, January 19). MedChemExpress.
- Norepinephrine (bitartrate monohydrate) Safety Data Sheet. (2025, January 19). MedChemExpress.
- Ghoshal, S., & Shreenivas, A. M. (2023). Norepinephrine. In StatPearls.
- (–)-Norepinephrine (bitartrate hydrate) Safety Data Sheet. (2025, December 16). Cayman Chemical.
- Personal protective equipment for handling epi-Sesamin Monoc
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
Sources
- 1. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nkfr.org [nkfr.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
